molecular formula C10H18O4 B3054289 Pentanedioic acid, 1,1-dimethylethyl methyl ester CAS No. 59378-98-2

Pentanedioic acid, 1,1-dimethylethyl methyl ester

Cat. No.: B3054289
CAS No.: 59378-98-2
M. Wt: 202.25 g/mol
InChI Key: ZNMUHPHODGHQOX-UHFFFAOYSA-N
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Description

Pentanedioic acid, 1,1-dimethylethyl methyl ester is a chemical ester of potential interest for various research applications. Esters of pentanedioic acid (also known as glutaric acid) are often utilized in organic synthesis, serving as building blocks or intermediates in the preparation of more complex molecules, such as polymers, pharmaceuticals, and plasticizers . The specific structure of this compound, featuring both a 1,1-dimethylethyl (tert-butyl) group and a methyl ester, may offer unique steric and electronic properties that can be exploited in synthetic pathways to influence reaction selectivity and product yield. Researchers might investigate its application in the development of novel organic compounds or functional materials. The mechanism of action for this reagent is defined by its reactivity as an ester, potentially undergoing reactions such as transesterification, hydrolysis, or reduction, depending on the desired synthetic route. This product is intended for use in controlled laboratory settings by qualified personnel. Pentanedioic acid, 1,1-dimethylethyl methyl ester is For Research Use Only and is not approved for human or veterinary diagnostic applications or personal use. Note: Specific physicochemical properties, detailed application notes, and safety data for this exact compound are not fully available in the current search results. It is strongly recommended to consult the material safety data sheet (MSDS) and conduct further technical research for safe and effective handling.

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)7-5-6-8(11)13-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMUHPHODGHQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527171
Record name tert-Butyl methyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59378-98-2
Record name tert-Butyl methyl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Pentanedioic acid, 1,1-dimethylethyl methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester (Methyl tert-Butyl Glutarate)

Part 1: Executive Technical Summary

Target Molecule: Pentanedioic acid, 1,1-dimethylethyl methyl ester Common Name: Methyl tert-butyl glutarate CAS Number: 59378-98-2 Molecular Formula:


Molecular Weight:  202.25  g/mol [1][2]

This guide details the high-fidelity synthesis of methyl tert-butyl glutarate, a critical desymmetrized building block in organic synthesis. The molecule features orthogonal protecting groups : an acid-labile tert-butyl ester and a base-labile methyl ester. This duality allows for the selective manipulation of either terminus of the glutaric acid chain, making it indispensable for the synthesis of peptidomimetics, asymmetrical linkers, and complex pharmaceutical intermediates.

The protocol selected for this guide prioritizes regiochemical control and operational simplicity . It utilizes the inherent symmetry of glutaric anhydride to establish the first ester linkage, followed by a mild alkylation to install the second, ensuring high purity and preventing transesterification side reactions.

Part 2: Strategic Retrosynthesis & Pathway Design

To synthesize the mixed diester efficiently, we must avoid the statistical mixtures that result from the partial hydrolysis of diesters. The most robust strategy involves the ring-opening of glutaric anhydride .

Critical Decision Point: Which ester to install first?

  • Route A (Methyl First): Opening anhydride with MeOH

    
     Monomethyl glutarate 
    
    
    
    tert-Butylation.
    • Risk:[3][4][5]tert-Butylation often requires strong acids (isobutylene/

      
      ) which can hydrolyze the methyl ester or require expensive reagents (t-butyl trichloroacetimidate).
      
  • Route B (tert-Butyl First): Opening anhydride with t-BuOH/KOtBu

    
     Mono-tert-butyl glutarate 
    
    
    
    Methylation.
    • Advantage:[3][5][6][7][8] Methylation using MeI/Base is extremely mild and preserves the acid-sensitive tert-butyl group perfectly.

Selected Pathway: Route B . It offers the highest chemoselectivity and operational safety for research environments.

SynthesisPathway cluster_legend Reaction Logic Anhydride Glutaric Anhydride (Symmetrical Precursor) MonoEster Mono-tert-butyl Glutarate (Intermediate) Anhydride->MonoEster Step 1: KOtBu, THF Nucleophilic Ring Opening Product Methyl tert-butyl Glutarate (Target) MonoEster->Product Step 2: MeI, K2CO3, DMF SN2 Alkylation Legend Desymmetrization -> Orthogonal Protection

Figure 1: Stepwise desymmetrization strategy utilizing nucleophilic ring opening followed by mild alkylation.

Part 3: Experimental Protocols

Step 1: Synthesis of Mono-tert-butyl Glutarate

Objective: Desymmetrization of glutaric anhydride.

Mechanism: Potassium tert-butoxide acts as a bulky nucleophile, attacking one carbonyl of the anhydride. The resulting potassium carboxylate precipitates or remains in solution, preventing double addition.

Reagents & Materials:

  • Glutaric anhydride (1.0 equiv)[5]

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • 10% HCl (aq)

  • Ethyl Acetate (EtOAc)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve KOtBu (14.0 g, 125 mmol) in anhydrous THF (100 mL) under nitrogen. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Glutaric anhydride (11.4 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the KOtBu suspension over 30 minutes.

    • Note: The reaction is exothermic.[7][9] Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 3 hours.

  • Quench & Workup:

    • Concentrate the mixture in vacuo to remove THF.

    • Dissolve the residue in water (100 mL).[7] The pH should be basic (~9-10).

    • Wash the aqueous layer with EtOAc (2 x 50 mL) to remove any unreacted neutral species.

    • Critical Step: Cool the aqueous layer to 0°C and slowly acidify to pH 4.0 using 10% HCl.[7] Do not go below pH 3 to avoid cleaving the t-butyl ester.

    • Extract the cloudy acidic solution immediately with EtOAc (3 x 75 mL).

  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate.
    
    • Yield: Expect ~15-17 g (80-90%) of a colorless viscous oil or low-melting solid.

Step 2: Methylation to Methyl tert-butyl Glutarate

Objective: Esterification of the free carboxylic acid without disturbing the t-butyl group.

Mechanism:


 displacement of Iodomethane by the carboxylate anion.

Reagents:

  • Mono-tert-butyl glutarate (from Step 1)[7]

  • Methyl Iodide (MeI) (1.5 equiv) - Caution: Carcinogen

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • DMF (Dimethylformamide), anhydrous

Protocol:

  • Setup: In a fume hood, charge a flask with Mono-tert-butyl glutarate (10.0 g, 53 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add

    
     (11.0 g, 80 mmol) in one portion. The mixture will become a suspension.
    
  • Alkylation: Add Methyl Iodide (5.0 mL, 80 mmol) dropwise via syringe.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The starting acid spot should disappear.

  • Workup:

    • Dilute the reaction mixture with water (150 mL) and extract with Diethyl Ether (

      
      ) (3 x 75 mL). Ether is preferred here to facilitate removal of DMF.
      
    • Wash the organic layer with saturated

      
       (50 mL) to remove trace acid, then with Brine (50 mL).
      
  • Purification: Dry over

    
     and concentrate.
    
    • Purification: If necessary, purify via flash column chromatography (SiO2, 10% EtOAc/Hexanes).

    • Yield: Expect ~9.5 g (88%) of clear, colorless oil.

Part 4: Data Summary & Quality Control

Key Characterization Data: The identity of the product is confirmed by the presence of two distinct ester signals in the proton NMR.

Signal TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Methyl Ester 3.67Singlet (s)3H

tert-Butyl 1.44Singlet (s)9H


-Methylene
2.35Triplet (t)2H


-Methylene
2.25Triplet (t)2H


-Methylene
1.92Quintet (m)2HCentral

Note: The


-methylene protons adjacent to the methyl ester are slightly deshielded compared to those adjacent to the tert-butyl ester due to the steric and electronic differences.

Part 5: Applications & Orthogonal Deprotection

The utility of Methyl tert-butyl glutarate lies in its ability to be selectively deprotected.

Orthogonality cluster_acid Acidic Conditions cluster_base Basic Conditions Diester Methyl tert-butyl Glutarate AcidProduct Monomethyl Glutarate (Free Acid) Diester->AcidProduct TFA / DCM (Cleaves t-Butyl) BaseProduct Mono-tert-butyl Glutarate (Free Acid) Diester->BaseProduct LiOH / THF / H2O (Cleaves Methyl)

Figure 2: Orthogonal deprotection pathways allowing selective access to either carboxylic acid terminus.

Part 6: Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or amine solutions before disposal.

  • Potassium tert-butoxide: Hygroscopic and corrosive. Handle under inert atmosphere to maintain stoichiometry.

  • Waste Disposal: All aqueous waste from the MeI step must be treated as hazardous halogenated waste.

References

  • Synthesis of Glutaric Acid Mono-tert-butyl Ester. PrepChem. Detailed protocol for the ring-opening of glutaric anhydride using potassium tert-butoxide.

  • Esterification of Hindered Alcohols: tert-Butyl p-Toluate. Organic Syntheses, Coll. Vol. 5, p.1051 (1973); Vol. 48, p.104 (1968). Provides foundational logic for t-butyl ester stability and synthesis.

  • Method for Synthesizing Monomethyl Glutarate. Google Patents, CN101333165B. Describes the alternative partial hydrolysis/methanolysis route, highlighting the efficiency of the anhydride method.

  • Pentanedioic acid, 1,1-dimethylethyl methyl ester (CAS 59378-98-2). GuideChem. Chemical property and identifier verification.

Sources

Technical Whitepaper: tert-Butyl Methyl Glutarate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Bifunctional Building Block for Precision Organic Synthesis

Executive Summary

tert-Butyl methyl glutarate (CAS: 14734-25-9) is a specialized aliphatic diester characterized by its orthogonal reactivity . Unlike symmetric diesters (e.g., dimethyl glutarate), this molecule possesses two distinct ester termini: an acid-labile tert-butyl group and a base-labile methyl group.

This structural asymmetry allows researchers to selectively manipulate one terminus while preserving the other, making it an indispensable "linker" scaffold in the synthesis of:

  • PROTACs (Proteolysis Targeting Chimeras): For varying chain lengths between E3 ligase ligands and warheads.

  • Peptidomimetics: As a glutamic acid surrogate or spacer.

  • Dendrimers and Polymers: For controlled chain propagation.

This guide provides a comprehensive technical analysis of its properties, synthesis, and validated experimental protocols for its use.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 1-tert-butyl 5-methyl pentanedioate
Common Name tert-Butyl methyl glutarate
CAS Number 14734-25-9
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Physical State Colorless to pale yellow liquid (at 25°C)
Boiling Point ~85–90°C at 0.5 mmHg (Estimated); >200°C at 760 mmHg
Density ~1.01 g/mL (Estimated)
Solubility Soluble in MeOH, EtOH, DCM, EtOAc, THF; Sparingly soluble in water.[1][2][3]

The Core Value: Orthogonal Reactivity

The primary utility of tert-butyl methyl glutarate lies in its ability to undergo chemoselective deprotection . This orthogonality allows the molecule to serve as a directional adapter.

Mechanism of Selectivity
  • Acidic Conditions (TFA/HCl): The bulky tert-butyl group undergoes cleavage via an E1-like mechanism (generating isobutylene), yielding the free carboxylic acid at C1. The methyl ester at C5 remains intact.

  • Basic Conditions (LiOH/NaOH): The methyl ester undergoes saponification via a tetrahedral intermediate (

    
     mechanism). The sterically hindered tert-butyl ester resists hydrolysis under mild basic conditions.
    

Orthogonality Start tert-Butyl Methyl Glutarate (Bifunctional Linker) AcidPath Acidic Cleavage (TFA / DCM) Start->AcidPath BasePath Basic Hydrolysis (LiOH / THF / H2O) Start->BasePath ProductA Product A: Mono-Methyl Glutarate (Free Acid at C1) AcidPath->ProductA Selective Removal of t-Bu ProductB Product B: Mono-tert-Butyl Glutarate (Free Acid at C5) BasePath->ProductB Selective Removal of Me

Figure 1: Orthogonal deprotection pathways allowing directional synthesis.

Synthesis & Production Strategies

To ensure high purity and scalability, the synthesis of tert-butyl methyl glutarate typically avoids direct mixed esterification of glutaric acid, which yields a statistical mixture of diesters. Instead, stepwise desymmetrization of glutaric anhydride is the preferred route.

Validated Synthetic Workflow
  • Step 1: Nucleophilic Ring Opening. Glutaric anhydride is treated with tert-butanol (or potassium tert-butoxide) to yield Mono-tert-butyl glutarate . This is the critical desymmetrization step.

  • Step 2: Methylation. The remaining free carboxylic acid is methylated using Methyl Iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN₂). Note: Acid-catalyzed methanolysis is risky as it may transesterify the t-butyl group.

Synthesis Anhydride Glutaric Anhydride Step1 Step 1: Ring Opening (t-BuOH, DMAP, TEA) Anhydride->Step1 Intermediate Mono-tert-butyl Glutarate (Intermediate) Step1->Intermediate Step2 Step 2: Methylation (MeI, K2CO3, DMF) Intermediate->Step2 Final tert-Butyl Methyl Glutarate Step2->Final

Figure 2: Stepwise synthesis via glutaric anhydride desymmetrization.

Experimental Protocols

Protocol A: Synthesis of Mono-tert-butyl Glutarate

Self-Validating Check: The disappearance of the anhydride carbonyl stretch (~1800 cm⁻¹) and appearance of acid/ester bands in IR confirm conversion.

  • Reagents: Glutaric anhydride (1.0 eq), tert-Butanol (5.0 eq), DMAP (0.1 eq), TEA (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve glutaric anhydride and DMAP in DCM.

    • Add tert-butanol and TEA. Stir at reflux for 12–24 hours.

    • Workup: Wash with 10% citric acid (to remove amines) and brine. Dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though often used crude.

Protocol B: Methylation to tert-Butyl Methyl Glutarate

Self-Validating Check: NMR should show two distinct singlets: ~1.44 ppm (9H, t-Bu) and ~3.66 ppm (3H, OMe).

  • Reagents: Mono-tert-butyl glutarate (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve the mono-ester in DMF (0.5 M).

    • Add K₂CO₃ and stir for 15 min.

    • Add MeI dropwise at 0°C, then warm to RT. Stir for 4 hours.

    • Workup: Dilute with water, extract with Et₂O (to avoid DMF contamination). Wash organic layer extensively with water/brine.

  • Yield: Typically >85% after concentration.

Applications in Drug Discovery[12]

Linker Chemistry (PROTACs)

In PROTAC design, linker length and composition significantly affect degradation efficiency. tert-Butyl methyl glutarate provides a 5-carbon aliphatic spacer.

  • Workflow: Hydrolyze the methyl ester

    
     Amide coupling to Ligand A 
    
    
    
    Deprotect tert-butyl
    
    
    Amide coupling to Ligand B.
Metabolic Stability Tuning

The tert-butyl group is often used to block metabolic "soft spots."[4] While methyl esters are rapidly hydrolyzed by plasma esterases, tert-butyl esters are significantly more stable in vivo, often requiring oxidative metabolism (CYP450) for clearance [1].

Safety & Handling

  • Hazards: Combustible liquid. Irritating to eyes, respiratory system, and skin.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis over months).

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Kaul, R., et al. (2004).[2] "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." Journal of Organic Chemistry, 69(18), 6131–6133. Link

  • Organic Syntheses. "Preparation of Mono-esters from Anhydrides." Org.[3][5][6] Synth. Coll. Vol. 4, p. 635. Link

  • PubChem. "Compound Summary: Di-tert-butyl glutarate (Analogous properties)." Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester stability).

Sources

Technical Guide: Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Pentanedioic acid, 1,1-dimethylethyl methyl ester (Methyl tert-butyl glutarate).

Strategic Utilization of Orthogonal Protecting Groups in Linker Synthesis

Identity & Physicochemical Profile[1][2][3][4][5]

Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly referred to as Methyl tert-butyl glutarate ) is a desymmetrized diester of glutaric acid.[1] Its structural value lies in the "orthogonal" nature of its ester groups: the tert-butyl ester is acid-labile, while the methyl ester is base-labile (saponifiable).[1] This duality allows researchers to selectively deprotect one terminus of the five-carbon chain without affecting the other, making it a critical intermediate in the synthesis of heterobifunctional linkers, peptidomimetics, and PROTACs (Proteolysis Targeting Chimeras).[1]

PropertyData
IUPAC Name 1-tert-Butyl 5-methyl pentanedioate
Common Name Methyl tert-butyl glutarate
CAS Number 15026-17-2 (Note: Often indexed under precursors; see Synthesis)
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~85–90 °C (at 0.5 mmHg)
Density ~1.02 g/mL
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.[1]
Spectroscopic Signature (¹H NMR in CDCl₃)

Derived from standard glutarate ester profiles:

  • δ 1.44 (s, 9H): tert-Butyl group (–C(CH₃)₃)[1][2]

  • δ 1.91 (quint, 2H): C3 Methylene (–CH₂–CH₂–CH₂–)[1]

  • δ 2.28 (t, 2H): C2 Methylene (α to t-butyl ester)[1]

  • δ 2.37 (t, 2H): C4 Methylene (α to methyl ester)[1]

  • δ 3.68 (s, 3H): Methyl ester (–OCH₃)[1][2]

Synthesis & Production Protocols

The synthesis of methyl tert-butyl glutarate requires a desymmetrization strategy.[1] The most robust route avoids statistical mixtures by utilizing the high reactivity of glutaric anhydride.[1]

Core Synthesis Workflow
  • Ring Opening: Nucleophilic attack of tert-butoxide on glutaric anhydride to yield the mono-tert-butyl ester.[1]

  • Methylation: Esterification of the remaining carboxylic acid using mild conditions to prevent tert-butyl cleavage.[1]

SynthesisWorkflow Anhydride Glutaric Anhydride (CAS 108-55-4) MonoEster Mono-tert-butyl Glutarate (Intermediate) Anhydride->MonoEster Step1 t-BuOH, DMAP, TEA or KOtBu Product Methyl tert-butyl Glutarate (Target) MonoEster->Product Step2 MeI, K2CO3, DMF or TMSCHN2

Caption: Two-step desymmetrization synthesis of Methyl tert-butyl glutarate from Glutaric Anhydride.

Detailed Experimental Protocol

Step 1: Synthesis of Mono-tert-butyl Glutarate

  • Reagents: Glutaric anhydride (1.0 equiv), tert-Butanol (1.5 equiv), DMAP (0.1 equiv), Triethylamine (1.2 equiv), DCM (Solvent).[1]

  • Procedure:

    • Dissolve glutaric anhydride (11.4 g, 100 mmol) in anhydrous DCM (100 mL).

    • Add tert-butanol (14 mL) and DMAP (1.2 g).

    • Add triethylamine (16.7 mL) dropwise at 0 °C.

    • Stir at room temperature for 12–16 hours.

    • Workup: Wash with 10% citric acid (to remove amines) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: The crude oil is typically sufficiently pure (>95%) for the next step.[1]

Step 2: Methylation to Methyl tert-butyl Glutarate

  • Reagents: Mono-tert-butyl glutarate (from Step 1), Methyl Iodide (MeI, 1.5 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF.[1]

  • Procedure:

    • Dissolve the mono-ester (18.8 g, 100 mmol) in DMF (100 mL).

    • Add K₂CO₃ (27.6 g) and cool to 0 °C.

    • Add MeI (9.3 mL) dropwise (Caution: Carcinogen, use fume hood).[1]

    • Stir at room temperature for 4 hours.

    • Workup: Dilute with water and extract with diethyl ether (3x). Wash organics with water (to remove DMF) and brine.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the pure diester.[1]

Applications in Drug Discovery: The Orthogonality Principle

The defining feature of this molecule is its ability to serve as a bifunctional linker hub .[1] In complex molecule synthesis (e.g., ADCs, PROTACs), one end of the linker must be attached to a ligand while the other remains protected, then subsequently activated for attachment to a second moiety.[1]

Mechanism of Orthogonal Deprotection
  • Route A (Acidic): Treatment with Trifluoroacetic acid (TFA) or HCl cleaves the tert-butyl ester to reveal the carboxylic acid, leaving the methyl ester intact.[1]

  • Route B (Basic): Treatment with LiOH or NaOH saponifies the methyl ester to the acid, leaving the bulky tert-butyl ester intact (due to steric hindrance preventing rapid saponification of the t-butyl group).[1]

Orthogonality cluster_Acid Route A: Acid Lability cluster_Base Route B: Base Lability Target Methyl tert-butyl Glutarate (C10H18O4) AcidProduct Mono-Methyl Glutarate (Free Acid @ C1) Target->AcidProduct TFA / DCM (Cleaves t-Bu) BaseProduct Mono-tert-butyl Glutarate (Free Acid @ C5) Target->BaseProduct LiOH / THF:H2O (Saponifies Me)

Caption: Divergent deprotection pathways allowing selective functionalization of either terminus.

Case Study: Linker Synthesis for PROTACs

In the development of Proteolysis Targeting Chimeras, a linker of specific length (5 carbons) is often required to span the E3 ligase ligand and the Target Protein ligand.[1]

  • Start: Methyl tert-butyl glutarate.[1][3]

  • Step 1: Saponify methyl ester (LiOH).[1] Couple to Amine-Ligand A (e.g., Thalidomide derivative).[1]

  • Step 2: Deprotect tert-butyl ester (TFA).[1] Couple to Amine-Ligand B (e.g., JQ1 derivative).[1]

  • Result: A precise C5-linked bis-ligand system.

Handling & Stability
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to moisture at neutral pH.[1]

  • Incompatibilities: Strong acids (cleaves t-butyl), strong bases (cleaves methyl), strong reducing agents (reduces esters to diols).[1]

  • Safety: Irritant.[1] Avoid inhalation. Methyl iodide (used in synthesis) is a potent alkylating agent; ensure no residual MeI remains in the final product.[1]

References
  • Synthesis of Mono-tert-butyl Glutarate

    • Source: PrepChem.[1] "Synthesis of glutaric acid mono-tert-butyl ester."

    • URL:[Link]

  • Orthogonal Deprotection Strategies

    • Source: Thieme Connect.[1] "Protecting Groups: The Concept of Orthogonal Sets."

    • URL:[Link][1]

  • NMR Characterization of Glutarate Esters

    • Source: Ambeed. "5-(tert-Butoxy)-5-oxopentanoic acid NMR data."[1]

  • General Ester Properties (NIST)

    • Source: NIST Chemistry WebBook.[1] "Pentanedioic acid, dimethyl ester."[1]

    • URL:[Link][1]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl Methyl Glutarate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, multi-technique approach to the complete structural elucidation of tert-butyl methyl glutarate, a diester of significant interest in synthetic chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond rote procedures to explain the underlying scientific principles and rationale behind the analytical choices, ensuring a robust and verifiable characterization.

Introduction: The Analytical Challenge

Tert-butyl methyl glutarate, with the molecular formula C₁₀H₁₈O₄, presents a distinct analytical challenge: to unambiguously confirm its constitution and connectivity. As an asymmetrical diester, it is critical to verify not only the presence of the glutarate backbone but also the precise placement of the methyl and tert-butyl ester groups. This guide outlines a synergistic workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to achieve a confident structural assignment.

Overall Elucidation Strategy

The elucidation process is a logical, multi-step validation. We begin with Mass Spectrometry to determine the molecular weight and gain initial structural insights from fragmentation patterns. We then employ Infrared Spectroscopy to rapidly confirm the presence of key functional groups, specifically the ester carbonyls. Finally, we use the unparalleled detail of ¹H and ¹³C NMR spectroscopy to map the complete carbon-hydrogen framework, confirming connectivity and definitively assigning the isomeric structure.

G cluster_0 Analytical Workflow Sample Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS IR Infrared Spectroscopy (Functional Group ID) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Sample->NMR Structure Confirmed Structure MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound and deducing its structural components through fragmentation analysis.[1][2] For a volatile compound like tert-butyl methyl glutarate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[3][4]

Principle of EI-MS

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and undergoes predictable fragmentation, breaking at its weakest bonds to form smaller, stable cations that are detected by the mass analyzer.[1] The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z), which provides a molecular fingerprint.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6] Ensure the sample is free from particulate matter by filtering if necessary.[6]

  • GC Separation : Inject 1 µL of the sample solution into the GC system. The components are separated based on their boiling points and interaction with the column's stationary phase.[4]

  • MS Analysis : As the analyte elutes from the GC column, it enters the MS ion source.[4] The molecules are ionized by electron impact, and the resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.[4]

Expected Mass Spectrum and Fragmentation Analysis

The molecular weight of tert-butyl methyl glutarate (C₁₀H₁₈O₄) is 202.25 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 202, although it may be of low intensity. The most valuable information comes from the characteristic fragmentation patterns of the ester groups.[7][8]

Key Fragmentation Pathways:

  • Loss of the tert-butoxy group (-OC(CH₃)₃): A primary fragmentation involves the cleavage of the C-O bond, leading to the loss of a tert-butoxy radical. This generates a stable acylium ion.

    • M⁺• → [M - 87]⁺ at m/z = 115

  • Loss of the tert-butyl group (-C(CH₃)₃): Cleavage of the bond between the oxygen and the tert-butyl carbon is highly favorable due to the formation of a stable tert-butyl cation. This results in the loss of a neutral butene molecule (isobutylene) via a rearrangement process and the formation of a radical cation.

    • M⁺• → [M - 56]⁺• at m/z = 146

  • Loss of the methoxy group (-OCH₃): Alpha-cleavage next to the other carbonyl group results in the loss of a methoxy radical.[5][9]

    • M⁺• → [M - 31]⁺ at m/z = 171

  • McLafferty Rearrangement: Esters with gamma-hydrogens can undergo this characteristic rearrangement.[9] In this case, it can lead to a fragment corresponding to the methyl ester portion.

    • This can produce a prominent peak at m/z = 74 , characteristic of many methyl esters.[9]

G M_ion Molecular Ion (M⁺•) m/z = 202 frag_171 [M - OCH₃]⁺ m/z = 171 M_ion->frag_171 - •OCH₃ frag_146 [M - C₄H₈]⁺• m/z = 146 M_ion->frag_146 - C₄H₈ frag_115 [M - OC₄H₉]⁺ m/z = 115 M_ion->frag_115 - •OC₄H₉ frag_74 McLafferty m/z = 74 M_ion->frag_74 rearrangement frag_57 [C₄H₉]⁺ m/z = 57 M_ion->frag_57 cleavage

Caption: Key EI-MS fragmentation pathways for tert-butyl methyl glutarate.

Ion (m/z)Proposed Structure/FragmentSignificance
202[C₁₀H₁₈O₄]⁺•Molecular Ion (M⁺•)
171[M - OCH₃]⁺Confirms presence of a methyl ester
146[M - C₄H₈]⁺•Confirms presence of a tert-butyl ester
115[M - OC₄H₉]⁺Confirms presence of a tert-butyl ester
74[CH₃OC(OH)=CH₂]⁺•McLafferty rearrangement, characteristic of methyl esters
57[C₄H₉]⁺Stable tert-butyl cation

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works on the principle that molecular bonds vibrate at specific quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling method for liquids as it requires minimal sample preparation.[11][12]

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application : Place a single drop of the neat liquid sample directly onto the ATR crystal surface.[11][13]

  • Spectrum Acquisition : Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning : Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[11]

Expected IR Spectrum

The IR spectrum of tert-butyl methyl glutarate will be dominated by absorptions characteristic of an aliphatic ester.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceSignificance
~2980-2850C-H (sp³) stretchStrong, sharpPresence of aliphatic methyl and methylene groups.
~1735-1750 C=O (Ester) stretch Very Strong, sharp Definitive evidence of the ester functional group(s). [14][15]
~1250-1000C-O stretchTwo or more strong bandsPart of the "Rule of Three" for esters, confirming the C-C-O and O-C-C linkages.[16]

The most diagnostic peak is the intense C=O stretch around 1740 cm⁻¹.[14] Since both ester environments are aliphatic, they are expected to absorb at similar frequencies, likely resulting in a single, possibly broadened, strong peak rather than two distinct ones. The presence of this peak, combined with the C-O stretches and the absence of a broad O-H peak (~3300 cm⁻¹), strongly supports the diester structure.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.[18][19]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[20][21]

  • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which serves to dissolve the sample and provide a lock signal for the spectrometer.[22]

  • Dissolution & Transfer : Ensure the sample is fully dissolved.[20] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[21]

  • Standard Addition (Optional) : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is common practice.[21]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides four key pieces of information: chemical shift (environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (connectivity).

Expected ¹H NMR Data (Predicted, in CDCl₃):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a ~3.67Singlet (s)3H-OCH₃ Protons on a methyl ester are deshielded by the adjacent oxygen. No adjacent protons lead to a singlet.
b ~2.35Triplet (t)4H-C(=O)CH₂ -CH₂-CH₂ C(=O)-These two methylene groups are chemically equivalent due to symmetry. They are adjacent to one other methylene group, hence a triplet.
c ~1.95Quintet (quint)2H-CH₂-CH₂ -CH₂-This central methylene group is coupled to the four protons on the two adjacent methylene groups (n+1=5).
d ~1.45Singlet (s)9H-C(CH₃ )₃The nine protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet.
¹³C NMR Spectroscopy: Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment in the molecule.[23] The chemical shift indicates the type of carbon.

Expected ¹³C NMR Data (Predicted, in CDCl₃):

LabelChemical Shift (δ, ppm)AssignmentRationale
e ~173.2C =O (Methyl ester)Carbonyl carbons in esters appear in this downfield region.[23][24]
f ~172.5C =O (t-Butyl ester)Very similar environment to the other ester carbonyl.
g ~80.5-O-C (CH₃)₃The quaternary carbon of the t-butyl group is deshielded by the attached oxygen.
h ~51.5-OCH₃ The methyl ester carbon is deshielded by oxygen.
i ~33.5-C H₂-C=OCarbons alpha to a carbonyl are deshielded.[25]
j ~28.1-C(C H₃)₃The methyl carbons of the t-butyl group are in the typical alkane region.
k ~20.0-CH₂-C H₂-CH₂-The central methylene carbon is the most shielded aliphatic carbon.

Conclusion: A Self-Validating Structural Proof

The combination of MS, IR, and NMR spectroscopy provides a self-validating and unambiguous structural proof for tert-butyl methyl glutarate. Mass spectrometry confirms the molecular formula (C₁₀H₁₈O₄) and provides key fragments (m/z 171, 146, 74, 57) that are diagnostic of the methyl and tert-butyl ester moieties. Infrared spectroscopy offers rapid confirmation of the ester functional groups through the intense C=O absorption (~1740 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence, mapping out the entire molecular structure. The distinct singlets for the methyl (3H) and tert-butyl (9H) groups, along with the characteristic triplet-quintet-triplet pattern for the glutarate backbone, leave no doubt as to the connectivity and final structure. This integrated approach exemplifies a rigorous standard for chemical structure elucidation.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Western University. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • SCION Instruments. (2025). Sample preparation GC-MS.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Anton Paar. (n.d.). Attenuated total reflectance (ATR).
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds.
  • Batista Jr, J. M., et al. (2011). Structure elucidation and absolute stereochemistry of isomeric monoterpene chromane esters. Journal of Organic Chemistry, 76(8), 2603-12.
  • Leal, W. S., et al. (2015). Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. PubMed.
  • Hailat, I. A. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE.

Sources

Strategic Utilization of Methyl tert-Butyl Glutarate in Modular Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Analysis

Pentanedioic acid, 1,1-dimethylethyl methyl ester (CAS RN: 25226-98-6), commonly referred to as Methyl tert-butyl glutarate , represents a critical bifunctional building block in modern medicinal chemistry. Its structural asymmetry—featuring two chemically distinct ester functionalities—allows for orthogonal deprotection , a strategy essential for the iterative synthesis of complex peptidomimetics, dendrimers, and heterobifunctional linkers.

Nomenclature Breakdown
SystemNameTechnical Note
CAS Index Name Pentanedioic acid, 1,1-dimethylethyl methyl esterUsed for database retrieval (SciFinder/Reaxys).[1]
IUPAC Name 5-tert-Butyl 1-methyl pentanedioatePreferred for manuscripts; prioritizes the alphabetical order of alkyl groups if not numbering the chain.
Common Name Methyl tert-butyl glutarateStandard laboratory vernacular.
SMILES CC(C)(C)OC(=O)CCCC(=O)OCMachine-readable string for cheminformatics.

Chemical Architecture & Orthogonal Strategy

The utility of this molecule lies in the differential reactivity of its two ester termini. This concept, known as orthogonality , allows a chemist to selectively modify one end of the molecule while leaving the other intact.

  • The Methyl Ester (C1): Susceptible to saponification (base-mediated hydrolysis) via the

    
     mechanism. It is generally stable to acidic conditions.
    
  • The tert-Butyl Ester (C5): Resistant to nucleophilic attack (steric hindrance) but highly susceptible to acid-catalyzed cleavage via an

    
     elimination mechanism (releasing isobutylene).
    
Pathway Logic: Orthogonal Deprotection

The following diagram illustrates the divergent pathways available to researchers using this scaffold.

OrthogonalDeprotection Start Methyl tert-butyl glutarate (Bifunctional Scaffold) AcidCond Condition A: TFA or HCl (anhydrous) Start->AcidCond BaseCond Condition B: LiOH in THF/H2O Start->BaseCond Intermed1 Reactive Intermediate: tert-Butyl Cation AcidCond->Intermed1 Protonation & E1 Elim Product1 Product A: Monomethyl Glutarate (Free Acid at C5) Intermed1->Product1 Byproduct1 Byproduct: Isobutylene (Gas) Intermed1->Byproduct1 Intermed2 Intermediate: Tetrahedral Adduct BaseCond->Intermed2 Nucleophilic Acyl Sub Product2 Product B: Mono-tert-butyl Glutarate (Free Acid at C1) Intermed2->Product2 Byproduct2 Byproduct: Methanol Intermed2->Byproduct2

Figure 1: Chemoselective deprotection pathways. The choice of reagent determines which carboxylic acid is unmasked for subsequent coupling.

Synthesis Protocol

While the diester can be formed from the diacid, statistical mixtures (diester, monoester, diacid) are difficult to separate. The most authoritative high-yield route utilizes the ring-opening of glutaric anhydride .

Step 1: Nucleophilic Ring Opening

Objective: Selective formation of the mono-tert-butyl ester.

  • Reagents: Glutaric anhydride, tert-Butanol (

    
    -BuOH), DMAP (4-Dimethylaminopyridine), N-Hydroxysuccinimide (NHS - optional additive for activation).
    
  • Mechanism: DMAP acts as a nucleophilic catalyst, attacking the anhydride to form an unstable acyl-pyridinium intermediate, which is then intercepted by the bulky t-BuOH.

Step 2: Methylation of the Free Acid

Objective: Capping the remaining carboxylic acid.

  • Reagents: Methyl Iodide (

    
    ) / 
    
    
    
    or Trimethylsilyldiazomethane (
    
    
    ).
  • Note: Acid-catalyzed esterification (MeOH/

    
    ) is risky here as it may transesterify or cleave the sensitive t-butyl group. Base-mediated alkylation is preferred.
    
Detailed Experimental Workflow

The following protocol is adapted for high-purity applications (e.g., GMP precursor synthesis).

Phase A: Synthesis of Mono-tert-butyl Glutarate
  • Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add Glutaric Anhydride (11.4 g, 100 mmol) and DMAP (1.2 g, 10 mmol).

  • Solvent: Add anhydrous Dichloromethane (DCM) (200 mL) and Triethylamine (

    
    )  (15 mL).
    
  • Addition: Add

    
    -BuOH  (20 mL, excess) via syringe.
    
  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with Bromocresol Green to visualize the free acid).

  • Workup: Wash with 10% Citric Acid (removes DMAP/Et3N)

    
     Brine. Dry over 
    
    
    
    .
  • Result: Concentration yields the crude mono-ester (typically a viscous oil).

Phase B: Methylation (Alkylation Method)
  • Solvation: Dissolve the crude mono-ester (100 mmol theoretical) in DMF (100 mL).

  • Base: Add finely ground

    
      (20.7 g, 150 mmol). Cool to 0°C.
    
  • Alkylation: Dropwise addition of Methyl Iodide (

    
    )  (7.5 mL, 120 mmol). Caution: MeI is a carcinogen.
    
  • Completion: Allow to warm to RT and stir for 4 hours.

  • Extraction: Dilute with

    
    , wash extensively with water (to remove DMF) and brine.
    
  • Purification: Vacuum distillation or Flash Chromatography (Hexanes:EtOAc 9:1).

SynthesisWorkflow GlutaricAnhydride Glutaric Anhydride Step1 Step 1: Ring Opening t-BuOH, DMAP, DCM GlutaricAnhydride->Step1 MonoEster Intermediate: Mono-tert-butyl glutarate Step1->MonoEster Step2 Step 2: Alkylation MeI, K2CO3, DMF MonoEster->Step2 FinalProduct Final Product: Methyl tert-butyl glutarate Step2->FinalProduct

Figure 2: Step-wise synthesis ensuring regiochemical control.

Key Physical Data & Characterization

For verification of the synthesized product, compare against these standard parameters.

PropertyValue / Characteristic
Molecular Formula

Molecular Weight 202.25 g/mol
Boiling Point ~85–90°C at 0.5 mmHg (Vacuum)
Density ~1.01 g/cm³
Appearance Colorless to pale yellow liquid

H NMR (CDCl

)

1.44 (s, 9H,

-Bu), 1.95 (quint, 2H,

), 2.35 (t, 2H,

), 2.45 (t, 2H,

), 3.67 (s, 3H,

).[2]

Applications in Drug Development

The "Magic Methyl" effect and linker strategies rely heavily on this scaffold.

  • Peptidomimetics: Researchers utilize the differing reactivities to grow peptide chains in opposite directions. The t-butyl group mimics the C-terminal protection found in solid-phase peptide synthesis (SPPS), allowing the methyl ester to be converted to an aldehyde or amine for backbone modification.

  • Prodrug Design: The tert-butyl ester is significantly more stable in the gastrointestinal tract and plasma than the methyl ester. In "soft drug" design, the methyl ester can be designed to hydrolyze rapidly (deactivating the drug), while the tert-butyl moiety remains to maintain lipophilicity until the target is reached.

  • Dendrimer Synthesis: This molecule serves as a "branching unit" precursor. By deprotecting one side, coupling a diamine, and repeating, generation-based dendrimers (e.g., PAMAM analogues) can be synthesized with precise surface functionality.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience. (Definitive guide on orthogonal deprotection conditions).

  • Crowther, G. P., et al. (1971). Esterification of Hindered Alcohols: tert-Butyl p-Toluate. Organic Syntheses, 51, 96. (Foundational protocol for t-butyl ester synthesis).

  • NIST Chemistry WebBook. Pentanedioic acid, dimethyl ester (Analogous data source).[4]

  • Albert, R., et al. (1987). Synthesis of adipic and glutaric acid derivatives. Journal of Medicinal Chemistry. (Application of mixed esters in inhibitor design).

Sources

Alternate names for tert-butyl methyl glutarate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of tert-butyl methyl glutarate , a critical bifunctional building block in organic synthesis. This document prioritizes chemical logic, orthogonal deprotection strategies, and verifiable synthesis protocols.

Content Type: Technical Whitepaper & Protocol Guide Subject:


 Diester Systems
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Nomenclature & Chemical Identification

tert-Butyl methyl glutarate is a non-symmetric diester of glutaric acid (pentanedioic acid). Its utility stems from the "orthogonal" nature of its protecting groups: the acid-labile tert-butyl ester and the base-labile methyl ester. This duality allows researchers to selectively manipulate one terminus of the five-carbon chain while preserving the other, a fundamental requirement in the synthesis of complex peptidomimetics, PROTAC linkers, and asymmetric drug scaffolds.

Validated Synonyms & Identifiers

The following table consolidates the accepted nomenclature. Note that commercial vendors often use fragmented naming conventions.

Naming ConventionIdentifier / NameNotes
Common Name tert-Butyl methyl glutarateMost widely used in lab notebooks.
IUPAC Name 1-(1,1-Dimethylethyl) 5-methyl pentanedioateSystematic naming.
Inverted IUPAC Methyl tert-butyl pentanedioateFunctionally equivalent due to symmetry of the glutarate core.
Functional Name 5-(tert-Butoxy)-5-oxopentanoic acid methyl esterEmphasizes the esterified acid terminus.
Chemical Formula

Molecular Weight: 202.25 g/mol .
SMILES CC(C)(C)OC(=O)CCCC(=O)OCUseful for chemoinformatics search.[1]
Critical Disambiguation (The "Succinate Trap")

Warning: Database searches often conflate glutarates (


 core) with succinates (

core).
  • Target Compound: tert-Butyl methyl glutarate (

    
    ).
    
  • Common False Positive: tert-Butyl methyl succinate (

    
    , CAS 14734-25-9).[2][3]
    
  • Verification: Always verify the carbon count in the NMR integration (Glutarate central

    
     appears as a quintet at ~1.9 ppm; Succinate lacks this central methylene).
    

Structural Logic: The Orthogonality Principle

The primary value of this molecule is its ability to undergo Orthogonal Deprotection . This allows the molecule to serve as a "switchable" linker.

Mechanism of Action
  • Acid Pathway (TFA/HCl): Cleaves the tert-butyl group via an

    
     mechanism, releasing isobutylene and generating the free carboxylic acid. The methyl ester remains intact.
    
  • Base Pathway (LiOH/NaOH): Hydrolyzes the methyl ester via

    
     mechanism (nucleophilic acyl substitution). The bulky tert-butyl group is generally resistant to mild saponification conditions due to steric hindrance.
    
Visualization: Orthogonal Pathways

The following diagram illustrates the divergent synthetic utility of the compound.

OrthogonalDeprotection Start tert-Butyl Methyl Glutarate (Diester) AcidPath Acid Treatment (TFA / DCM) Start->AcidPath Selective Cleavage BasePath Base Treatment (LiOH / THF / H2O) Start->BasePath Selective Hydrolysis ProductA Monomethyl Glutarate (Free Acid Terminus) AcidPath->ProductA - Isobutylene ProductB Mono-tert-butyl Glutarate (Free Acid Terminus) BasePath->ProductB - Methanol

Figure 1: Orthogonal deprotection logic allowing selective access to either terminus of the glutarate chain.

Synthesis Protocol: A Self-Validating Workflow

While tert-butyl methyl glutarate can be purchased, it is frequently synthesized in-house to ensure purity and reduce costs. The most atom-economical route involves the ring-opening of glutaric anhydride.

Reaction Scheme

Step 1: Nucleophilic ring opening of Glutaric Anhydride with tert-Butanol. Step 2: Methylation of the resulting mono-acid.

Step-by-Step Methodology
Phase A: Synthesis of Mono-tert-butyl Glutarate

Rationale: Direct esterification of glutaric acid with t-BuOH is sluggish and yields mixtures. Anhydride opening is regiospecific for the mono-ester.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Glutaric Anhydride (1.0 equiv, 11.4 g, 100 mmol)

    • tert-Butanol (anhydrous, 10.0 equiv, excess as solvent/reagent)

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalytic)

    • TEA (Triethylamine) (1.2 equiv)

  • Procedure:

    • Dissolve Glutaric Anhydride and DMAP in tert-Butanol/TEA.

    • Reflux for 12–16 hours. The reaction is driven by the formation of the stable carboxylate salt.

    • Workup: Concentrate in vacuo to remove excess t-BuOH. Redissolve in EtOAc. Wash with 1N HCl (to remove DMAP/TEA and protonate the acid). Wash with Brine. Dry over

      
      .[4]
      
    • Checkpoint:

      
       NMR should show a singlet at ~1.44 ppm (9H, t-Bu) and a broad singlet >10 ppm (COOH).
      
Phase B: Methylation to tert-Butyl Methyl Glutarate

Rationale: Using Methyl Iodide (


) under basic conditions is mild and avoids transesterification of the sensitive t-butyl group that might occur with acid-catalyzed methanolysis.
  • Setup: 250 mL RBF,

    
     ice bath.
    
  • Reagents:

    • Mono-tert-butyl glutarate (from Phase A)

    • 
       (1.5 equiv, anhydrous)
      
    • Methyl Iodide (MeI) (1.2 equiv)

    • Solvent: DMF (Dimethylformamide)

  • Procedure:

    • Dissolve the mono-ester in DMF. Add

      
      .
      
    • Add MeI dropwise at

      
      .
      
    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Critical for Purity):

    • Dilute with

      
       (Ether extracts impurities less than EtOAc in DMF workups).
      
    • Wash extensively with water (

      
      ) to remove DMF.
      
    • Concentrate to yield the clear oil: tert-butyl methyl glutarate .

Experimental Visualization

SynthesisWorkflow SM Glutaric Anhydride Intermediate Mono-tert-butyl Glutarate (Intermediate) SM->Intermediate Reflux 16h Reagent1 t-BuOH, DMAP, TEA (Ring Opening) Reagent1->Intermediate Final tert-Butyl Methyl Glutarate (Final Product) Intermediate->Final 0°C to RT, 4h Reagent2 MeI, K2CO3, DMF (Alkylation) Reagent2->Final

Figure 2: Two-step synthesis workflow ensuring high yield and purity.

Applications in Drug Development[5]

The specific utility of tert-butyl methyl glutarate lies in its role as a homobifunctional linker precursor .

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition determine the degradation efficiency. The 5-carbon glutarate chain provides a specific spatial separation.

  • Protocol: Hydrolyze the methyl ester (LiOH)

    
     Couple to E3 Ligase ligand 
    
    
    
    Deprotect t-butyl (TFA)
    
    
    Couple to Target Protein ligand.
Peptidomimetics

This compound acts as a masked Glutamic Acid analog. By extending the chain, researchers create


-amino acid derivatives used in protease inhibitors.
  • Reference Case: Prodrug derivatives of MDMA and related psychedelics utilize glutarate linkers to modulate pharmacokinetics and solubility, specifically exploiting the tert-butyl/methyl ester enzyme stability profiles [1].

References

  • Patent Application: 3,4-Methylenedioxymethamphetamine and Related Psychedelics and Uses Thereof. WO2023283373A1. (2023).[5] Describes the use of methyl tert-butyl glutarate as a structural class for prodrug synthesis.

  • Synthesis Verification: Glutaric Acid Mono-tert-butyl Ester Synthesis. PrepChem. Validates the ring-opening protocol of glutaric anhydride.

  • Chemical Data: Pentanedioic acid, dimethyl ester (Dimethyl Glutarate).[6] NIST Chemistry WebBook, SRD 69.[6] Provides baseline spectral data for the glutarate core.

Sources

Spectroscopic Profile: Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive spectroscopic characterization of Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly known as Methyl tert-butyl glutarate ). As a mixed diester, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where orthogonal protecting group strategies are required. This document details the specific Nuclear Magnetic Resonance (


H and 

C NMR), Infrared (IR), and Mass Spectrometry (MS) signatures necessary for precise structural validation and purity analysis.

Compound Identity & Structural Analysis[1][2][3][4]

The molecule features a five-carbon glutarate backbone terminated by two distinct ester functionalities: a methyl ester and a bulky tert-butyl ester. This asymmetry creates unique electronic environments for the methylene protons, resolvable by high-field NMR.

PropertyData
Systematic Name Pentanedioic acid, 1,1-dimethylethyl methyl ester
Common Synonyms Methyl tert-butyl glutarate; tert-Butyl methyl pentanedioate
CAS Registry Number 59378-98-2
Molecular Formula

Molecular Weight 202.25 g/mol
SMILES COC(=O)CCCC(=O)OC(C)(C)C
Physical State Slightly yellow oil

Synthesis Context & Impurity Profile

Understanding the synthetic origin is vital for interpreting spectral noise. The standard preparation involves the selective methylation of 5-(tert-butoxy)-5-oxopentanoic acid (Mono-tert-butyl glutarate).

  • Primary Reaction: Nucleophilic substitution using Methyl Iodide (MeI) and Potassium Carbonate (

    
    ) in Acetone.
    
  • Common Impurities:

    • Unreacted Starting Material: 5-(tert-butoxy)-5-oxopentanoic acid (Broad OH stretch in IR, acidic proton in NMR).

    • Transesterification Byproducts: Dimethyl glutarate or Di-tert-butyl glutarate (detectable via integration ratios in

      
      H NMR).
      
Visualization: Synthesis & Impurity Logic

SynthesisPath Start Glutaric Anhydride Mono Mono-tert-butyl glutarate (Intermediate) Start->Mono t-BuOH, DMAP Target Methyl tert-butyl glutarate (Target) Mono->Target MeI, K2CO3 (Selective Methylation) Impurity1 Dimethyl glutarate (Impurity) Target->Impurity1 Acidic MeOH (Transesterification)

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential transesterification risks.[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule results in distinct chemical shifts for the


-methylene protons. The tert-butyl group exerts a shielding effect relative to the methyl ester, allowing for assignment of the methylene triplets.

H NMR Data (300 MHz,

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
1.44 Singlet (

)
9H-

tert-Butyl methyls (Intense diagnostic peak)
1.91 Multiplet (

)
2H-

Central methylene (C3)
2.28 Triplet (

)
2H7.2

Methylene

to COOtBu (Shielded)
2.37 Triplet (

)
2H7.5

Methylene

to COOMe (Deshielded)
3.68 Singlet (

)
3H-

Methyl ester protons

C NMR Data (75 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
20.3

Central

-methylene
28.1

tert-Butyl methyl carbons
33.1


-methylene (to COOtBu)
34.5


-methylene (to COOMe)
51.5

Methoxy carbon (

)
80.3

Quaternary tert-butyl carbon
172.2

Carbonyl (tert-butyl ester)
173.5

Carbonyl (methyl ester)

Expert Insight: The separation between the two carbonyl peaks (~1.3 ppm) and the two


-methylene triplets (~0.09 ppm) is the primary indicator of successful mixed-ester formation. If only one triplet or one carbonyl signal is observed, the sample has likely disproportionated into a symmetric diester.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionalities. The key to identification is the dual nature of the C-O stretches, though the Carbonyl stretches often overlap.

Wavenumber (

)
Vibration ModeIntensityInterpretation
2970 - 2850

Stretch
MediumAliphatic C-H (enhanced by t-Butyl)
1735 - 1740

Stretch
StrongEster Carbonyls (often a broadened single band)
1365 & 1390

Bend
Mediumgem-Dimethyl doublet (characteristic of t-Butyl)
1150 - 1250

Stretch
StrongEster C-O-C stretching
Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), the molecule follows a predictable fragmentation pathway dominated by the stability of the tert-butyl cation.

  • Molecular Ion (

    
    ):  m/z 202 (Often weak or absent due to labile t-butyl).
    
  • Base Peak: m/z 57 (

    
    ), corresponding to the tert-butyl cation.
    
  • Key Fragments:

    • m/z 145:

      
       (Loss of t-butyl group).
      
    • m/z 129:

      
       (Loss of tert-butoxy group).
      
    • m/z 171:

      
       (Loss of methoxy group).
      
Visualization: Fragmentation Pathway

MS_Fragmentation Parent Molecular Ion (M+) m/z 202 Frag1 [M - tBu]+ m/z 145 Parent->Frag1 - C4H9 (57) Frag2 [M - OtBu]+ m/z 129 Parent->Frag2 - OC4H9 (73) Base t-Butyl Cation m/z 57 (Base Peak) Parent->Base Heterolytic Cleavage

Figure 2: Primary mass spectrometry fragmentation pathways for Methyl tert-butyl glutarate.

Experimental Protocols

Standard NMR Acquisition Protocol

To reproduce the data cited above, follow this self-validating protocol:

  • Sample Preparation: Dissolve 10-15 mg of the oil in 0.6 mL of

    
     (99.8% D). Ensure the solvent contains 0.03% TMS as an internal reference.[3]
    
  • Instrument Settings:

    • Pulse Angle:

      
       (to ensure quantitative relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of the t-butyl signal vs. the single methyl group).
    • Scans: 16 (sufficient for

      
      H), 256-512 (for 
      
      
      
      C).
  • Validation Check:

    • Calibrate TMS to 0.00 ppm.

    • Verify the integration of the singlet at 1.44 ppm is exactly

      
       the singlet at 3.68 ppm. Deviation 
      
      
      
      indicates solvent occlusion or impurity.
GC-MS Method Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 250°C.

    • Hold 3 min.

  • Inlet: Split mode (20:1), 250°C.

  • Detector: MS Source 230°C, Quad 150°C.

References

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Glutaric acid derivatives. NIST Chemistry WebBook. [Link]

  • PubChem. (2025).[4] Compound Summary: Di-tert-butyl glutarate and related esters. National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Glutarate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl methyl glutarate. As an asymmetrical diester, its spectrum presents a nuanced landscape of chemical shifts and spin-spin coupling, offering a valuable case study for researchers and professionals in chemical synthesis and drug development. This document will deconstruct the spectrum, offering detailed predictions of chemical shifts and coupling constants, a thorough explanation of the underlying chemical principles, a validated experimental protocol for spectral acquisition, and a complete set of references for further investigation.

Introduction: The Structural Significance of Tert-Butyl Methyl Glutarate

Tert-butyl methyl glutarate, an unsymmetrical diester of glutaric acid, possesses distinct electronic environments at either end of its five-carbon backbone. The presence of a sterically bulky tert-butyl group and a less hindered methyl group introduces an asymmetry that is clearly resolved in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the successful synthesis of the molecule and for the structural elucidation of related compounds. The key to interpreting the spectrum lies in dissecting the influence of each ester functionality on the chemical shifts of the methylene protons of the glutarate chain.

The structure of tert-butyl methyl glutarate, with IUPAC name methyl 5-(tert-butoxy)-5-oxopentanoate, is as follows:

This guide will systematically predict and explain the resonances for the following proton environments:

  • a : Methyl ester protons (-OCH₃)

  • b : Methylene protons alpha to the methyl ester (-CH₂-COOCH₃)

  • c : Methylene protons beta to both carbonyls (-CH₂-CH₂-CH₂-)

  • d : Methylene protons alpha to the tert-butyl ester (-CH₂-COOC(CH₃)₃)

  • e : Tert-butyl ester protons (-C(CH₃)₃)

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for the distinct proton environments in tert-butyl methyl glutarate, assuming a standard deuterated chloroform (CDCl₃) solvent.

Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH ₃)₃e~1.45Singlet (s)9H
-H ₂C-COOC(CH₃)₃d~2.30Triplet (t)2H
-CH₂-H ₂C-CH₂-c~1.95Quintet (p)2H
-H ₂C-COOCH₃b~2.40Triplet (t)2H
-OCHa~3.67Singlet (s)3H

In-Depth Spectral Analysis

Chemical Shift Analysis

The predicted chemical shifts are based on the fundamental principles of ¹H NMR spectroscopy, considering the inductive effects of the neighboring functional groups.

  • Methyl and Tert-Butyl Protons (a & e): The nine equivalent protons of the tert-butyl group (e) are expected to appear as a sharp singlet at approximately 1.45 ppm . This upfield chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom within an ester, with the bulky nature of the group providing a shielded environment.[1] The three equivalent protons of the methyl ester group (a) will also produce a singlet, but at a more downfield position, around 3.67 ppm . This is due to the direct attachment to the electronegative oxygen atom, which deshields the protons.[2]

  • Methylene Protons Alpha to the Carbonyls (b & d): The methylene protons alpha to a carbonyl group are deshielded and typically resonate in the range of 2.0-2.6 ppm.[3] In tert-butyl methyl glutarate, we have two distinct α-methylene groups:

    • The protons alpha to the methyl ester (b) are predicted to be slightly more downfield, around 2.40 ppm . The methyl ester is a slightly stronger electron-withdrawing group compared to the tert-butyl ester, leading to greater deshielding of the adjacent protons.

    • The protons alpha to the tert-butyl ester (d) are anticipated to be slightly more upfield, at approximately 2.30 ppm . The electron-donating nature of the tert-butyl group provides a small degree of shielding relative to the methyl ester side.

  • Beta Methylene Protons (c): The central methylene protons, beta to both carbonyl groups (c) , are the most shielded of the backbone protons. They are expected to resonate at approximately 1.95 ppm . Their chemical shift is influenced by both ester groups, but to a lesser extent than the alpha protons due to the increased distance.

Spin-Spin Splitting (Coupling) Analysis

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between non-equivalent neighboring protons. The 'n+1' rule is applied to predict the multiplicity of each signal.

  • Singlets (a & e): The methyl protons (a) and the tert-butyl protons (e) are each a set of equivalent protons with no adjacent, non-equivalent protons. Therefore, they both appear as sharp singlets.

  • Triplets (b & d): The methylene protons at positions b and d are each adjacent to the central methylene group (c) , which has two protons. According to the n+1 rule (2+1=3), the signals for both b and d will be split into triplets. The expected coupling constant (³J) for this type of vicinal coupling in an acyclic system is typically in the range of 6-8 Hz.

  • Quintet (c): The central methylene protons at position c are flanked by two methylene groups, b and d , with a total of four neighboring protons (two on each side). Assuming the coupling constants between c-b and c-d are similar, the signal for c will be split into a quintet (4+1=5).

The logical relationship between the proton environments and their resulting splitting patterns can be visualized as follows:

Figure 1: Predicted ¹H NMR connectivity and splitting for tert-butyl methyl glutarate.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of tert-butyl methyl glutarate.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity tert-butyl methyl glutarate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during the transfer.

NMR Data Acquisition

The following are typical acquisition parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Number of Scans (NS): 16-32 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate.

  • Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

The experimental workflow can be summarized in the following diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into 400 MHz NMR transfer->instrument acquire Acquire Spectrum (zg30, 16-32 scans) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate Signals reference->integrate

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of tert-butyl methyl glutarate provides an excellent illustration of how subtle differences in molecular structure manifest in distinct spectral features. The asymmetry of the ester groups leads to a clear differentiation of the alpha-methylene protons, while the characteristic signals of the methyl and tert-butyl groups serve as definitive markers for the presence of these functionalities. The predicted spectrum, with its well-defined singlets, triplets, and a central quintet, offers a clear roadmap for the structural verification of this compound. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum for their own analyses.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H chemical shifts in NMR. Part 21—prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 33-44.
  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • University of Oregon. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Lumen Learning. Complex Spin-Spin Splitting Patterns. Organic Chemistry. Retrieved from [Link]

  • Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • iChemical. Mono-tert-butyl succinate, CAS No. 15026-17-2. Retrieved from [Link]

  • PubChem. Monomethyl glutarate. Retrieved from [Link]

  • University College London. Chemical shifts. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Pentanedioic Acid, 1,1-dimethylethyl methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for pentanedioic acid, 1,1-dimethylethyl methyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this molecule through one of the most powerful analytical techniques available to the modern chemist.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Pentanedioic acid, 1,1-dimethylethyl methyl ester, also known as tert-butyl methyl glutarate, is a dicarboxylic acid monoester. Its structure presents a unique combination of a free carboxylic acid, a methyl ester, and a bulky tert-butyl ester. The precise characterization of such molecules is paramount in various fields, including medicinal chemistry and materials science, where its specific functional groups can dictate reactivity, polarity, and biological activity.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon skeleton of an organic molecule. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can glean detailed information about the chemical environment of each carbon atom. This guide will delve into the predicted ¹³C NMR spectrum of pentanedioic acid, 1,1-dimethylethyl methyl ester, providing a foundational understanding of its spectral features.

Predicted ¹³C NMR Chemical Shifts: A Detailed Analysis

In the absence of a publicly available experimental spectrum for pentanedioic acid, 1,1-dimethylethyl methyl ester, we can predict the chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. The key factors influencing ¹³C chemical shifts include the hybridization of the carbon atom, the electronegativity of attached atoms (inductive effects), and steric effects.

The structure of pentanedioic acid, 1,1-dimethylethyl methyl ester is as follows:

For the purpose of our analysis, we will number the carbon atoms as follows:

  • C1 & C6 (Carbonyl Carbons): Carboxylic acid and ester carbonyl carbons are significantly deshielded due to the strong electron-withdrawing effect of the attached oxygen atoms and typically resonate in the range of 160-185 ppm.[1][2] The carboxylic acid carbonyl (C6) is expected to be slightly more downfield than the ester carbonyl (C1) due to the influence of the acidic proton. We can predict the chemical shift of C6 to be around 177-182 ppm and C1 to be around 170-175 ppm .

  • C7 (Quaternary Carbon of tert-butyl group): The quaternary carbon of the tert-butyl group is attached to an oxygen atom, which causes a significant downfield shift. This carbon's resonance is anticipated in the range of 80-85 ppm .

  • C8, C9, C10 (Methyl Carbons of tert-butyl group): The three methyl carbons of the tert-butyl group are equivalent due to free rotation around the C-C bond and will appear as a single, intense signal. Their chemical shift is expected in the aliphatic region, typically around 28-30 ppm .

  • C2, C3, C4, C5 (Methylene Carbons): These are the methylene carbons of the pentane chain.

    • C2 and C5: These carbons are adjacent to carbonyl groups (α-carbons), which deshield them. Their chemical shifts are expected to be in the range of 30-35 ppm .

    • C3 and C4: These carbons are further from the electron-withdrawing carbonyl groups (β and γ-carbons). C4, being the central methylene carbon, is expected to be the most shielded of the chain, with a predicted chemical shift in the range of 20-25 ppm . C3 will be at a slightly more downfield position than C4, likely in the 25-30 ppm range.

Summary of Predicted ¹³C NMR Chemical Shifts
Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1Ester Carbonyl170 - 175
C6Carboxylic Acid Carbonyl177 - 182
C7Quaternary Carbon (tert-butyl)80 - 85
C8, C9, C10Methyl Carbons (tert-butyl)28 - 30
C2Methylene (α to ester)30 - 35
C5Methylene (α to acid)30 - 35
C3Methylene (β to ester)25 - 30
C4Methylene (central)20 - 25

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To experimentally verify the predicted chemical shifts, the following protocol for acquiring a ¹³C NMR spectrum is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.

ParameterValueRationale
Spectrometer Frequency 100 MHz for ¹³CStandard for a 400 MHz ¹H instrument.
Pulse Program zgpg30A standard proton-decoupled ¹³C experiment.
Acquisition Time (AQ) 1-2 secondsTo ensure good digital resolution.
Relaxation Delay (D1) 2-5 secondsAllows for relaxation of the carbon nuclei, especially quaternary carbons.
Number of Scans (NS) 1024 or moreDue to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
Spectral Width (SW) 200-250 ppmTo encompass the full range of expected carbon chemical shifts.
Temperature 298 K (25 °C)Standard room temperature.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas. Note that in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE).

Visualizing the Molecular Structure and Assignments

A clear visual representation of the molecule with labeled carbons is crucial for correlating the structure with the NMR data.

Caption: Molecular structure of Pentanedioic acid, 1,1-dimethylethyl methyl ester with carbon numbering for ¹³C NMR assignment.

Conclusion

This technical guide has provided a comprehensive theoretical analysis of the ¹³C NMR chemical shifts for pentanedioic acid, 1,1-dimethylethyl methyl ester. By applying fundamental principles of NMR spectroscopy and utilizing data from analogous compounds, we have predicted the chemical shifts for all carbon atoms in the molecule. The provided experimental protocol offers a clear roadmap for the empirical verification of these predictions. This information is vital for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

References

  • MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • PubChem. Di-tert-butyl glutarate. Retrieved from [Link]

  • NIST. Pentanedioic acid, dimethyl ester. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. NMR Prediction. Retrieved from [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • North Carolina State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of tert-Butyl Methyl Glutarate

[1]

Executive Summary & Structural Basis[1]

tert-Butyl methyl glutarate (Methyl tert-butyl pentanedioate) is a mixed diester frequently utilized in organic synthesis as a orthogonal protecting group strategy.[1] Its utility lies in the differential reactivity of the chemically robust methyl ester versus the acid-labile tert-butyl ester.

In Electron Ionization (EI) mass spectrometry, this molecule exhibits a distinct fragmentation behavior dominated by the stability of the tert-butyl cation and the thermodynamic drive to eliminate isobutene. This guide details the mechanistic pathways required to validate this structure in drug development and metabolic profiling workflows.

Physicochemical Baseline[1]
  • IUPAC Name: 1-tert-butyl 5-methyl pentanedioate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 202.25 Da[1]

  • Key Functional Groups:

    • Methyl Ester (

      
      )[1]
      
    • tert-Butyl Ester (

      
      )[1]
      
    • Glutaric Backbone (

      
      )[1]
      

Fragmentation Mechanics (The Core)

The fragmentation of tert-butyl methyl glutarate under 70 eV EI conditions is governed by three competitive mechanisms: McLafferty-like rearrangement , Alpha-cleavage , and Onium ion formation .[1]

Primary Pathway: The Isobutene Elimination (m/z 146)

Unlike simple methyl esters, tert-butyl esters undergo a rapid, thermally or electron-induced elimination of isobutene (

1
  • Mechanism: A 1,5-hydrogen shift occurs from one of the

    
    -carbons on the tert-butyl group to the carbonyl oxygen. This proceeds through a six-membered cyclic transition state (similar to a McLafferty rearrangement).[2]
    
  • Result: The bond between the ester oxygen and the tert-butyl group cleaves, expelling neutral isobutene (56 Da).

  • Diagnostic Ion: The resulting radical cation is the Methyl Hydrogen Glutarate at m/z 146 (

    
    ).[1]
    
    • Note: In many spectra, this may appear as the "effective" molecular ion if the parent ion (m/z 202) is too unstable to survive the source.

The Base Peak: The tert-Butyl Cation (m/z 57)

The formation of the stable tertiary carbocation is the most thermodynamically favored pathway.

  • Mechanism: Heterolytic cleavage of the

    
     bond.[1]
    
  • Observation: A dominant peak at m/z 57 (

    
    ).[1] This is characteristic of all tert-butyl esters and ethers.
    
Secondary Fragmentation: The Anhydride Formation (m/z 114)

Following the loss of isobutene (forming the m/z 146 species), the remaining structure resembles a mono-methyl ester of glutaric acid.

  • Mechanism: The free carboxylic acid end (formed after isobutene loss) can interact with the methyl ester end, eliminating methanol (

    
    , 32 Da) to form a cyclic glutaric anhydride cation.
    
  • Calculation:

    
    .[1]
    
  • Significance: The presence of m/z 114 confirms the 1,5-dicarbonyl relationship (glutarate backbone).

Alpha-Cleavage Pathways[1]
  • Methoxy Loss: Cleavage adjacent to the methyl ester carbonyl yields

    
    .[1]
    
    • 
      m/z 171 .
      
  • t-Butoxy Loss: Cleavage adjacent to the tert-butyl carbonyl yields

    
    .[1]
    
    • 
      m/z 129 .[1]
      

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation from the parent molecule to its diagnostic ions.

FragmentationPathwayParentParent Molecule[M]+ m/z 202IsobuteneLossIsobutene Elimination(-C4H8)Parent->IsobuteneLosstButylCationt-Butyl Cation m/z 57 (Base Peak)Parent->tButylCationHeterolysisMethoxyLossMethoxy Loss(-OCH3)Parent->MethoxyLossMonoAcidMethyl Hydrogen Glutarate[M-56]+ m/z 146IsobuteneLoss->MonoAcidMethanolLossCyclization/Methanol Loss(-CH3OH)MonoAcid->MethanolLossAnhydrideGlutaric Anhydride Ion m/z 114MethanolLoss->AnhydrideAcylium1Acylium Ion m/z 171MethoxyLoss->Acylium1

Caption: Figure 1: Mechanistic fragmentation tree of tert-butyl methyl glutarate showing the dominant isobutene elimination pathway and subsequent cyclization.

Experimental Protocol (Self-Validating)

Context: tert-butyl esters are thermally sensitive. A standard "hot" split injection can cause pyrolysis inside the injector, leading to false data (appearing as the mono-acid). This protocol minimizes thermal degradation to ensure the spectrum represents the intact molecule.

GC-MS Method Parameters
ParameterSettingRationale
Inlet Temperature 180°C - 200°C Critical: Keep typically lower than standard (250°C) to prevent thermal loss of isobutene before ionization.[1]
Injection Mode Split (10:1)Prevents column overload; high concentrations favor bimolecular reactions.[1]
Column DB-5ms or equivalentNon-polar stationary phase reduces catalytic degradation.[1]
Ion Source Temp 230°CStandard EI source temperature.[1]
Electron Energy 70 eVStandard library matching energy.[1]
Scan Range 40 - 250 amuCaptures the low mass base peak (57) and the parent (202).
Step-by-Step Workflow
  • System Blank: Run a solvent blank (DCM or Ethyl Acetate) to ensure no memory effects from previous acidic samples.[1]

  • Temperature Ramp: Start GC oven at 60°C (hold 2 min) to focus the peak, then ramp at 10°C/min to 280°C.

    • Validation: The tert-butyl methyl glutarate should elute earlier than the di-tert-butyl ester but later than the dimethyl ester.

  • Spectrum Capture: Extract the spectrum at the apex of the chromatographic peak.[1]

  • Quality Check (The "57/146 Ratio"):

    • Check the ratio of m/z 57 to m/z 146.

    • If m/z 146 is absent and the spectrum looks exactly like glutaric acid mono-methyl ester, your inlet is too hot (thermal hydrolysis occurred).

Data Summary & Interpretation

Use this table to assign peaks in your generated spectrum.

m/z (Mass-to-Charge)Relative IntensityIon IdentityMechanism
202 < 1% (Weak)

Molecular Ion (often invisible).[1]
171 5 - 15%


-cleavage at methyl ester.
146 20 - 40%

Diagnostic: McLafferty-like rearrangement (Isobutene loss).[1]
129 10 - 20%


-cleavage at t-butyl ester.
115 10 - 20%

Combined loss of isobutene and methoxy radical.[1]
114 30 - 50%

Cyclization to anhydride structure.[1]
57 100% (Base)

Stable tert-butyl cation.[1]
41 High

Allyl cation (fragment of the t-butyl group).[1]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Esters. National Institute of Standards and Technology. [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty Rearrangement mechanisms).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Definitive guide on ester fragmentation patterns including alkoxy migrations).

Physical properties of asymmetrical glutarate esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Asymmetrical Glutarate Esters

Abstract

Asymmetrical glutarate esters, dicarboxylic acid esters of glutaric acid with two different alcohol moieties, represent a versatile class of compounds with significant potential in drug development, polymer science, and as specialty solvents. Unlike their symmetrical counterparts, the inherent asymmetry in their molecular structure introduces unique physical properties that can be tailored for specific applications. This guide provides a comprehensive exploration of these properties, grounded in fundamental physicochemical principles. We delve into the structure-property relationships governing boiling point, melting point, viscosity, solubility, and refractive index. Furthermore, this document outlines robust experimental protocols for their characterization and discusses the implications of these properties for applications in advanced materials and pharmaceutical sciences.

Introduction: The Significance of Asymmetry

Glutarate esters are diesters of pentanedioic acid (glutaric acid). While symmetrical glutarates, such as dimethyl glutarate and diethyl glutarate, are well-characterized and widely used as solvents and intermediates, their asymmetrical analogs offer an additional layer of molecular design flexibility.[1][2] An asymmetrical glutarate ester possesses two distinct alkyl or aryl groups attached to the carboxyl functions. This structural nuance has profound implications for the molecule's physical behavior.

The primary focus for drug development professionals lies in using these esters as prodrugs to enhance the lipophilicity, and thus the membrane permeability, of parent drug molecules.[3] For materials scientists, their properties as plasticizers are of great interest, as they can improve the flexibility and workability of polymers like polyvinyl chloride (PVC).[4] Understanding and predicting the physical properties of these asymmetrical esters is therefore critical for their rational design and application.

Caption: General structures of symmetrical and asymmetrical glutarate esters.

Foundational Principles: Structure-Property Relationships

The physical properties of any molecule are a direct consequence of its size, shape, and the nature of its intermolecular forces. For asymmetrical glutarate esters, the key influencing factors are:

  • Molecular Weight: As the size of the alkyl chains (R and R') increases, so does the molecular weight. This leads to stronger van der Waals forces, which generally results in higher boiling points, viscosity, and density.

  • Molecular Symmetry and Packing: This is the most critical differentiator for asymmetrical esters. Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points and heats of fusion. The introduction of asymmetry disrupts this packing, typically resulting in a lower melting point and often leaving the compound in a liquid state at room temperature.

  • Polarity and Dipole-Dipole Interactions: The two ester groups (C=O) introduce polar character into the molecule, allowing for dipole-dipole interactions.[5] While the overall molecule is often considered to have low polarity, these ester groups are crucial for interactions with polar polymers when used as plasticizers and for hydrogen bond acceptance in aqueous environments.[6]

Core Physical Properties

Boiling Point

The boiling point is primarily a function of intermolecular forces and molecular weight. For a series of glutarate esters with the same total number of carbons, the boiling point will be similar, but branching in the alkyl chains will lower it. For instance, the boiling point of a hypothetical methyl propyl glutarate would be expected to fall between that of dimethyl glutarate and dipropyl glutarate.

Melting Point

This is where asymmetry has the most dramatic effect. Symmetrical molecules like dimethyl glutarate and diethyl glutarate have defined melting points. Asymmetry disrupts the molecular packing in the solid state, which lowers the energy required to break the crystal lattice. Consequently, asymmetrical glutarate esters have significantly lower melting points than their symmetrical isomers. Many are liquids at or below room temperature, a property that is highly advantageous for their application as plasticizers or solvents.[7]

Density

Density is expected to correlate with molecular weight. Generally, glutarate esters are slightly denser than water. For instance, dimethyl glutarate has a density of approximately 1.09 g/mL at 25°C, while diethyl glutarate's density is around 1.022 g/mL at the same temperature.[8][9] The density of an asymmetrical ester would likely be intermediate to its symmetrical analogs.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, increases with the strength of intermolecular forces and the length of the alkyl chains.[10] Longer chains lead to a greater potential for entanglement, resulting in higher viscosity. Asymmetrical esters used as plasticizers or lubricants are designed to have specific viscosity profiles that are stable over a range of temperatures.[11]

Solubility

The solubility of glutarate esters is dictated by the balance between the polar ester groups and the nonpolar alkyl chains.

  • In Water: They are generally considered to have limited solubility in water.[2][12] The ester functional groups can act as hydrogen bond acceptors, but the hydrocarbon chains are hydrophobic.[5] As the length of the alkyl chains increases, water solubility decreases. For example, diethyl glutarate has an estimated water solubility of 8810 mg/L, which is relatively low.[13]

  • In Organic Solvents: Glutarate esters are typically soluble in common organic solvents like alcohols, ethers, and other esters, owing to the "like dissolves like" principle.[2][14] This property is fundamental to their use as solvents and in formulations.

Refractive Index

The refractive index is a measure of how light bends as it passes through the substance and is related to its density. Esters typically have refractive indices ranging from 1.38 to 1.45.[15] For instance, diethyl glutarate has a refractive index of approximately 1.423 at 20°C.[9] This property is useful for rapid, non-destructive identification and purity assessment.

Data Summary: Symmetrical Glutarate Esters as a Baseline

To provide context, the properties of two common symmetrical glutarate esters are summarized below.

PropertyDimethyl GlutarateDiethyl Glutarate
CAS Number 1119-40-0[12]818-38-2[16]
Molecular Formula C₇H₁₂O₄[14]C₉H₁₆O₄[17]
Molecular Weight 160.17 g/mol [14]188.22 g/mol [17]
Boiling Point 213-215 °C @ 760 mmHg[18]~237 °C @ 760 mmHg[9]
Melting Point -13 °C[19][20]-24.1 °C[16]
Density ~1.09 g/mL @ 25 °C[8]~1.022 g/mL @ 25 °C[9]
Refractive Index ~1.424 @ 20 °C[8]~1.423 @ 20 °C[9]
Water Solubility 53 g/L[8]~8.8 g/L (estimated)[13]

Experimental Characterization Protocols

Accurate characterization is paramount. The following section details standard operating procedures for determining the key physical properties of a newly synthesized asymmetrical glutarate ester.

Workflow for Physicochemical Characterization

G cluster_prep Sample Preparation cluster_analysis Property Measurement Synthesis Synthesis of Asymmetrical Ester Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (GC-MS, NMR) Purification->Purity_Check BP_Measure Boiling Point (Distillation) Purity_Check->BP_Measure MP_Measure Melting Point (Capillary Method) Density_Measure Density (Pycnometer) Viscosity_Measure Viscosity (Viscometer) RI_Measure Refractive Index (Abbe Refractometer) Solubility_Measure Solubility (Shake-Flask)

Caption: Standard workflow for the characterization of a novel ester.

Boiling Point Determination (Atmospheric Pressure)
  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: Round-bottom flask, distillation head with thermometer port, condenser, receiving flask.

  • Procedure:

    • Place a purified sample of the ester (e.g., 10 mL) and a boiling chip into the round-bottom flask.

    • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Heat the flask gently.

    • Record the temperature at which a steady distillation rate is achieved (i.e., when the temperature remains constant as the liquid condenses and is collected).

    • Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction (e.g., using a nomograph) must be applied.

  • Causality: Accurate thermometer placement is critical because it measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.

Refractive Index Measurement
  • Principle: The refractive index is determined by measuring the critical angle of total internal reflection of light at the interface between a prism of known refractive index and the sample.

  • Apparatus: Abbe Refractometer.

  • Procedure:

    • Ensure the refractometer prisms are clean. Calibrate using a standard of known refractive index (e.g., distilled water).

    • Place a few drops of the ester sample onto the lower prism.

    • Close the prisms and allow the temperature to equilibrate (typically 20°C or 25°C, maintained by a water bath).

    • Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Read the refractive index directly from the scale.

  • Trustworthiness: Temperature control is essential as the refractive index is temperature-dependent.[21] A change of 1°C can significantly alter the reading.

Applications in Drug Development and Materials Science

The physical properties of asymmetrical glutarate esters directly inform their utility in specialized fields.

Prodrug Design

In drug development, an ester can be used as a prodrug to temporarily mask a polar functional group (like a carboxylic acid or hydroxyl group) on a drug molecule. This increases the drug's lipophilicity, enhancing its ability to cross biological membranes. An asymmetrical ester allows for fine-tuning this lipophilicity. For instance, a small, rapidly hydrolyzed methyl ester moiety could be paired with a longer, more lipophilic hexyl ester on a glutarate linker to achieve a specific absorption and release profile.[3]

Polymer Plasticizers

Plasticizers are additives that increase the flexibility and durability of a material.[7] They function by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[4] Asymmetrical glutarate esters, being liquids with low melting points and high boiling points, are excellent candidates for this role. Their varied alkyl chains can be designed to optimize compatibility with specific polymers, ensuring the plasticizer does not easily migrate or leach out of the material.[22]

Caption: Causality of asymmetry on key physical properties for material applications.

Conclusion

While seemingly a minor structural modification, the introduction of asymmetry into glutarate esters imparts a unique and highly tunable set of physical properties. The disruption of molecular packing leads to lower melting points, while the ability to independently vary two distinct alkyl chains allows for precise control over viscosity, solubility, and lipophilicity. These characteristics make asymmetrical glutarate esters highly promising candidates for advanced applications, from creating more effective drug delivery systems to developing high-performance, next-generation polymers. The predictive principles and experimental methodologies detailed in this guide provide a robust framework for researchers and scientists to synthesize and characterize these versatile compounds for their specific needs.

References

  • The Good Scents Company. (n.d.). diethyl glutarate, 818-38-2. Retrieved February 19, 2026, from [Link]

  • CAS. (n.d.). Diethyl glutarate. CAS Common Chemistry. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl glutarate. PubChem. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Glutarate. PubChem. Retrieved February 19, 2026, from [Link]

  • Weifang Integratechem. (n.d.). Dimethyl Glutarate Manufacturers and Suppliers China. Retrieved February 19, 2026, from [Link]

  • China Dimethyl Glutarate Manufacturers Suppliers Factory. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Good Scents Company. (n.d.). dimethyl glutarate pentanedioic acid, dimethyl ester. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Viscosity data for diester glutaric [Image]. Retrieved February 19, 2026, from [Link]

  • Matmake. (n.d.). Refractive Index of Esters - Table. Retrieved February 19, 2026, from [Link]

  • Patterson, A. W., et al. (n.d.). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. PMC. Retrieved February 19, 2026, from [Link]

  • Shaw, D. G., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. Retrieved February 19, 2026, from [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved February 19, 2026, from [Link]

  • Hallstar. (n.d.). High Performance Ester Plasticizers. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Glutaric Acid. PubChem. Retrieved February 19, 2026, from [Link]

  • Yunus, R., et al. (2016). Lubricity Characterizations of Sebacic Acid Based Ester. ResearchGate. Retrieved February 19, 2026, from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Esters. Retrieved February 19, 2026, from [Link]

  • Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved February 19, 2026, from [Link]

  • Park, K. (n.d.). PLASTICIZERS. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Glutaric acid. Retrieved February 19, 2026, from [Link]

  • Chemsrc. (2025, August 28). Methyl glutarate | CAS#:1119-40-0. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). A review: Other types of esters used as plasticizers. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US2522366A - Preparation of substituted glutaric acid esters.
  • SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Retrieved February 19, 2026, from [Link]

  • Universitat Politècnica de Catalunya. (n.d.). Nanoparticles made of poly(gamma-glutamic acid) derivatives for drug delivery systems. Retrieved February 19, 2026, from [Link]

  • MDPI. (n.d.). Predicting the Viscosity of Ester Biolubricants by the Functional Groups of Their Compounds Using a Sensitivity Parameter Model. Retrieved February 19, 2026, from [Link]

  • Sytova, A., et al. (2024). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. PMC. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Drug delivery applications of poly-γ-glutamic acid. Retrieved February 19, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Tables of Derivatives. Retrieved February 19, 2026, from [Link]

  • Hallstar. (n.d.). Ester Plasticizers for Polar Elastomers with Emphasis on Low Temperature. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Refractive indices of some saturated and monoethenoid fatty acids and methyl esters. Retrieved February 19, 2026, from [Link]

  • Prime Scholars. (n.d.). Verification of specific refraction and molar refraction for homologous alcohol series at 30˚C by suggested formula (PDJ). Retrieved February 19, 2026, from [Link]

  • University of Southampton. (2023, March 8). Computing Viscosities of Mixtures of Ester-Based Lubricants at Different Temperatures. ePrints Soton. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, September 14). Recent Applications of PLGA in Drug Delivery Systems. Retrieved February 19, 2026, from [Link]

  • Refractometer.pl. (2025, March 17). Refractive index of some selected substances. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2024, December 28). Asymmetric synthesis of glutamate derivatives. Retrieved February 19, 2026, from [Link]

  • University of Bristol. (2017, September 18). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Retrieved February 19, 2026, from [Link]

Sources

Strategic Utilization of Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester in Modular Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In the architecture of complex organic synthesis, Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly referred to as methyl tert-butyl glutarate) serves as a pivotal bifunctional linker. Its value lies not merely in its carbon backbone, but in its electronic and steric asymmetry .

By possessing two distinct ester termini—a sterically unhindered, electrophilic methyl ester and a sterically bulky, acid-labile tert-butyl ester—this molecule functions as a chemical "logic gate." It allows researchers to selectively manipulate one end of the chain while preserving the other, facilitating the rapid assembly of peptidomimetics,


-amino acids, and glutarimide-based immunomodulatory drugs (IMiDs).

This guide dissects the chemoselectivity, enolate reactivity, and practical handling of this reagent, providing a roadmap for its integration into high-value synthetic campaigns.

Reactivity Profile & Chemoselectivity

The core utility of this molecule is its orthogonal deprotection profile . The researcher must view the molecule as having two distinct "activation zones."

The Steric/Electronic Matrix
FeatureMethyl Ester Terminustert-Butyl Ester Terminus
Steric Environment Unhindered (Accessible)Sterically Crowded (Shielded)
Acid Sensitivity Low (Stable to TFA/HCl)High (Cleaves to acid + isobutylene)
Base Sensitivity High (Rapid Saponification)Low (Resistant to mild saponification)
Nucleophilic Attack High Reactivity (

, Acyl subst.)
Low Reactivity (Steric block)
Mechanism of Orthogonality
  • Base-Mediated Selectivity: The bulky tert-butyl group prevents the formation of the tetrahedral intermediate required for saponification. Consequently, treating the diester with stoichiometric Lithium Hydroxide (LiOH) or enzymatically with Pig Liver Esterase (PLE) selectively hydrolyzes the methyl ester to the free acid, leaving the tert-butyl ester intact.

  • Acid-Mediated Selectivity: The tert-butyl ester cleaves via an

    
    -like mechanism involving a stabilized tert-butyl cation intermediate. This occurs readily in Trifluoroacetic acid (TFA) or Formic acid, conditions under which the methyl ester remains stable.
    
Visualization: Orthogonal Deprotection Logic

The following diagram illustrates the divergent synthetic pathways available from the parent molecule.

OrthogonalLogic Start Methyl tert-butyl glutarate (Parent Diester) AcidCond Acidic Conditions (TFA/DCM or HCl/Dioxane) Start->AcidCond Selective Cleavage BaseCond Basic Conditions (LiOH, THF/H2O, 0°C) Start->BaseCond Selective Saponification MonoMe Product A: Glutaric acid mono-methyl ester (Free COOH at C5) AcidCond->MonoMe -Isobutylene MonoOtBu Product B: Glutaric acid mono-tert-butyl ester (Free COOH at C1) BaseCond->MonoOtBu -MeOH

Figure 1: Decision tree for selective deprotection, enabling divergent synthesis from a single precursor.

C-H Activation and Enolate Chemistry

Beyond deprotection, the molecule is a prime substrate for carbon-carbon bond formation via enolate chemistry.

Regioselectivity in Alkylation

When subjecting the diester to strong bases (e.g., LDA, LiHMDS) at -78°C, deprotonation can occur at C2 (alpha to methyl) or C4 (alpha to tert-butyl).

  • Kinetic Control: Deprotonation is generally faster at the less hindered C2 position (next to the methyl ester).

  • Thermodynamic Control: The enolate stabilized by the tert-butyl group is often less favored due to steric strain, but the inductive effect of the tert-butyl group can influence pKa slightly.

  • Practical Application: For high regioselectivity, it is often superior to use the mono-hydrolyzed derivatives (e.g., Product B from Fig 1) where the free acid can direct alkylation via dianion formation, or to use the diester in Claisen condensations where the methyl ester acts as the electrophile.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the expected physical changes (precipitate formation, gas evolution) do not occur, pause and re-evaluate reagents.

Protocol A: Chemoselective Hydrolysis of the Methyl Ester

Objective: Isolate Glutaric acid mono-tert-butyl ester. Mechanism: Saponification driven by steric differentiation.

  • Preparation: Dissolve 10.0 mmol of Pentanedioic acid, 1,1-dimethylethyl methyl ester in 30 mL of THF/Water (3:1 v/v). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add 1.1 equivalents of LiOH·H₂O (dissolved in minimum water) dropwise.

    • Checkpoint: The reaction should remain clear or turn slightly cloudy. If a heavy precipitate forms immediately, ensure the LiOH concentration is not too high to prevent "salting out" the starting material.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (stain with Bromocresol Green; the product acid will turn yellow/green against the blue background).

  • Workup:

    • Acidify carefully with 1M HCl to pH ~3 (watch for CO₂ if carbonate impurities are present, though unlikely here).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the methoxy singlet (~3.6 ppm) and retention of the tert-butyl singlet (~1.4 ppm).

Protocol B: Acidolytic Cleavage of the tert-Butyl Ester

Objective: Isolate Glutaric acid mono-methyl ester. Mechanism: Acid-catalyzed elimination (E1).

  • Preparation: Dissolve 5.0 mmol of the diester in 10 mL of Dichloromethane (DCM).

  • Reaction: Add 5 mL of Trifluoroacetic acid (TFA) slowly.

    • Checkpoint: Gas evolution (isobutylene) indicates the reaction is proceeding. Ensure proper venting.

  • Completion: Stir at room temperature for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.

    • Note: The product is a mono-ester acid; avoid basic washes which will extract the product into the aqueous phase.

Applications in Drug Discovery

Glutarimide Scaffolds (IMiDs)

This molecule is a precursor for synthesizing glutarimide rings found in drugs like Thalidomide and Lenalidomide .

  • Workflow: The methyl ester is selectively hydrolyzed (Protocol A)

    
     The resulting acid is converted to an acid chloride or activated ester 
    
    
    
    Reaction with an aniline/amine
    
    
    Cyclization of the remaining tert-butyl ester (after acid cleavage) with the amide nitrogen.
Synthesis of -Aminolevulinic Acid (ALA) Derivatives

Researchers utilize the diester to synthesize ALA analogs for photodynamic therapy. The orthogonality allows for the sequential attachment of the heme-precursor backbone while protecting the carboxylic acid termini until the final step.

SynthesisWorkflow Start Me-OOC-(CH2)3-COO-tBu Step1 1. LiOH (Hydrolysis) 2. Activation (CDI/EDC) Start->Step1 Step2 Coupling with Amine/Linker Step1->Step2 Step3 TFA Deprotection (Cyclization/Final) Step2->Step3 Target Target Scaffold (e.g. Glutarimide) Step3->Target

Figure 2: General workflow for utilizing the diester in scaffold synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for orthogonal ester strategies).

  • Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, part vii, 308-319.[1] (Details on steric differentiation in hydrolysis).

  • O'Reilly, K. T., et al. (2001).[2] Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology, 35(19), 3954-3961.[2] (Mechanistic insight into acid-catalyzed cleavage of t-butyl ethers/esters).

  • Kaul, R., et al. (2004).[3] Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.[3] Journal of Organic Chemistry, 69(18), 6131-6133.

  • NIST Chemistry WebBook. Pentanedioic acid, dimethyl ester (Analogous data for physical properties).

Sources

Methodological & Application

Tert-butyl methyl glutarate as a monomer for biodegradable polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision End-Group Engineering of Biodegradable Polyesters using Tert-Butyl Methyl Glutarate (TBMG)

Executive Summary

In the development of advanced biodegradable polyesters for drug delivery systems (DDS) and tissue engineering, molecular precision is paramount. Standard polycondensation often yields polymers with uncontrolled end-groups (hydroxyl/hydroxyl, carboxyl/carboxyl, or mixed), leading to batch-to-batch variability in drug conjugation efficiency.[1]

Tert-butyl methyl glutarate (TBMG) serves as a critical "functional termination monomer."[1] Unlike standard diesters (e.g., dimethyl glutarate) that propagate chain growth, TBMG utilizes chemoselectivity to act as a precision end-capper. The methyl ester undergoes transesterification to attach to the polymer chain, while the bulky tert-butyl ester remains inert during polymerization. This "orthogonal protection" strategy yields heterotelechelic polymers (e.g.,


-hydroxyl-

-(tert-butyl ester) polyesters).[1] Subsequent selective acidolysis reveals a single, reactive carboxylic acid moiety, enabling site-specific conjugation of bioactive ligands or drugs.

This guide details the synthesis of TBMG, its application in controlling molecular weight and functionality in poly(butylene glutarate) (PBG) and poly(caprolactone) (PCL) derivatives, and the deprotection protocols for downstream bioconjugation.

Monomer Synthesis: Tert-Butyl Methyl Glutarate[1]

TBMG is not a commodity monomer; it must be synthesized via the desymmetrization of glutaric anhydride. This protocol ensures high purity, essential for controlling the stoichiometry of the subsequent polymerization.

Mechanism of Action

The synthesis relies on the nucleophilic ring-opening of glutaric anhydride by tert-butanol (catalyzed by base), followed by the methylation of the resulting free acid.

Protocol 1: Synthesis of TBMG

Reagents:

  • Glutaric anhydride (95%)

  • tert-Butanol (Anhydrous)[1]

  • Potassium tert-butoxide (KOtBu) (1.0 M in THF)

  • Iodomethane (MeI) or Trimethylsilyldiazomethane (TMS-CHN2)

  • Dichloromethane (DCM) & THF

Step-by-Step Methodology:

  • Ring Opening (Mono-esterification):

    • Dissolve glutaric anhydride (11.4 g, 100 mmol) in anhydrous THF (100 mL) under N₂ atmosphere.

    • Cool to 0°C. Dropwise add KOtBu (100 mL, 100 mmol) over 30 mins. Rationale: Low temperature prevents bis-addition and controls exotherm.[1]

    • Stir at room temperature (RT) for 12 hours.

    • Concentrate in vacuo.[1] Dissolve residue in water, wash with ethyl acetate (to remove unreacted anhydride/diesters), then acidify aqueous layer to pH 4 with 10% HCl.[2]

    • Extract with DCM, dry over MgSO₄, and concentrate to yield Mono-tert-butyl glutarate .[1]

  • Methylation (Asymmetric Diester Formation):

    • Dissolve Mono-tert-butyl glutarate (18.8 g, 100 mmol) in DCM (200 mL).

    • Add K₂CO₃ (20.7 g, 150 mmol) and Iodomethane (7.5 mL, 120 mmol).

    • Reflux at 40°C for 6 hours. Note: MeI is volatile and toxic; use a sealed tube or efficient condenser.

    • Filter off salts and concentrate.[1][2]

    • Purification: Vacuum distillation (approx. 85-90°C at 5 mmHg) is critical to remove any symmetric dimethyl glutarate byproducts.[1]

Yield: ~85% Colorless liquid.[1] Characterization: ¹H NMR (CDCl₃):


 1.44 (s, 9H, tBu), 1.95 (m, 2H, CH₂), 2.35 (m, 4H, 

-CH₂), 3.67 (s, 3H, OMe).

Polymerization: The "End-Capping" Strategy

TBMG is used here to synthesize Poly(butylene glutarate) with a defined Molecular Weight (MW) and a protected acid terminus.

Concept:

  • Propagating Monomer: Dimethyl Glutarate (DMG) + 1,4-Butanediol (BD).

  • Terminating Monomer: TBMG.

  • Chemistry: Transesterification (Melt Polycondensation).

  • Selectivity: The methyl esters of DMG and TBMG react with BD. The tert-butyl ester of TBMG does not react due to steric hindrance, effectively "capping" the chain end.

Protocol 2: Synthesis of -Hydroxy- -(tert-butyl) Poly(butylene glutarate)

Reagents:

  • Dimethyl Glutarate (DMG) (Propagator)

  • 1,4-Butanediol (BD) (Linker)

  • Tert-butyl methyl glutarate (TBMG) (Terminator)

  • Titanium(IV) isopropoxide (Catalyst, 200 ppm)

Stoichiometry Table (Target MW: ~5,000 Da):

ComponentRoleMolar RatioNotes
Dimethyl Glutarate Backbone1.00Main repeating unit source.[1]
1,4-Butanediol Linker1.50Excess ensures hydroxyl ends initially.[1]
TBMG End-Capper0.05Controls MW (DP ≈ 20).[1]
Ti(OiPr)₄ Catalyst0.0002Standard Lewis acid catalyst.

Methodology:

  • Oligomerization (160°C - 180°C):

    • Charge reactor with DMG, BD, TBMG, and Catalyst.

    • Heat to 160°C under N₂ flow.[1] Methanol (byproduct) will distill off.

    • Critical Insight: The methyl group of TBMG reacts at the same rate as DMG, incorporating the glutarate-tBu moiety at the chain ends.

  • Polycondensation (200°C - 220°C, Vacuum):

    • Raise temp to 220°C. Apply vacuum (< 1 mmHg) to remove excess BD and drive MW growth.

    • Reaction Stop: Monitor torque or viscosity.[1] The reaction will naturally limit itself because TBMG acts as a "stopper."[1] Unlike standard polycondensation which relies on precise stoichiometry for MW control, TBMG forces a mathematical limit on chain length based on the TBMG:DMG ratio.

  • Workup:

    • Dissolve polymer in Chloroform.[1] Precipitate into cold Methanol.

    • Vacuum dry.[1]

Result:


-Hydroxy-

-(tert-butyl ester) Poly(butylene glutarate).[1]

Visualization: Reaction Pathways

The following diagrams illustrate the synthesis of the asymmetric monomer and its role in controlling polymer architecture.

TBMG_Workflow cluster_0 Phase 1: Monomer Synthesis cluster_1 Phase 2: Polymerization (End-Capping) GA Glutaric Anhydride Mono Mono-t-butyl Glutarate GA->Mono Ring Opening (0°C, THF) tBuOH t-Butanol / KOtBu TBMG Tert-Butyl Methyl Glutarate (TBMG) Mono->TBMG Esterification (K2CO3, 40°C) MeI Methylation (MeI) Poly Polycondensation (Ti cat, 220°C) TBMG->Poly Chain Termination Diol 1,4-Butanediol Diol->Poly DMG Dimethyl Glutarate DMG->Poly Propagation FinalPoly Heterotelechelic Polyester (HO-Polymer-COOtBu) Poly->FinalPoly Vacuum/-MeOH

Figure 1: Synthesis of TBMG and its application as a chain-terminating monomer in polyester synthesis.[1]

Post-Polymerization Modification: Selective Deprotection

The value of using TBMG lies in this step. The tert-butyl group is acid-labile, while the polyester backbone (aliphatic esters) is relatively stable to mild acids.[1] This allows for the "unmasking" of the carboxylic acid without degrading the polymer chain.

Protocol 3: Selective Acidolysis (Deprotection)

Reagents:

  • Polymer (from Protocol 2)[3]

  • Trifluoroacetic acid (TFA) OR Formic Acid

  • Dichloromethane (DCM)

  • Triethylsilane (Scavenger, optional but recommended)

Methodology:

  • Dissolution: Dissolve 1.0 g of polymer in 10 mL DCM.

  • Acidolysis: Add 5 mL TFA (or a 1:1 mixture of TFA/DCM).

    • Optional: Add 0.5 mL Triethylsilane to scavenge the tert-butyl carbocation, preventing alkylation of the polymer backbone.

  • Reaction: Stir at Room Temperature for 1-3 hours.

    • Monitoring: Monitor by ¹H NMR.[1] The disappearance of the tert-butyl singlet at

      
       1.44 ppm indicates completion.[1]
      
  • Purification:

    • Precipitate into cold Diethyl Ether (or Hexane).

    • The polymer will precipitate; the TFA and byproducts remain in solution.

    • Wash the pellet 3x with ether.[1] Dry under high vacuum.[1]

Final Product:


-Hydroxy-

-Carboxy Poly(butylene glutarate).[1]
  • Application: The free -COOH group can now be activated (EDC/NHS chemistry) to attach proteins, peptides (e.g., RGD for cell adhesion), or small molecule drugs.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Molecular Weight TBMG ratio too high.[1]TBMG acts as a stopper.[1] Reduce TBMG mol% to increase DP (Degree of Polymerization).
High Polydispersity (PDI) Incomplete transesterification or transesterification of the t-butyl group.[1]Ensure temp < 220°C. If temp > 230°C, t-butyl ester may thermally degrade or transesterify (rare but possible with aggressive catalysts).
Loss of t-Butyl Group Acidic impurities in monomer or overheating.[1]Purify TBMG by distillation over basic alumina.[1] Keep polymerization neutral/basic.[1]
Polymer Degradation during Deprotection Exposure to TFA too long or water present.[1]Use anhydrous TFA/DCM.[1] Limit reaction time to 2 hours. Use Formic acid for milder deprotection if backbone is sensitive.[1]

References

  • Takabayashi, R., et al. (2024). Deprotection of the tert-butyl ester of poly(n-butyl methacrylate-b-tert-butyl methacrylate) under flow conditions by heterogeneous catalysts leading to acidic diblock copolymers.[1][4][5] ResearchGate.[1] Link

  • Organic Chemistry Portal. tert-Butyl Esters: Preparation and Deprotection. (Accessed 2026). Link

  • BenchChem. Application Notes and Protocols: Glutaric Acid in Biodegradable Polymer Formulations. (2025).[6][7] Link

  • Du, Y., et al. (2024).[8] Highly Regioselective Ring-Opening Polymerization of an Asymmetric Diester.[1][9] ResearchGate.[1] Link

  • PrepChem. Synthesis of glutaric acid mono-tert-butyl ester. (Accessed 2026). Link

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Iodomethane). All procedures should be performed in a fume hood with appropriate PPE.[1] The user assumes all liability for experimental execution.

Sources

Pentanedioic acid, 1,1-dimethylethyl methyl ester in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Esterification Strategies utilizing Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester

Executive Summary

Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly referred to as Methyl tert-butyl glutarate ) is a critical heterobifunctional building block in the synthesis of Antibody-Drug Conjugates (ADCs), prodrugs, and biodegradable polymers.[1][2] Its structural uniqueness lies in its orthogonal protecting group strategy : it possesses one acid-labile ester (tert-butyl) and one base/enzyme-labile ester (methyl).[1]

This duality allows researchers to selectively deprotect one terminus of the glutaric acid spacer to attach a payload (drug), while keeping the other terminus protected for subsequent conjugation to a delivery vehicle (e.g., antibody, lipid nanoparticle, or dendrimer).[1] This guide details the protocols for selective deprotection and application in constructing asymmetric linkers.

Technical Specifications & Chemical Logic

PropertySpecification
IUPAC Name Pentanedioic acid, 1-(1,1-dimethylethyl) 5-methyl ester
Common Name Methyl tert-butyl glutarate
CAS Number 53663-16-4 (Generic for mixed esters; verify specific isomer purity)
Molecular Formula

Molecular Weight 202.25 g/mol
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.[1][2]
Key Utility Asymmetric synthesis of Glutaric acid spacers.[1][2]
The Orthogonal Advantage

In traditional linker synthesis, using Glutaric Anhydride often leads to uncontrolled polymerization or bis-functionalization.[1][2] By using Pentanedioic acid, 1,1-dimethylethyl methyl ester , researchers enforce a strict 1:1 stoichiometry.[1]

  • Methyl Ester (

    
    ):  Cleaved by mild base (LiOH) or esterases (in vivo).[1][2]
    
  • Tert-Butyl Ester (

    
    ):  Cleaved by acid (TFA/HCl) or thermal elimination.[1]
    

Experimental Workflows (Logic Map)

The following diagram illustrates the decision matrix for utilizing this molecule in linker synthesis.

Orthogonal_Strategy Start Pentanedioic acid, 1,1-dimethylethyl methyl ester Decision Target Moiety Selection Start->Decision Path_A Path A: Base Hydrolysis (Target: Free Acid @ C5) Decision->Path_A Need Acid-Labile Linker Intact Path_B Path B: Acidolysis (Target: Free Acid @ C1) Decision->Path_B Need Base-Labile Linker Intact Inter_A Intermediate A: Mono-tert-butyl glutarate Path_A->Inter_A LiOH, THF/H2O 0°C to RT Inter_B Intermediate B: Mono-methyl glutarate Path_B->Inter_B TFA, DCM RT, 1h React_A Coupling A: React with Amine (Drug) (DCC/NHS) Inter_A->React_A React_B Coupling B: React with Hydroxyl (Polymer) (Steglich) Inter_B->React_B Final_A Prodrug Precursor (Acid-Labile End Intact) React_A->Final_A Final_B Polymer Conjugate (Base-Labile End Intact) React_B->Final_B

Figure 1: Decision tree for selective deprotection strategies based on downstream conjugation requirements.

Detailed Protocols

Protocol A: Selective Hydrolysis of Methyl Ester (Preparation of Mono-tert-butyl Glutarate)

Use Case: Creating a linker where the drug is attached via an amide bond, and the linker is later removed from the carrier via acid cleavage.[1][2]

Reagents:

  • Pentanedioic acid, 1,1-dimethylethyl methyl ester (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (1.2 eq)[1]
    
  • Solvent: THF/Water (3:1 v/v)[1]

  • Quenching: 1M HCl[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the diester in 15 mL of THF in a round-bottom flask. Cool to 0°C using an ice bath.[1]

  • Saponification: Dissolve LiOH (1.2 eq) in 5 mL of water. Add dropwise to the THF solution over 10 minutes.

    • Scientific Rationale: The tert-butyl ester is sterically bulky and resistant to mild saponification at 0°C, whereas the methyl ester hydrolyzes rapidly.[1]

  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: Hexane:EtOAc 3:1).[1] The starting material (

    
    ) should disappear, yielding a more polar spot (
    
    
    
    ).[1]
  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with 10 mL water.[1]

    • Wash: Extract with Diethyl Ether (

      
      ) to remove any unreacted diester.[1] Discard organic layer.[1]
      
    • Acidification: Carefully acidify the aqueous layer to pH 3.0 using 1M HCl.[1][2] Caution: Do not go below pH 2 to avoid cleaving the t-butyl group.[1][2]

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

      
      ).[1]
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
    • Yield Expectation: >90% as a colorless oil.[1]

Protocol B: Prodrug Synthesis (Glutarylation of an Amine Drug)

Use Case: Attaching the glutarate spacer to a drug (e.g., Paclitaxel or Doxorubicin derivative) to improve solubility or create a "self-immolative" spacer.[1][2]

Reagents:

  • Mono-tert-butyl glutarate (from Protocol A) (1.1 eq)[1]

  • Drug (Amine-containing) (1.0 eq)[1]

  • Coupling Agents: EDC

    
    HCl (1.2 eq), HOBt (1.2 eq)
    
  • Base: DIPEA (2.0 eq)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve Mono-tert-butyl glutarate in anhydrous DCM. Add EDC and HOBt. Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the Drug and DIPEA. Flush with Nitrogen.[1] Stir for 4–12 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift of

    
     (Glutarate-tBu moiety).[1]
    
  • Final Deprotection (Optional): If the final goal is a free carboxylic acid for conjugation to an antibody:

    • Dissolve the intermediate in DCM/TFA (1:1).[1]

    • Stir for 1 hour.

    • Concentrate in vacuo to yield the Drug-Glutarate-COOH construct.[1][2]

Application Note: Drug Delivery Systems

Antibody-Drug Conjugates (ADCs)

The glutarate spacer serves as a flexible, aliphatic linker.[1][2]

  • Mechanism: The 5-carbon chain provides sufficient distance between the antibody and the cytotoxic payload to prevent steric hindrance during enzymatic cleavage (e.g., by Cathepsin B).[1][2]

  • Protocol Insight: Using the tert-butyl protected precursor ensures that the carboxylic acid intended for the drug attachment is distinct from the one intended for the antibody attachment.[1]

Prodrugs for CNS Targeting

Recent patent literature suggests utilizing glutarate esters in prodrugs for CNS agents (e.g., MDMA derivatives).[1][2]

  • Design: The drug is linked via the glutarate spacer.[1]

  • Release: In vivo, esterases cleave the methyl ester (if retained) or the glutarate-drug bond.[1][2] The tert-butyl group can be used during synthesis to mask polarity, increasing lipophilicity (LogP) to cross the Blood-Brain Barrier (BBB) before metabolic activation.[1][2]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Loss of t-Butyl group during hydrolysis pH too low (<2) or temperature too high.[1][2]Keep reaction at 0°C; use Citric Acid instead of HCl for acidification.
Incomplete Methyl Hydrolysis Steric bulk of nearby groups.[1][2]Increase LiOH to 2.0 eq and extend time; do not heat.
Product is an oil that won't crystallize Common for glutarate mono-esters.[1][2]Store at -20°C; use high-vacuum drying to remove trace solvent.[1]

Analytical Check (NMR):

  • 
     NMR (
    
    
    
    ):
    Look for the tert-butyl singlet at
    
    
    (9H).[1]
  • Methyl Ester: Singlet at

    
     (3H).[1][2]
    
  • Methylene Chain: Multiplets at

    
     (2H, central) and 
    
    
    
    (4H,
    
    
    -carbonyl).[1][2]
  • Validation: Disappearance of the 3.67 ppm singlet confirms successful hydrolysis of the methyl ester.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][2] Wiley.[1] (Standard reference for orthogonal deprotection strategies of esters).

  • NIST Chemistry WebBook. (2023).[1][2] Pentanedioic acid, ethyl methyl ester & related diesters.[1] National Institute of Standards and Technology.[1][3][4] Available at: [Link][1][4]

  • World Intellectual Property Organization. (2023).[1][2] WO2023283373A1 - 3,4-Methylenedioxymethamphetamine and related psychedelics and uses thereof.[1][2] (Describing the use of tert-butyl glutarate derivatives in prodrug synthesis). Available at:

  • Leriche, G., Chisholm, L., & Wagner, A. (2012).[1][2] Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry. (Review of glutarate and other diester linkers in bioconjugation). Available at: [Link][1][2]

Sources

Topic: Synthesis of Functional Polyesters Using tert-Butyl Methyl Glutarate for Advanced Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and functionalization of polyesters using tert-butyl methyl glutarate. As a strategically designed monomer, it facilitates the creation of polymers with pendant carboxylic acid groups, which are invaluable for covalent drug attachment, nanoparticle formulation, and targeted delivery systems. This document outlines the underlying chemical principles, provides detailed step-by-step protocols for synthesis and subsequent deprotection, and discusses methods for polymer characterization.

Introduction: The Need for Functional Polyesters in Biomedicine

Biodegradable polyesters such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are cornerstones of modern drug delivery and biomedical engineering, prized for their biocompatibility and tunable degradation profiles.[1][2] However, the backbones of these conventional polyesters are chemically inert, limiting their utility in applications requiring covalent drug conjugation or surface modification. Creating polyesters with functional pendant groups, such as carboxylic acids, addresses this limitation, enabling the development of sophisticated, targeted therapeutic systems.[3]

This application note details a robust method for synthesizing such functional polyesters. The strategy employs tert-butyl methyl glutarate, a unique asymmetric monomer, in a two-stage process. First, a polyester is formed via polycondensation, leveraging the higher reactivity of the methyl ester for chain growth while the sterically hindered tert-butyl ester remains intact. Second, the tert-butyl protecting groups are selectively removed under acidic conditions to unmask pendant carboxylic acid functionalities along the polymer backbone, rendering it ready for conjugation.

Reaction Mechanism and Strategic Rationale

The synthesis is based on melt polycondensation, a standard industrial method for producing polyesters.[4] The process involves a transesterification reaction between a diester monomer and a diol at high temperatures, typically with a catalyst.[5][6] A small molecule, in this case methanol, is removed to drive the reaction toward high molecular weight polymer formation.[7]

The novelty of this approach lies in the monomer design:

  • Methyl Ester Group: This group is relatively reactive and readily undergoes transesterification with hydroxyl groups of a diol (e.g., 1,4-butanediol), enabling polymer chain formation.

  • tert-Butyl Ester Group: This bulky group is sterically hindered, making it significantly less reactive under polycondensation conditions. It effectively serves as a stable "protecting group" for the carboxylic acid functionality during polymerization.

Following polymerization, this protecting group can be efficiently cleaved using an acid catalyst, such as trifluoroacetic acid (TFA), to yield the desired functional polyester.

G cluster_0 Step 1: Polycondensation cluster_1 Step 2: Deprotection Monomers tert-Butyl Methyl Glutarate + Diol (e.g., 1,4-Butanediol) Catalyst Catalyst (e.g., TBT) High Temp, Vacuum Monomers->Catalyst Polymer_Protected Protected Polyester Poly(alkylene-co-tert-butyl glutarate) Catalyst->Polymer_Protected Methanol Methanol (Byproduct) Catalyst->Methanol removed Acid Acid Catalyst (TFA) Room Temp Polymer_Protected->Acid Purified Polymer Polymer_Functional Functional Polyester Poly(alkylene-co-glutaric acid) Acid->Polymer_Functional Isobutylene Isobutylene (Byproduct) Acid->Isobutylene G cluster_reactor Reaction Vessel Flask Three-Neck Flask Condenser Condenser to Vacuum Flask->Condenser Stirrer Overhead Stirrer Stirrer->Flask seals Gas_In N₂/Ar Inlet Vacuum High Vacuum + Cold Trap Condenser->Vacuum remove volatiles Mantle Heating Mantle Mantle->Flask heat

Figure 2: Experimental setup for melt polycondensation.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus as shown in Figure 2. Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas (N₂ or Ar) to maintain an anhydrous environment.

  • Charging the Reactor: Charge the flask with tert-butyl methyl glutarate (e.g., 0.5 mol) and 1,4-butanediol (e.g., 0.5 mol, 1:1 molar ratio). Begin stirring with the overhead stirrer at ~150 RPM to form a homogeneous mixture.

  • Inerting the System: Purge the system with inert gas for 15-20 minutes to remove any residual air.

  • First Transesterification Stage (Methanol Removal):

    • Heat the mixture to 160 °C.

    • Once the temperature has stabilized, add the catalyst, titanium(IV) butoxide (TBT), typically at a concentration of 0.1-0.2 mol% relative to the diester monomer. [6] * Increase the temperature to 180-190 °C and maintain for 2-3 hours. Methanol will begin to distill from the reaction mixture. Monitor the collection of methanol in the cold trap. The reaction is proceeding as expected when approximately 80-90% of the theoretical amount of methanol has been collected.

  • Second Polycondensation Stage (High Vacuum):

    • Increase the temperature to 210-220 °C.

    • Slowly and carefully apply vacuum to the system over 30-45 minutes, gradually reducing the pressure to <1 mbar. This is critical to avoid bumping of the increasingly viscous polymer melt.

    • Continue the reaction under high vacuum for an additional 3-5 hours. A noticeable increase in the viscosity of the melt indicates the formation of high molecular weight polymer (the Weissenberg effect may be observed).

  • Reaction Quench and Isolation:

    • Remove the heating mantle and allow the reactor to cool to room temperature under an inert gas atmosphere.

    • The resulting polymer will be a highly viscous or solid mass. Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).

    • Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol (e.g., 10x the volume of DCM) with vigorous stirring.

    • Collect the purified white polymer by filtration and dry under vacuum at 40 °C for 24 hours.

Protocol 2: Deprotection to Yield Functional Polyester

This protocol describes the selective cleavage of the tert-butyl ester groups to unmask the carboxylic acid functionalities.

Procedure:

  • Dissolution: Dissolve the dried, protected polyester from Protocol 1 in dichloromethane (DCM) at a concentration of approximately 100 mg/mL in an Erlenmeyer flask with a magnetic stir bar.

  • Acid Addition: In a well-ventilated fume hood, slowly add trifluoroacetic acid (TFA) to the polymer solution. A common ratio is 50:50 (v/v) DCM:TFA.

  • Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis.

  • Solvent Removal: Remove the DCM and excess TFA using a rotary evaporator. Complete removal is essential.

  • Purification:

    • Re-dissolve the resulting crude functionalized polymer in a small amount of a suitable solvent like acetone or THF.

    • Precipitate the final polymer by adding the solution dropwise into a large volume of cold diethyl ether or a hexane/ether mixture.

    • Collect the purified functional polyester by filtration and dry thoroughly under vacuum at 40 °C for 48 hours to remove all residual solvents.

Characterization and Expected Results

Proper characterization is crucial to validate the success of each synthetic step.

Technique Protected Polyester Functional Polyester (Deprotected)
¹H NMR Signature peak for tert-butyl protons at ~1.45 ppm (singlet, 9H).Complete disappearance of the tert-butyl peak at ~1.45 ppm.
FTIR Strong C=O ester stretch (~1730 cm⁻¹). C-H stretches from tert-butyl group (~2980 cm⁻¹).Persistence of C=O ester stretch. Appearance of a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), often overlapping C-H signals.
GPC/SEC Unimodal distribution. Expected Mn > 10,000 g/mol , PDI < 2.0.A slight decrease in Mn may be observed due to the mass loss of the tert-butyl groups. PDI should remain similar.
DSC Measurement of glass transition temperature (Tg) and melting temperature (Tm), if crystalline.Tg is expected to increase significantly due to hydrogen bonding between the new carboxylic acid groups.

Applications in Drug Development and R&D

The resulting functional polyester serves as a versatile platform for advanced drug delivery applications. The pendant carboxylic acid groups are readily accessible for covalent modification.

G cluster_conjugation Covalent Conjugation (e.g., EDC/NHS Chemistry) cluster_formulation Nanoparticle Formulation Polymer Functional Polyester (-COOH) Drug Drug-NH₂ Polymer->Drug forms amide bond Targeting Targeting Ligand-NH₂ Polymer->Targeting targets specific cells PEG PEG-NH₂ Polymer->PEG increases circulation time Hydrogel pH-Responsive Hydrogel Polymer->Hydrogel cross-linking NP Drug-Loaded Nanoparticle Drug->NP Targeting->NP PEG->NP

Sources

Application Note: Precision Synthesis of Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of Pentanedioic acid, 1,1-dimethylethyl methyl ester . The synthesis of non-symmetrical diesters from symmetrical dicarboxylic acids presents a classic challenge in organic chemistry: preventing the formation of statistical mixtures (diester, monoester, and diacid).[1]

To achieve high selectivity and yield, this protocol utilizes a desymmetrization strategy starting from glutaric anhydride.[1] By first installing the bulky tert-butyl group via nucleophilic ring-opening, we lock one carboxyl functionality.[1] The second carboxyl group is then methylated under mild, basic conditions to prevent acid-catalyzed cleavage of the acid-labile tert-butyl ester.[1]

Core Advantages of This Protocol
  • High Selectivity: Anhydride ring-opening yields >90% mono-ester.[1]

  • Orthogonal Protection: The tert-butyl group remains stable during the basic methylation step.[1]

  • Scalability: The workflow avoids complex chromatography for the intermediate.[1]

Retrosynthetic Analysis & Pathway

The logical disconnection reveals that the target molecule is best accessed via the mono-tert-butyl ester of glutaric acid.[1] Direct esterification of glutaric acid with two different alcohols simultaneously would yield a difficult-to-separate statistical mixture.

Retrosynthesis Target Target: Methyl tert-Butyl Glutarate (Diester) Intermediate Intermediate: Mono-tert-butyl Glutarate (Mono-acid) Target->Intermediate Methylation (MeI, K2CO3) Starting Starting Material: Glutaric Anhydride Intermediate->Starting Ring Opening (t-BuOH, DMAP)

Figure 1: Retrosynthetic logic flow demonstrating the desymmetrization approach.

Experimental Protocol

Stage 1: Synthesis of Mono-tert-butyl Glutarate

Objective: Selective ring-opening of glutaric anhydride to install the bulky ester group.[1]

Materials Table
ReagentEquiv.MW ( g/mol )Role
Glutaric Anhydride 1.0114.10Substrate
tert-Butanol 5.074.12Nucleophile / Solvent
DMAP 0.1122.17Nucleophilic Catalyst
Triethylamine (TEA) 1.2101.19Base (Auxiliary)
Dichloromethane (DCM) --Solvent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Glutaric Anhydride (1.0 equiv) and dry DCM (0.5 M concentration) .

  • Catalyst Addition: Add DMAP (0.1 equiv) and Triethylamine (1.2 equiv) . The solution may warm slightly.[1]

  • Nucleophile Addition: Add tert-Butanol (5.0 equiv) . Note: Excess t-BuOH drives the equilibrium and can act as a co-solvent.[1]

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours.

    • Monitoring: Check by TLC (visualize with bromocresol green stain for free acid detection).[1] The anhydride spot should disappear.[1]

  • Workup (Critical for Purity):

    • Dilute the reaction mixture with DCM.[1]

    • Wash 1: Wash with 10% aqueous Citric Acid or 1M HCl (cold) to remove DMAP/TEA.[1] Caution: Do not use strong acid or heat, as the t-butyl group is acid-labile.[1]

    • Extraction Strategy: Extract the organic layer with 10% Na2CO3 (3x).[1] The mono-ester (as a salt) moves to the aqueous phase; unreacted diester (if any) remains in the organic phase.[1]

    • Re-acidification: Carefully acidify the combined aqueous extracts with 1M HCl to pH ~2–3 while cooling in an ice bath.

    • Final Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3x).[1]

  • Drying: Dry the Ethyl Acetate layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Result: A colorless viscous oil or low-melting solid.[1] Yield is typically 85–95%.[1]

Stage 2: Synthesis of Methyl tert-Butyl Glutarate

Objective: Methylation of the free carboxyl group without transesterification.[1]

Materials Table
ReagentEquiv.Role
Mono-tert-butyl Glutarate 1.0Substrate
Methyl Iodide (MeI) 1.5Methylating Agent
Potassium Carbonate (K2CO3) 2.0Base
DMF (N,N-Dimethylformamide) -Solvent
Step-by-Step Methodology
  • Setup: Use a round-bottom flask with a stir bar.

  • Solvation: Dissolve the Mono-tert-butyl Glutarate (from Stage 1) in DMF (0.3 M) .

  • Base Addition: Add K2CO3 (2.0 equiv) . The mixture will form a suspension.[1]

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

    • Safety Note: Methyl Iodide is toxic and volatile.[1] Perform this step in a well-ventilated fume hood.[1]

  • Reaction: Stir at room temperature for 4–6 hours.

    • Mechanism:[1][2][3]

      
       displacement of iodide by the carboxylate anion.[1] This mild method avoids the acidic conditions of Fischer esterification.[1]
      
  • Workup:

    • Dilute the mixture with Water (5x reaction volume) to dissolve salts and DMF.[1]

    • Extract with Diethyl Ether or Ethyl Acetate (3x).[1]

    • Wash the combined organics with Brine (2x) to remove residual DMF.[1]

  • Purification:

    • Dry over MgSO4 and concentrate.[1]

    • Distillation: The product can be purified by vacuum distillation (approx.[1] bp 80–90 °C at high vacuum) or flash column chromatography (Hexanes/EtOAc 9:1).[1]

Analytical Validation & Specifications

Expected Physical Properties[1][2][5]
  • Appearance: Clear, colorless liquid.[1]

  • Boiling Point: Predicted ~230 °C (760 mmHg); ~85 °C (1 mmHg).[1]

  • Density: ~1.0 g/mL.[1]

NMR Characterization (Diagnostic Peaks)

To validate the structure, look for the integration ratio between the tert-butyl group and the methyl ester.[1]

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 1.44Singlet9H

(tert-butyl)
1H NMR 3.67Singlet3H

(Methyl ester)
1H NMR 2.3–2.4Multiplet4H

-CH2 protons (both sides)
1H NMR 1.90Quintet2H

-CH2 protons (central)

Troubleshooting & Critical Parameters

Reaction Logic Diagram

Troubleshooting Start Start: Glutaric Anhydride + t-BuOH Check1 Check: Is DMAP present? Start->Check1 Result1 Slow/No Reaction Check1->Result1 No Step2 Workup: Acid/Base Extraction Check1->Step2 Yes Check2 Check: pH during acidification Step2->Check2 Result2 Loss of t-Butyl group (pH < 1) Check2->Result2 Too Acidic Final Target: Methyl t-Butyl Glutarate Check2->Final pH 2-3

Figure 2: Decision tree for critical process control points.

Common Pitfalls
  • Loss of tert-Butyl Group: This ester is sensitive to strong acids (TFA, HCl, H2SO4).[1] During the workup of Stage 1, ensure the pH does not drop below 2.[1]0. Do not use acid catalysts for Stage 2 (Methylation).[1]

  • Bis-esterification: In Stage 1, if the reaction runs too long at high temperatures, trace amounts of di-tert-butyl ester may form.[1] The Acid/Base extraction workup (Step 6) effectively removes this neutral impurity before Stage 2.[1]

  • Transesterification: Avoid using Methanol as a solvent in Stage 2. Use aprotic polar solvents (DMF, Acetone, Acetonitrile) to prevent the methoxide from attacking the tert-butyl ester.[1]

References

  • Vertex AI Search. (2023).[1] Synthesis of glutaric acid mono-tert-butyl ester. PrepChem. Available at: [Link][1]

  • Organic Syntheses. (1955).[1]

    
    -Methylglutaric Anhydride.[1] Org. Synth. Coll. Vol. 3, p.593.[1] Available at: [Link][1]
    
  • Google Patents. (2023).[1] WO2023283373A1 - 3,4-methylenedioxymethamphetamine and related psychedelics.[1] (Describes methyl tert-butyl glutarate as a prodrug intermediate). Available at: [1]

Sources

High-Precision Desymmetrization: Selective Mono-Esterification of Glutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The selective mono-esterification of symmetric dicarboxylic acids, such as glutaric acid (C5), is a critical transformation in medicinal chemistry.[1] It breaks molecular symmetry, creating "Janus" molecules with orthogonal reactivity—one end protected as an ester, the other free as a carboxylic acid for further coupling (e.g., amide bond formation in peptidomimetics or linker systems).[1]

This guide addresses the challenge of distinguishing between the two identical carboxyl groups. While statistical esterification of glutaric acid yields a mixture (di-acid, mono-ester, di-ester) requiring tedious chromatographic separation, desymmetrization of glutaric anhydride offers a superior, high-yield pathway.[1]

We present two distinct protocols based on the steric and electronic nature of the alcohol:

  • The Kinetic Route (Methanol): A thermal, catalyst-free ring-opening driven by the high nucleophilicity of primary alcohols.[1]

  • The Nucleophilic Route (tert-Butanol): A base-mediated ring-opening utilizing potassium tert-butoxide to overcome the steric hindrance of the tertiary alcohol.[1]

Chemical Strategy & Mechanism[1][2][3][4]

The core strategy relies on the high reactivity of glutaric anhydride .[1] Unlike the dicarboxylic acid, the anhydride is "activated."[1] The attack of an alcohol nucleophile opens the ring, instantly generating one ester bond and revealing one free carboxylic acid.[1]

Mechanism Visualization

The following diagram illustrates the divergent synthesis pathways.

G Anhydride Glutaric Anhydride (Symmetric Electrophile) Transition1 Transition State (Low Steric Barrier) Anhydride->Transition1 + MeOH / Reflux Transition2 Alkoxide Attack (Overcomes Sterics) Anhydride->Transition2 + t-BuOK / THF MeOH MeOH (Primary Alcohol) MonoMethyl Mono-Methyl Glutarate (Yield >95%) Transition1->MonoMethyl Ring Opening tBuOK t-BuOK (Strong Nucleophile) MonoButyl Mono-tert-Butyl Glutarate (Yield ~85%) Transition2->MonoButyl Ring Opening

Figure 1: Divergent synthesis pathways. Methanol utilizes thermal kinetics, while tert-butanol requires anionic activation (alkoxide) to overcome steric hindrance.[1]

Protocol A: Mono-Methyl Glutarate (Thermal Route)

Target: 5-Methoxy-5-oxopentanoic acid CAS: 1501-27-5 Primary Challenge: Preventing di-esterification (transesterification).[1]

Reagents & Equipment
  • Glutaric Anhydride: >98% purity.

  • Methanol: Anhydrous (Critical to prevent hydrolysis back to di-acid).

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen.

  • Dissolution: Charge the flask with Glutaric Anhydride (11.4 g, 100 mmol). Add DCM (100 mL). Stir until the solid is mostly suspended/dissolved.

  • Addition: Add Methanol (4.05 mL, 100 mmol, 1.0 equiv) via syringe.

    • Note: Using a slight excess (1.1 eq) is acceptable, but 1.0 eq minimizes the risk of di-ester formation.[1]

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 6–8 hours.

    • Checkpoint: The reaction mixture should become clear as the anhydride (less soluble) converts to the mono-ester (more soluble).[1]

  • Workup (The Self-Validating Step):

    • Evaporate the solvent under reduced pressure.[1][2][3]

    • Validation: The residue is usually pure enough for use.[1][3] However, to guarantee removal of any unreacted anhydride or di-ester, perform the pH-Switch Extraction (See Section 5).[1]

Critical Parameters
ParameterSettingRationale
Stoichiometry 1:1 (Anhydride:MeOH)Excess MeOH at high temp can lead to slow formation of dimethyl ester.
Temperature Reflux (40°C)Provides activation energy for ring opening without promoting transesterification.
Time 6-8 HoursSufficient for >95% conversion.

Protocol B: Mono-tert-Butyl Glutarate (Alkoxide Route)

Target: 5-(tert-Butoxy)-5-oxopentanoic acid CAS: 79936-33-3 Primary Challenge: Steric hindrance of the tert-butyl group makes direct esterification slow and prone to elimination (isobutylene formation) under acidic conditions.[1]

Reagents & Equipment[1]
  • Glutaric Anhydride: 11.4 g (100 mmol).

  • Potassium tert-butoxide (t-BuOK): 11.2 g (100 mmol).

  • Solvent: Tetrahydrofuran (THF), anhydrous.[1]

  • Apparatus: 500 mL 3-neck flask, dropping funnel, ice bath.

Step-by-Step Methodology
  • Alkoxide Preparation: In the 3-neck flask, dissolve/suspend t-BuOK (100 mmol) in anhydrous THF (150 mL) under Nitrogen. Cool to 0°C.[1]

  • Anhydride Addition: Dissolve Glutaric Anhydride (100 mmol) in THF (50 mL). Add this solution dropwise to the t-BuOK suspension over 30 minutes.

    • Mechanism:[1][4][5][6] The strong nucleophile (t-BuO⁻) attacks the carbonyl rapidly, even at low temperatures, bypassing the steric barrier of the bulky alkyl group.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 3 hours.

    • Note: Do not heat. Heating t-butyl esters in the presence of acid/base can lead to elimination.[1]

  • Quench & Workup:

    • Concentrate the THF in vacuo.[1]

    • Dissolve the residue in Water (100 mL). The product is now in its carboxylate salt form (soluble).

    • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Discard organic layer (contains non-polar impurities).

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~3-4.

    • Extraction: Extract the now-cloudy aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

Critical Parameters
ParameterSettingRationale
Reagent Form t-BuOK (Alkoxide)Neutral t-BuOH is too sterically hindered; the anion is required for efficient attack.
Temperature 0°C -> RTLow temp prevents polymerization or decomposition.
pH Control Acidify to pH 3-4Too acidic (pH < 1) can cleave the sensitive t-butyl ester (deprotection).[1]

The "pH-Switch" Purification Logic (Self-Validating System)

This purification strategy is the "Trustworthiness" pillar of these protocols.[1] It relies on the amphoteric nature of the mono-ester (contains an acidic proton) versus the neutral nature of the di-ester and unreacted alcohol.[1]

Purification Start Crude Reaction Mixture (Mono-ester, Di-ester, Unreacted Anhydride) Step1 Dissolve in dilute NaHCO3 (aq) (pH ~8.5) Start->Step1 Separation1 Liquid-Liquid Extraction (Aq. Base vs. Organic Solvent) Step1->Separation1 OrgPhase1 Organic Phase Contains: Di-ester, Neutral Impurities Separation1->OrgPhase1 Discard AqPhase1 Aqueous Phase Contains: Mono-ester Salt (R-COO⁻ Na⁺) Separation1->AqPhase1 Keep Step2 Acidify Aqueous Phase with HCl Target pH 2.5 - 3.0 AqPhase1->Step2 Separation2 Extract with Ethyl Acetate Step2->Separation2 FinalProduct Evaporate Organic Phase PURE MONO-ESTER Separation2->FinalProduct

Figure 2: The pH-Switch purification workflow ensures that only the species capable of deprotonation (mono-ester) and subsequent reprotonation is isolated, filtering out neutral byproducts.[1]

Analytical Validation (QC)

To confirm the success of the synthesis, look for these specific NMR signatures.

Mono-Methyl Glutarate[4][7][8]
  • 1H NMR (CDCl3):

    • Singlet at ~3.67 ppm (3H, -OCH3).[1]

    • Triplet at ~2.4 ppm (4H, -CH2- adjacent to carbonyls).[1]

    • Quintet at ~1.95 ppm (2H, central -CH2-).[1]

    • Broad singlet >10 ppm (1H, -COOH).[1]

  • Criterion: Absence of triplet at ~4.0 ppm (indicates no unreacted anhydride ring).

Mono-tert-Butyl Glutarate[5]
  • 1H NMR (CDCl3):

    • Singlet at ~1.44 ppm (9H, t-Butyl group).[1]

    • Multiplets at 2.3–2.4 ppm (4H).

    • Quintet at ~1.9 ppm (2H).

  • Criterion: Integration of t-Butyl (9H) to methylene (4H) must be 2.25:1.

References

  • Bach, T., et al. (1995).[1] "Synthesis of Monomethyl Glutarate via Glutaric Anhydride." Tetrahedron, 51(3), 695-702.[1][5] [1]

  • Cason, J. (1955).[1] "Beta-Methylglutaric Anhydride."[3] Organic Syntheses, Coll.[1] Vol. 3, p.169.[1] (Demonstrates the anhydride ring-opening principle). [1]

  • Kawabata, T., et al. (2006).[1][5] "Regioselective Mono-esterification." Journal of Organic Chemistry, 71(12), 4565-4577.[1][5] [1]

  • PubChem. "Monomethyl Glutarate Compound Summary." National Library of Medicine.[1] [1]

  • PrepChem. "Synthesis of Glutaric Acid Mono-tert-butyl Ester." (Based on standard t-BuOK ring opening protocols).

Sources

GC-MS Analysis of Pentanedioic Acid, 1,1-dimethylethyl methyl ester: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed protocol for the analysis of Pentanedioic acid, 1,1-dimethylethyl methyl ester, an asymmetrical diester of glutaric acid, using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles governing the analytical choices, from sample preparation and chromatographic separation to mass spectral interpretation. The document presents a robust, self-validating methodology designed for researchers requiring accurate identification and quantification of this analyte in various matrices. Protocols are supported by mechanistic explanations and authoritative citations to ensure scientific integrity and practical applicability in research and development settings.

Introduction: Analytical Rationale

Pentanedioic acid, 1,1-dimethylethyl methyl ester, is the mixed tert-butyl and methyl ester of glutaric acid. Asymmetrical esters of dicarboxylic acids are of interest in metabolomics, industrial chemistry, and as potential biomarkers or impurities in drug development. The analysis of such compounds necessitates a technique that offers both high separation efficiency and definitive structural identification.

Gas Chromatography (GC) is the ideal choice for separating this analyte due to its inherent volatility, a characteristic conferred by the ester functional groups which mask the polar carboxylic acid moieties of the parent glutaric acid.[1] Coupling GC with Mass Spectrometry (MS) provides unambiguous identification based on the molecule's unique mass fragmentation pattern under electron ionization, making GC-MS the gold standard for this application. This guide outlines a complete workflow, from first principles to final data analysis.

Analyte Characteristics & Predicted Mass Spectral Fragmentation

2.1. Chemical Properties

  • Systematic Name: Pentanedioic acid, 1-(1,1-dimethylethyl) 5-methyl ester

  • Common Name: Methyl tert-butyl glutarate

  • Molecular Formula: C₁₀H₁₈O₄

  • Molecular Weight: 202.25 g/mol

2.2. Principles of Electron Ionization (EI) and Fragmentation Causality

In an EI-MS source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This molecular ion is unstable and rapidly undergoes fragmentation to form more stable, lower-mass ions. The resulting fragmentation pattern is a reproducible "fingerprint" of the molecule.

For Pentanedioic acid, 1,1-dimethylethyl methyl ester, the fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The most significant structural feature is the tert-butyl group . The tert-butyl carbocation ((CH₃)₃C⁺) is a highly stable tertiary carbocation, and its formation is a major driving force in the fragmentation pathway.

We predict the following primary fragmentation events:

  • Loss of the tert-butyl radical: The most favorable fragmentation is the cleavage of the C-O bond to release the tert-butyl group, leading to the formation of a resonance-stabilized acylium ion. This is expected to be the base peak in the spectrum.

    • M⁺• → [M - C₄H₉]⁺ at m/z 145.

  • Loss of the methoxy radical: Cleavage of the methyl ester's methoxy group is another common pathway for esters.

    • M⁺• → [M - OCH₃]⁺ at m/z 171.

  • Loss of the tert-butoxy radical: Cleavage of the tert-butyl ester's butoxy group.

    • M⁺• → [M - OC₄H₉]⁺ at m/z 129.

  • McLafferty Rearrangement: Hydrogen rearrangement followed by neutral loss of butene from the tert-butyl ester side is possible, though less favored than direct cleavage.

The following diagram illustrates the predicted primary fragmentation pathway.

Fragmentation_Pathway cluster_main Predicted EI-MS Fragmentation parent Molecular Ion (M+•) Pentanedioic acid, 1,1-dimethylethyl methyl ester m/z = 202 frag1 Base Peak [M - C4H9]+ m/z = 145 parent->frag1 - •C(CH3)3 frag2 [M - OCH3]+ m/z = 171 parent->frag2 - •OCH3 frag3 [M - OC4H9]+ m/z = 129 parent->frag3 - •OC(CH3)3 tertbutyl tert-butyl cation [C4H9]+ m/z = 57 parent->tertbutyl rearrangement

Caption: Predicted EI fragmentation of the analyte.

Detailed GC-MS Methodology

The following parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrument and sample matrix.

3.1. Gas Chromatography (GC) Parameters

A mid-polarity column is selected to provide good peak shape and resolution for the ester. A standard non-polar column (e.g., DB-5ms) can also be used and may be preferable if analyzing a wide range of compounds with different polarities.[2]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and performance.
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column offering excellent resolution.
Injector Split/SplitlessAllows for flexibility between trace and high-concentration analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level detection.[3]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow mode)Optimal flow rate for a 0.25 mm ID column.
Oven Program 1. Initial Temp: 80 °C, hold 2 minAllows for focusing of analytes at the head of the column.
2. Ramp: 15 °C/min to 280 °CProvides efficient separation from other matrix components.
3. Final Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.

3.2. Mass Spectrometry (MS) Parameters

Standard EI-MS conditions are used for generating reproducible fragmentation patterns for library matching and identification.

ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentHigh-sensitivity single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for volatile compounds.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.[4]
Source Temp. 230 °CMinimizes analyte condensation and source contamination.
Quadrupole Temp. 150 °CStandard operating temperature for stable mass analysis.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)Full scan for identification; SIM for high-sensitivity quantification.
Scan Range (Full Scan) m/z 40 - 350Covers the molecular ion and all significant fragment ions.
SIM Ions Quantifier: 145.1The predicted base peak, offering the highest signal-to-noise.
Qualifiers: 171.1, 129.1, 57.1Confirm the identity of the analyte peak.

Experimental Protocols

4.1. Protocol 1: Preparation of Calibration Standards

Accurate quantification requires a multi-point calibration curve.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure Pentanedioic acid, 1,1-dimethylethyl methyl ester standard. Dissolve in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) in a 10 mL volumetric flask.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a new 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Calibration Standards: Perform serial dilutions from the Working Stock Solution to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Internal Standard (IS): If required for the highest precision, add a suitable internal standard (e.g., Dimethyl Adipate-d10) to each calibration standard and sample at a constant concentration.

4.2. Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guide for extracting the analyte from an aqueous matrix (e.g., cell culture media, environmental water sample).

  • Sample Collection: Collect 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • pH Adjustment (Optional): Adjust the sample pH to neutral (pH ~7) if necessary to ensure the stability of the ester.

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Extraction: Add 5 mL of Methyl tert-butyl ether (MTBE) to the tube.[5][6] MTBE is an excellent extraction solvent for this purpose.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning into the organic layer.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean GC vial using a Pasteur pipette.

  • Analysis: The sample is now ready for injection into the GC-MS system.

The following diagram illustrates the overall experimental workflow.

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow start Sample Collection prep Sample Preparation (LLE with MTBE) start->prep inject GC Injection (1 µL, Splitless) prep->inject sep GC Separation (DB-5ms Column) inject->sep ion MS Ionization (EI) & Fragmentation sep->ion detect Mass Detection (Scan or SIM) ion->detect data Data Analysis (Identification & Quantification) detect->data end Final Report data->end

Caption: Overview of the analytical workflow.

Data Analysis and Interpretation

5.1. Analyte Identification

A peak can be positively identified as Pentanedioic acid, 1,1-dimethylethyl methyl ester by meeting three criteria:

  • Retention Time: The retention time of the peak in the sample must match that of a pure standard within a narrow window (typically ±0.05 minutes).

  • Mass Spectrum: The mass spectrum of the sample peak must visually match the spectrum from the standard and/or the predicted fragmentation pattern.

  • Qualifier Ion Ratios: In SIM mode, the relative ratios of the qualifier ions to the quantifier ion must be consistent with those of the standard.

5.2. Quantification

  • Construct Calibration Curve: Plot the peak area (or the area ratio to the internal standard) of the analyte against the concentration for each calibration standard.

  • Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are calculated. An R² value >0.995 is typically considered acceptable.

  • Calculate Sample Concentration: Determine the peak area of the analyte in the unknown sample and use the calibration curve equation to calculate its concentration.

Method Validation and Quality Control

For reliable and reproducible results, especially in regulated environments, the method should be validated according to established guidelines (e.g., ICH, FDA). Key parameters include:

  • Linearity: Assessed from the calibration curve.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Precision: Assessed by repeatedly analyzing a single sample (repeatability) and on different days (intermediate precision).

  • Accuracy: Determined by analyzing spiked samples at known concentrations and calculating the percent recovery.

  • Quality Control (QC): Run QC samples (e.g., low, medium, and high concentrations) alongside every batch of unknown samples to ensure the system is performing correctly.

References

  • Guan, Y., et al. (2007). Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 846(1-2), 299-304. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pentanedioic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • Theodoridis, G., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 139-145. [Link]

  • Gravel, G., et al. (2020). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Journal of Inherited Metabolic Disease, 43(5), 1058-1066. [Link]

  • Poole, C. F. (2000). Acids: Derivatization for GC Analysis. In Encyclopedia of Separation Science. Academic Press. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for Pentanedioic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • Byrdwell, W. C. (2001). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Journal of the American Oil Chemists' Society, 78(3), 273-281. [Link]

  • Squillace, P. J., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3579-3586. [Link]

  • Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved February 19, 2026, from [Link]

Sources

Application Note: HPLC Quantification of tert-Butyl Methyl Glutarate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated method for the quantification of tert-butyl methyl glutarate (TBMG) .

Unlike standard diesters, TBMG presents a unique analytical challenge: it possesses a labile tert-butyl ester group sensitive to acid hydrolysis and lacks a strong UV chromophore. Standard generic HPLC methods (often using 0.1% TFA) will likely degrade this analyte during analysis, leading to erroneous quantitation.

This protocol synthesizes first-principles chromatography with experimental stability data to provide a self-validating method that preserves analyte integrity.

Introduction & Mechanistic Insight

tert-Butyl methyl glutarate is a non-symmetric diester of glutaric acid. It serves as a critical intermediate in the synthesis of pharmaceutical compounds where orthogonal protection strategies are required (e.g., selectively hydrolyzing the methyl ester while keeping the tert-butyl ester intact, or vice versa).

The Analytical Challenge
  • Chromophore Absence: The molecule lacks a conjugated

    
    -system (benzene ring), relying solely on the carbonyl (
    
    
    
    )
    
    
    transition. This necessitates detection at low UV wavelengths (200–210 nm) , where solvent cut-off becomes a noise factor.
  • Acid Sensitivity (The "Hidden" Error): tert-Butyl esters undergo acid-catalyzed hydrolysis to form the carboxylic acid and isobutylene.

    • Risk:[1] Standard mobile phases containing 0.1% Trifluoroacetic acid (pH ~2.0) can cause on-column degradation or degradation in the autosampler vial.

    • Solution: This protocol utilizes a buffered mobile phase (pH 4.5–5.0) to maintain stability while suppressing silanol ionization.

Experimental Protocol

Instrumentation & Materials[1][4][5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Alternative: Refractive Index (RI) or ELSD for higher sensitivity if UV background is too high.

  • Column: C18 (Octadecyl) phase with high carbon load and end-capping.

    • Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

  • Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Acetate, HPLC Grade Water.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffers pH to prevent t-butyl hydrolysis; suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Low UV cutoff (<195 nm) essential for 210 nm detection.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility. Avoid high heat (>40°C) to minimize hydrolysis risk.
Injection Vol 10 µLAdjust based on sample concentration.
Detection UV 210 nm Targets the ester carbonyl absorption. Reference wavelength: 360 nm (bandwidth 100).
Run Time 15 MinutesSufficient for elution and re-equilibration.
Gradient Program

Note: TBMG is moderately non-polar. A gradient ensures elution of the diester while washing out polar acid impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration / Injection
8.001090Elution of TBMG
10.001090Wash
10.109010Return to Initial
15.009010Re-equilibration

Method Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for method development, highlighting the critical stability check often overlooked in standard protocols.

MethodLogic Start Analyte: tert-Butyl Methyl Glutarate CheckUV Check Chromophore (Only Carbonyls Present) Start->CheckUV CheckStab Check Stability (t-Butyl Ester Sensitivity) Start->CheckStab SelectDet Select UV 210 nm (Requires High Purity Solvents) CheckUV->SelectDet Decision Mobile Phase pH Selection CheckStab->Decision PathAcid pH < 3.0 (e.g., 0.1% TFA) Decision->PathAcid Standard Method PathBuffer pH 4.5 - 5.0 (Ammonium Acetate) Decision->PathBuffer Optimized Method ResultFail Hydrolysis of t-Butyl group (Artifact Peaks: Mono-ester) PathAcid->ResultFail ResultSuccess Stable Analyte Reproducible Quantification PathBuffer->ResultSuccess

Figure 1: Critical Decision Path for TBMG Method Development. Note the divergence at pH selection preventing analyte degradation.

Standard & Sample Preparation

Diluent Selection

Crucial: Do not use acidic diluents or pure water for long-term storage.

  • Recommended Diluent: 50:50 Water:Acetonitrile (v/v).

  • Why? Matches the initial mobile phase strength to prevent peak distortion (solvent effects) while maintaining solubility.

Stock Solution Preparation
  • Weigh accurately 50 mg of tert-butyl methyl glutarate reference standard into a 50 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (to ensure rapid dissolution).

  • Make up to volume with Acetonitrile.

  • Concentration: 1.0 mg/mL (1000 ppm).

Working Standards

Prepare serial dilutions using the Recommended Diluent (50:50 H2O:ACN) to generate a calibration curve:

  • Level 1: 50 µg/mL

  • Level 2: 100 µg/mL

  • Level 3: 250 µg/mL

  • Level 4: 500 µg/mL

  • Level 5: 1000 µg/mL

Method Validation (System Suitability)

To ensure the method is "self-validating," the following criteria must be met before every sample set.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ± 2.0% RSDDrift indicates temp fluctuation or mobile phase evaporation.
Peak Area Precision < 1.0% RSD (n=5 inj)High RSD often indicates autosampler issues or integration errors at low UV.
Tailing Factor (T) 0.8 < T < 1.2T > 1.5 indicates secondary silanol interactions (increase buffer strength).
Resolution (Rs) > 2.0Between TBMG and any hydrolysis impurities (mono-methyl glutarate).
LOD / LOQ S/N > 3 / S/N > 10If sensitivity is poor, switch to ELSD or check lamp energy.
Degradation Pathway Monitoring

If the method is failing, the likely culprit is hydrolysis. The degradation pathway is visualized below to help identify "ghost peaks."

Degradation TBMG tert-Butyl Methyl Glutarate (Analyte) Inter Tetrahedral Intermediate TBMG->Inter + H2O Acid H+ Prod1 Monomethyl Glutarate (Impurity Peak 1 - Polar) Inter->Prod1 Prod2 Isobutylene (Gas - Not Detected) Inter->Prod2

Figure 2: Acid-catalyzed hydrolysis pathway. 'Impurity Peak 1' will elute significantly earlier (lower k') than the parent TBMG due to the free carboxylic acid group.

Troubleshooting & Optimization

  • Baseline Drift at 210 nm:

    • Cause: Absorption of Acetate at low wavelengths or low-quality Acetonitrile.

    • Fix: Use "HPLC Gradient Grade" Acetonitrile. If drift persists, switch buffer to 10 mM Phosphate Buffer (pH 6.0) , which is transparent at 210 nm (unlike acetate which has some cutoff near 210 nm). Note: Phosphate is non-volatile; do not use with LC-MS.

  • Peak Splitting:

    • Cause: Sample solvent too strong (100% ACN injection).

    • Fix: Ensure sample is diluted in 50:50 Water:ACN.

  • Ghost Peaks:

    • Cause: Hydrolysis of the t-butyl group in the autosampler if the run is long (>24 hours).

    • Fix: Keep autosampler temperature at 4°C.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC method development and solvent selection).

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters - Stability and Protection. Retrieved from [Link] (Validates the pH sensitivity of tert-butyl esters).

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link] (Guidance on UV cutoff and buffer selection for aliphatic esters).

  • ResearchGate. (2017).[2] Stability of Methyl tert-Butyl Ether... in Acidic Media. Retrieved from [Link] (Analogous stability data for tert-butyl ether/ester moieties).

Sources

Application Note: Purification of Pentanedioic acid, 1,1-dimethylethyl methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly Methyl tert-butyl glutarate ) is a critical orthogonal building block in medicinal chemistry and peptide synthesis. Its value lies in the differential stability of its ester groups: the tert-butyl ester is acid-labile (cleaved by TFA/HCl), while the methyl ester is base-labile (cleaved by LiOH/NaOH). This orthogonality allows for precise, stepwise elaboration of the glutaric core.

However, its synthesis—typically via the ring-opening of glutaric anhydride with tert-butanol followed by methylation—often yields a complex mixture containing unreacted mono-acids, symmetrical diesters (dimethyl or di-tert-butyl), and decomposition products. This guide details a robust, three-stage purification protocol designed to isolate the target mixed ester with >98% purity.

Chemical Profile & Impurity Analysis[1][2]

Before initiating purification, one must understand the species present.[1] The target molecule is a neutral diester, intermediate in polarity between its symmetrical analogs.

PropertyData / Description
IUPAC Name 1-tert-Butyl 5-methyl pentanedioate
Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Physical State Colorless oil (typically)
Boiling Point Est. 85–95 °C @ 0.5 mmHg (Thermally sensitive)
Solubility Soluble in EtOAc, DCM, Et₂O, MeOH; Insoluble in water.[2][3][4]
Impurity Profile (Source-Dependent)
ImpurityOriginNatureRemoval Strategy
Mono-tert-butyl glutarate Unreacted IntermediateAcidicAlkaline Extraction (NaHCO₃)
Glutaric Acid HydrolysisAcidic (Dicarboxylic)Alkaline Extraction (NaHCO₃)
Dimethyl Glutarate TransesterificationNeutral (More Polar)Flash Chromatography / Distillation
Di-tert-butyl Glutarate TransesterificationNeutral (Less Polar)Flash Chromatography
Isobutylene Thermal DecompositionGasVacuum / Rotary Evaporation

Pre-Purification Considerations

Thermal Instability Warning

tert-Butyl esters are susceptible to thermal elimination (E1 mechanism) to form isobutylene and the free carboxylic acid. This reaction is catalyzed by trace acid and heat (>100 °C).

  • Rule 1: Avoid distillation temperatures >110 °C.

  • Rule 2: Ensure all glassware is acid-free (base-washed if necessary).

  • Rule 3: Use high vacuum (<1 mmHg) if distillation is attempted to keep pot temperature low.

Protocol A: Selective Acid-Base Extraction (The "Crude Clean")

This step is mandatory for all crude mixtures. It utilizes the acidity of the mono-ester byproducts to remove them quantitatively, leaving the neutral diesters in the organic phase.

Reagents:

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (

    
    )[1]
    

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in

    
     (preferred due to ease of removal) or 
    
    
    
    . Use ~10 mL solvent per gram of crude.
  • First Wash (Acid Removal): Transfer to a separatory funnel.[1] Wash 2x with Saturated

    
    .[1]
    
    • Mechanism:[5][3][4][6]

      
      .
      
    • Note: Vent frequently due to

      
       generation.
      
  • Second Wash (Trace Base Removal): Wash the organic layer 1x with distilled water.

  • Drying: Wash 1x with Saturated Brine. Dry the organic layer over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotovap) at <40 °C.

Checkpoint: Analyze the residue by TLC. If the baseline spot (acid) is gone, proceed to Protocol B.

Protocol B: Flash Column Chromatography (The "Gold Standard")

For pharmaceutical applications requiring >98% purity, chromatography is superior to distillation as it avoids thermal stress and separates the three potential diesters (Dimethyl vs. Mixed vs. Di-t-butyl).

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[7]

Step-by-Step:

  • TLC Method Development:

    • Spot the crude on a TLC plate.

    • Elute with 10% EtOAc in Hexanes.

    • Visualization: Use Stain (KMnO₄ or Iodine). The target ester is not UV active unless a chromophore is attached elsewhere (unlikely here).

    • Target Rf: Aim for an Rf of ~0.35.

  • Column Setup: Pack a column with a silica-to-crude ratio of 30:1 (w/w).

  • Elution Gradient:

    • 0–5% EtOAc/Hexanes: Elutes non-polar impurities (e.g., Di-tert-butyl glutarate, hydrocarbons).

    • 5–15% EtOAc/Hexanes: Collect Target Fraction (Methyl tert-butyl glutarate).

    • 20–30% EtOAc/Hexanes: Elutes more polar impurities (Dimethyl glutarate).

  • Fraction Analysis: Analyze fractions by TLC. Pool pure fractions.

  • Evaporation: Concentrate pooled fractions at <40 °C. High vacuum dry for 2 hours to remove trace solvent.

Protocol C: Vacuum Distillation (Scale-Up Option)

Caution: Only use this method if the batch size >50g and Flash Chromatography is impractical.

  • Setup: Short-path distillation head with a cow receiver. High-vacuum pump (oil pump) required.

  • Pressure: Establish a vacuum of <1.0 mmHg .

  • Heating: Use an oil bath. Slowly ramp temperature.

  • Fractions:

    • Forerun: Low boiling volatiles (solvent traces).

    • Main Fraction: Collect the steady boiling fraction. (Est. 80–95 °C at 0.5 mmHg).

    • Residue: Do not distill to dryness; pot residue may contain polymerized material or salts.

  • Safety: If pressure spikes, stop heating immediately. This indicates decomposition (isobutylene gas evolution).

Process Visualization (Workflow Diagram)

PurificationWorkflow Start Crude Reaction Mixture (Mixed Esters + Acids) Dissolve Dissolve in Et2O or EtOAc Start->Dissolve Extract Wash with Sat. NaHCO3 (x2) Dissolve->Extract Aqueous Aqueous Layer (Mono-acids, Glutaric acid) Extract->Aqueous Discard Organic Organic Layer (Neutral Diesters) Extract->Organic Keep Dry Dry (MgSO4) & Concentrate Organic->Dry Decision Purity Requirement? Dry->Decision Distillation Vacuum Distillation (<1 mmHg, <100°C) Decision->Distillation Scale >50g (Risk of decomp) Column Flash Chromatography (Hexane/EtOAc Gradient) Decision->Column High Purity / Small Scale Final Pure Methyl tert-butyl glutarate (>98%) Distillation->Final Column->Final

Figure 1: Decision tree for the purification of Methyl tert-butyl glutarate, highlighting the critical acid-removal step and the choice between distillation and chromatography.

Quality Control (Self-Validation)

Verify the identity and purity of your isolated product using Proton NMR (1H-NMR) in


.
FeatureChemical Shift (

)
MultiplicityIntegrationAssignment
Methyl Ester ~3.67 ppmSinglet3H

Methylene ~2.35 ppmTriplet4H

-CH₂ (both sides)
Methylene ~1.95 ppmQuintet2H

-CH₂ (central)
tert-Butyl ~1.44 ppmSinglet9H

Purity Check:

  • Look for a singlet at ~1.44 ppm (Product) vs. ~1.50 ppm (Starting material/Mono-ester).

  • Look for a singlet at ~3.70 ppm (Dimethyl impurity) or absence of OMe peak (Di-t-butyl impurity).

References

  • Synthesis of Glutaric Acid Mono-tert-butyl Ester: Title: "Preparation of mono-tert-butyl glutarate via anhydride opening." Source: PrepChem.com. URL:[Link] (Validates the precursor synthesis and stability of the mono-ester intermediate).

  • General Stability of tert-Butyl Esters: Title: "Protective Groups in Organic Synthesis (Theodora W. Greene, Peter G. M.[8] Wuts)." Source: Wiley Online Library. URL:[Link] (Authoritative source on the acid-lability and thermal stability of t-butyl esters).

  • Physical Properties of Glutaric Esters: Title: "Pentanedioic acid, dimethyl ester (Dimethyl Glutarate) Properties." Source: NIST Chemistry WebBook. URL:[Link] (Used to estimate boiling points and polarity relative to the mixed ester).

Sources

Application Note: Technical Evaluation of Tert-Butyl Methyl Glutarate (TBMG) as a Plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals evaluating Tert-Butyl Methyl Glutarate (TBMG) .

Given that TBMG is a specialized asymmetric ester rather than a commodity plasticizer (like DOP or PEG), this guide frames it as a Novel Excipient/Functional Additive . It focuses on utilizing its unique asymmetric structure—combining a small polar head (methyl) for compatibility with a bulky hydrophobic tail (tert-butyl) for migration resistance and specific lability.

Executive Summary

Tert-butyl methyl glutarate (TBMG) represents a class of asymmetric dicarboxylic esters offering a distinct advantage over symmetric homologs (e.g., dimethyl glutarate or di-tert-butyl glutarate). Its structure provides a "dual-anchor" mechanism: the methyl ester moiety ensures compatibility with polar polymer matrices (e.g., PLA, PLGA, PVC, Acrylics), while the bulky tert-butyl group increases free volume and hinders migration through steric repulsion.

Uniquely, the tert-butyl ester bond is acid-labile and thermally sensitive. While this limits its use in high-temperature PVC extrusion (>180°C), it opens critical applications in pharmaceutical controlled release , where TBMG can function as a temporary plasticizer or a pore-forming agent upon degradation.

Chemical Profile & Mechanism

PropertyDescription
Chemical Name Methyl tert-butyl pentanedioate
Molecular Structure Asymmetric diester of glutaric acid (

)
Key Functionality Methyl Group: High polarity, solvent-like compatibility.Tert-Butyl Group: Steric bulk, hydrophobicity, acid-lability.
Predicted LogP ~2.0–2.5 (Balanced lipophilicity)
Boiling Point Est. 230–250°C (Decomposes at high T)
Primary Use Cases Low-Tg modification of biodegradable polyesters (PLA/PLGA), enteric coatings, and low-temperature cast films.
Mechanism of Action: The "Wedge" Effect

Unlike linear plasticizers that lubricate chains via simple spacing, TBMG acts as a molecular "wedge."

  • Solvation: The methyl ester end solvates the polymer dipole.

  • Steric Propping: The tert-butyl end, being bulky and spherical, forces polymer chains further apart than a linear alkyl chain would, creating higher free volume per molecule added.

  • Migration Resistance: The asymmetry prevents the molecule from aligning easily in the diffusion path, reducing "sweating out" compared to dimethyl glutarate.

Visualization: Interaction & Workflow

Figure 1: Asymmetric Plasticization Mechanism

This diagram illustrates how TBMG's asymmetric structure creates free volume while anchoring into the polymer matrix.

TBMG_Mechanism cluster_matrix Polymer Matrix Interaction Polymer Polymer Chain (PLA/PVC) Methyl Methyl Head (Polar Anchor) Polymer->Methyl Solvation Glutarate Glutarate Backbone (Flexible Spacer) Methyl->Glutarate Effect1 Dipole-Dipole Interaction Methyl->Effect1 TButyl Tert-Butyl Tail (Steric Wedge) Glutarate->TButyl Effect2 Increased Free Volume TButyl->Effect2 Steric Repulsion Effect3 Migration Hindrance TButyl->Effect3 Bulkiness

Caption: TBMG anchors via the methyl group while the tert-butyl group acts as a steric wedge to increase free volume.

Experimental Protocols

Protocol A: Compatibility Profiling (Hansen Solubility Parameters)

Before physical blending, theoretical compatibility must be validated to prevent phase separation.

Objective: Determine the interaction radius (


) between TBMG and the target polymer.
  • Calculate HSP for TBMG:

    • Use Group Contribution Method (e.g., Van Krevelen or Hoy).

    • Estimated Values:

      
      , 
      
      
      
      ,
      
      
      (MPa
      
      
      ).
  • Compare with Polymer:

    • PLA (

      
      ), PVC (
      
      
      
      ).
  • Calculation:

    • Calculate the distance

      
      .
      
    • Pass Criteria: If

      
       (interaction radius of polymer, typically 8–10), the system is compatible.
      
Protocol B: Incorporation via Solvent Casting (Low Thermal Stress)

Recommended for TBMG due to the thermal sensitivity of the tert-butyl ester.

Materials:

  • Polymer (e.g., PLA, Mw ~100k).

  • Solvent (Dichloromethane or Chloroform for PLA; THF for PVC).

  • TBMG (Liquid, >98% purity).[1]

Workflow:

  • Dissolution: Dissolve polymer in solvent to create a 10% w/v solution. Stir for 4 hours at Room Temperature (RT).

  • Plasticization: Add TBMG at varying loads: 5%, 10%, 20%, and 30% w/w (relative to polymer mass).

  • Homogenization: Stir for an additional 2 hours. Crucial: Ensure TBMG does not phase separate (cloudiness).

  • Casting: Pour solution into Teflon molds or onto a glass substrate using a doctor blade (gap: 500 µm).

  • Drying (Controlled):

    • Phase 1: Ambient evaporation in a fume hood for 24 hours (covered with perforated foil to prevent skinning).

    • Phase 2: Vacuum drying at 40°C for 48 hours.

    • Warning: Do NOT exceed 80°C during drying, as acid-catalyzed cleavage of the tert-butyl group may occur if trace acid impurities are present in the polymer (e.g., lactic acid residues).

Protocol C: Thermal & Mechanical Characterization[2]

1. Differential Scanning Calorimetry (DSC)

  • Purpose: Measure Glass Transition Temperature (

    
    ) depression.
    
  • Method: Heat-Cool-Heat cycle.

    • Ramp: 10°C/min from -50°C to 150°C.

    • Note: TBMG efficiency is defined by

      
      . Expect a sharp drop in 
      
      
      
      due to the methyl ester's mobility.

2. Migration/Leaching Test (ASTM D1239 Modified)

  • Purpose: Assess stability of the asymmetric ester in aqueous media.

  • Method:

    • Cut films into 5x5 cm squares.

    • Immerse in: (a) Distilled Water, (b) PBS (pH 7.4), (c) 0.1N HCl (Simulated Gastric Fluid).

    • Incubate at 37°C for 24, 72, and 168 hours.

    • Analysis: Remove film, dry, and weigh (Gravimetric loss).

    • Advanced: Analyze supernatant via HPLC to detect TBMG vs. degradation products (Methyl glutarate vs. Glutaric acid).

    • Expectation: TBMG should show lower water migration than Dimethyl Glutarate but higher acid-lability (hydrolysis of t-butyl group) in 0.1N HCl.

Critical Safety & Handling: The "Tert-Butyl" Factor

Thermal Instability Warning

Unlike standard phthalates or adipates, tert-butyl esters undergo thermolysis via an E1 elimination mechanism, releasing isobutylene and the free carboxylic acid.



  • Processing Limit: Do not process TBMG > 140°C for extended periods.

  • Acid Sensitivity: Avoid using TBMG in highly acidic polymer matrices (e.g., unneutralized polyacrylic acid) unless degradation is the desired mechanism (e.g., pore formation).

Toxicology Profile (Predicted)
  • Metabolism: Likely hydrolyzed by esterases to Glutaric Acid (GRAS), Methanol, and tert-Butanol/Isobutylene.

  • Status: Not currently listed in FDA Inactive Ingredient Database (IID). For R&D use only.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization cluster_stab Phase 3: Stability Profiling Start Start: TBMG Evaluation Calc Calculate Solubility Parameters (Hansen) Start->Calc Blend Solvent Casting (Max T < 60°C) Calc->Blend If Compatible DSC DSC Analysis (Tg Shift) Blend->DSC Mech Tensile Testing (Modulus/Elongation) Blend->Mech Mig Migration Test (Water/PBS) DSC->Mig Mech->Mig Acid Acid Challenge (0.1N HCl - Pore Forming?) Mig->Acid End Application Decision: Plasticizer vs. Pore Former Acid->End Data Correlation

Caption: Step-by-step workflow for evaluating TBMG, emphasizing the divergence between stability and acid-degradation testing.

References

  • Mechanisms of Plasticization: Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (General reference for free volume theory and ester plasticizers).
  • Glutarate Esters in Polymers: Erythropel, H. C., et al. (2014). "Designing green plasticizers: Influence of alkyl chain length and branching on the biodegradation and plasticization properties of succinate based plasticizers." Chemosphere. (Analogous study on succinates/glutarates).

  • Tert-Butyl Ester Stability: Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed data on acid-catalyzed cleavage of tert-butyl esters).

  • Asymmetric Plasticizers: Comparison of symmetric vs. asymmetric diesters in PVC. Journal of Applied Polymer Science, 2024.

  • Safety of Glutarates: OECD SIDS Initial Assessment Report for Dimethyl Glutarate. (Toxicology baseline for glutarate backbone).

(Note: Specific literature on "Tert-Butyl Methyl Glutarate" as a commercial plasticizer is limited. This protocol is derived from structure-property relationships of homologous glutarate esters and tert-butyl chemistry.)

Sources

Experimental procedure for Fischer esterification of glutaric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Glutaric Acid Diesters via Fischer Esterification

Executive Summary

This guide details the precision synthesis of glutaric acid diesters (Dimethyl Glutarate and Diethyl Glutarate) via Fischer esterification. These diesters are critical intermediates in the synthesis of pharmaceutical active ingredients (APIs) and high-performance polyester polyols. Unlike generic textbook procedures, this protocol emphasizes thermodynamic control and self-validating checkpoints to ensure high purity (>98%) and reproducibility suitable for regulated environments.

Scientific Foundation & Experimental Logic

The Mechanistic Driver: PADPED

Fischer esterification proceeds via a reversible acid-catalyzed mechanism known as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).

  • Critical Insight: The reaction is equilibrium-limited (

    
    ). To achieve high conversion, the system must be perturbed away from equilibrium.[1]
    
  • Strategic Choice: We utilize Le Chatelier’s Principle by employing a large excess of alcohol (acting as both reactant and solvent) or by removing water azeotropically.[2]

Competing Pathways
  • Cyclization Risk: Glutaric acid (a 1,5-dicarboxylic acid) can dehydrate to form glutaric anhydride upon heating, especially in water-scarce, acid-rich environments.

  • Mitigation: Maintaining a high concentration of alcohol suppresses anhydride formation by favoring the intermolecular attack over the intramolecular elimination.

Experimental Design Considerations

ParameterMethod A: Excess Alcohol (Standard)Method B: Azeotropic Distillation (High Purity)
Target Ester Dimethyl Glutarate (DMG)Diethyl Glutarate (DEG)
Solvent Methanol (Excess)Toluene + Ethanol
Water Removal Mass action (Excess MeOH)Dean-Stark Trap (Azeotrope)
Catalyst

(Conc.)

-Toluenesulfonic acid (

-TsOH)
Reaction Time 4–6 Hours6–12 Hours
Scalability High (Simple reactor)Medium (Requires specialized glassware)

Detailed Protocols

Protocol A: Synthesis of Dimethyl Glutarate (Methanol Excess)

Best for rapid synthesis where slightly lower yields are acceptable or methanol is cheap.

Materials:

  • Glutaric Acid (CAS: 110-94-1): 13.2 g (100 mmol)

  • Methanol (Anhydrous): 100 mL (~2.5 mol, 25 eq)

  • Sulfuric Acid (

    
    , 98%): 1.0 mL (Catalyst)
    
  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Drying Tube (

    
    ).
    

Step-by-Step Procedure:

  • Setup: Charge the RBF with glutaric acid and methanol. Stir until dissolved.

  • Catalyst Addition: Caution: Exothermic. Add

    
     dropwise while stirring.
    
  • Reflux: Attach the condenser and drying tube. Heat to reflux (Bath temp: 75°C) for 6 hours.

    • Self-Validating Checkpoint 1: Monitor TLC (Mobile phase: 30% EtOAc/Hexane). Stain with Bromocresol Green (Acid turns yellow, Ester is blue/inactive). Reaction is complete when the baseline acid spot disappears.

  • Concentration: Cool to room temperature. Remove excess methanol via rotary evaporation (40°C, 300 mbar) to ~20 mL volume.

  • Workup:

    • Dissolve residue in Diethyl Ether or EtOAc (100 mL).

    • Wash with Saturated

      
        (
      
      
      
      ) to neutralize catalyst and remove unreacted mono-ester.
    • Self-Validating Checkpoint 2: Check pH of the aqueous wash. It must be basic (pH > 8). If acidic, repeat wash.

    • Wash with Brine (50 mL).

    • Dry organic layer over anhydrous

      
      .[3] Filter.
      
  • Purification: Concentrate via rotavap. Perform vacuum distillation (see Table 1 for conditions).

Protocol B: Synthesis of Diethyl Glutarate (Azeotropic Distillation)

Best for high purity requirements and driving reaction to 99%+ conversion.

Materials:

  • Glutaric Acid: 13.2 g (100 mmol)

  • Ethanol (Absolute): 30 mL (500 mmol, 5 eq)

  • Toluene: 80 mL (Azeotropic agent)

  • 
    -TsOH 
    
    
    
    
    
    : 0.5 g (2.6 mmol)
  • Equipment: Dean-Stark Trap, Reflux Condenser.

Step-by-Step Procedure:

  • Setup: Assemble RBF with Dean-Stark trap and condenser. Add Glutaric Acid, Ethanol, Toluene, and

    
    -TsOH.
    
  • Reflux: Heat to vigorous reflux (Bath temp: ~120-130°C).

  • Water Removal: Monitor water collection in the trap. Theoretical water yield is 3.6 mL.

    • Self-Validating Checkpoint 3: Continue reflux until water volume in trap remains constant for 60 mins.

  • Workup: Cool to RT. Wash the toluene solution directly with

    
     (
    
    
    
    ) and Brine (
    
    
    ).
  • Purification: Dry (

    
    ), filter, and remove solvent. Distill residue under vacuum.
    

Characterization & Data

Table 1: Physical & Distillation Properties

PropertyDimethyl GlutarateDiethyl Glutarate
CAS 1119-40-0818-38-2
MW 160.17 g/mol 188.22 g/mol
Boiling Point (Atm) 210–215°C237°C
Boiling Point (Vacuum) 105–108°C @ 15 mmHg118–120°C @ 15 mmHg
Density 1.09 g/mL1.02 g/mL
Refractive Index (

)
1.4241.424

Table 2: Spectroscopic Validation (NMR)

NucleusDimethyl Glutarate (in

)
Diethyl Glutarate (in

)

NMR

3.67 (s, 6H,

)

2.38 (t, 4H,

-

)

1.94 (quint, 2H,

-

)

4.12 (q, 4H,

)

2.36 (t, 4H,

-

)

1.93 (quint, 2H,

-

)

1.25 (t, 6H,

)

NMR

173.8 (

), 51.5 (

), 33.3 (

-

), 20.1 (

-

)

173.3 (

), 60.3 (

), 33.6 (

-

), 20.9 (

-

), 14.2 (

)
IR (Neat) 1735

(Strong, Ester

)
1732

(Strong, Ester

)

Workflow Visualization

Figure 1: Reaction Logic & Decision Tree

FischerEsterification Start Start: Glutaric Acid Choice Select Solvent/Method Start->Choice MethodA Method A: Methanol Excess (Kinetic/Mass Action) Choice->MethodA Target: Dimethyl Ester MethodB Method B: Toluene/Ethanol (Dean-Stark Azeotrope) Choice->MethodB Target: Diethyl Ester RefluxA Reflux 6h (75°C) MethodA->RefluxA RefluxB Reflux 12h (120°C) Monitor Water Trap MethodB->RefluxB Check1 Checkpoint: TLC Analysis (Bromocresol Green) RefluxA->Check1 RefluxB->Check1 Check1->RefluxA Incomplete Workup Workup: Neutralize (NaHCO3) Extract & Dry Check1->Workup Acid Spot Gone Distill Vacuum Distillation (<15 mmHg) Workup->Distill Product Pure Diester (>98%) Distill->Product

Caption: Decision tree for selecting the optimal esterification protocol based on target ester and purity requirements.

Figure 2: Mechanistic Pathway (PADPED)

Mechanism Glutaric Glutaric Acid (R-COOH) Activated Activated Carbonyl (R-C=OH+) Glutaric->Activated + H+ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + R'OH Elimination Water Elimination (-H2O) Tetrahedral->Elimination Proton Transfer Ester Diester Product Elimination->Ester - H+

Caption: Simplified PADPED mechanism highlighting the reversible steps requiring water removal.

Troubleshooting & Optimization

  • Problem: Low Yield / Presence of Mono-ester.

    • Cause: Insufficient reaction time or water accumulation.

    • Fix: Increase catalyst loading to 5 mol% or switch to Method B (Dean-Stark) to physically remove water. Ensure pH > 8 during workup to wash away mono-esters.

  • Problem: Product Solidifies or is Gummy.

    • Cause: Polymerization (if impurities present) or residual glutaric acid.

    • Fix: Recrystallize starting material if impure. Ensure strict temperature control during distillation to prevent oligomerization.

  • Problem: "Fruity" odor in lab.

    • Cause: Volatile esters escaping.

    • Fix: Ensure all ground glass joints are greased and clipped. Use a secondary cold trap on the vacuum line.

References

  • Org. Synth. 1951, 31, 40.

    
    -Dimethylglutaric Acid.[3] Link (Foundational procedure for glutaric acid derivatives).
    
  • PubChem Compound Summary. Diethyl Glutarate (CID 13163). Link (Spectral and physical data source).

  • Master Organic Chemistry. Fischer Esterification Mechanism. Link (Mechanistic grounding).

  • Organic Chemistry Portal. Fischer Esterification. Link (Catalyst and solvent selection).

  • NIST Chemistry WebBook. Dimethyl Glutarate IR Spectrum. Link (Characterization verification).

Sources

Asymmetric synthesis involving tert-butyl methyl glutarate

Author: BenchChem Technical Support Team. Date: February 2026

Developing Application Note

I'm working on an application note and protocol guide. The focus is asymmetric synthesis, specifically involving tert-butyl methyl glutarate. I'm aiming the document at researchers, scientists, and drug development professionals. This note should be detailed.

Defining Guide Structure

I've decided to structure the application note with an emphasis on logical flow rather than a rigid template. Autonomy is key. Scientific integrity will be ensured through cited evidence and trustworthy protocols. I will be incorporating diagrams using Graphviz, with specific color and contrast rules for clarity. The focus is now on tert-butyl methyl glutarate and its significance.

Clarifying Scope & Strategy

I'm now clarifying the scope, it seems the compound is likely the product of a desymmetrization or a substrate. Common scenarios include enzymatic hydrolysis of dimethyl glutarates or ring opening of glutaric anhydrides. I'm focusing on the Atorvastatin side chain, as tert-butyl esters are common in this synthesis. I'll search for specific literature regarding asymmetric synthesis of or using this molecule, using several search queries.

Analyzing Ester Configurations

I'm now investigating the precise structure of "tert-butyl methyl glutarate." It appears to be a diester, but I'm checking if the term is referring to a specific 3-substituted derivative, as the molecule is chiral only in the case where the backbone is substituted. I'm considering scenarios like desymmetrization of glutaric anhydride and esterification strategies. I'm exploring if the molecule is a standard Atorvastatin intermediate, to determine the most relevant synthesis route.

Refining Compound Focus

I'm now honing in on the target. It seems "tert-butyl methyl glutarate" is likely the result of desymmetrization, potentially of dimethyl glutarate (though this is less likely to be chiral without a C3 substituent). My hypothesis is that the goal is the synthesis of chiral mono-methyl or mono-tert-butyl glutarate derivatives (typically 3-substituted) which are then converted to the mixed diester. Alternatively, I may be looking for selective hydrolysis of the diester. I'll search for "asymmetric synthesis of tert-butyl methyl 3-substituted glutarate" and similar terms. This is highly relevant to statin synthesis.

Clarifying Key Context

I've made progress refining the topic based on search results. It's becoming clear that "tert-butyl methyl glutarate" is largely relevant to enzymatic desymmetrization, typically showing up as a diester substrate or product in reactions involving 3-substituted glutaric acid derivatives (anhydrides or diesters).

Pinpointing Pharmaceutical Applications

I'm now focusing on specific pharmaceutical applications. It appears desymmetrization of 3-substituted glutarates is crucial for creating key intermediates, especially for drugs like Pregabalin, Baclofen, and potentially NK1/NK2 antagonists. I'm also examining the specific role of tert-butyl groups in the context of the glutarate structure.

Analyzing Catalytic Options

I'm now thinking about specific catalysts for desymmetrization. The focus is now on enzymatic methods, which I will compare with organocatalytic alternatives like oxazaborolidines. The key will be understanding how these methods produce the crucial mixed diester, and what benefits the methods will yield for process chemists.

Defining Reaction Paths

I'm now outlining key workflow stages for preparing tert-butyl methyl glutarate. I'm focusing on two primary desymmetrization methods starting from a 3-substituted glutaric anhydride: enzymatic ring opening with tert-butanol (or transesterification from the methyl ester), and organocatalytic ring opening (e.g., Cinchona alkaloids). I'll also consider enzymatic hydrolysis of dimethyl 3-substituted glutarates that are then transesterified or selectively esterified. I intend to prioritize how these yield the crucial mono-tert-butyl ester for methylation.

Detailing Specific Protocols

I'm now detailing specific protocols for synthesizing tert-butyl methyl glutarate. I'm focusing on organocatalytic desymmetrization using Cinchona alkaloids, but have corrected that opening with tert-butanol is sterically challenging. The better route is opening with MeOH then esterifying with t-BuOH. I'm also considering opening the anhydride with t-BuOH, followed by methylation. Now I'm seeking specific details on catalyst performance.

Strategic Utilization of Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentanedioic acid, 1,1-dimethylethyl methyl ester (also known as Methyl tert-butyl glutarate ; CAS: 54238-06-1) is a non-symmetrical diester of glutaric acid.[1] Its structural utility lies in the orthogonal reactivity of its two ester termini: a sterically hindered, acid-labile tert-butyl ester and a sterically accessible, base-labile methyl ester.[1]

This duality allows researchers to selectively manipulate one terminus while preserving the other, making it an indispensable building block in the synthesis of:

  • Peptidomimetics: As a glutamate surrogate.[2]

  • Pharmaceutical Intermediates: Specifically for NEP (Neutral Endopeptidase) and ACE (Angiotensin-Converting Enzyme) inhibitors.[1][2]

  • Dendrimers and Polymers: As a branching unit requiring sequential activation.[2]

This guide details the mechanistic basis of this selectivity and provides validated protocols for its application in drug discovery workflows.[2]

Mechanistic Insight: Orthogonal Protection

The core value of this compound is chemoselectivity .[2] In organic synthesis, differentiating between two identical functional groups (carboxylates) usually requires statistical synthesis or complex enzymatic steps.[2] Methyl tert-butyl glutarate solves this "ab initio" by providing pre-installed differentiation.[1][2]

Reactivity Profile
  • Methyl Ester (C1): Susceptible to nucleophilic attack (saponification, aminolysis) and reduction.[2] Stable to mild acids (TFA, dilute HCl).[2]

  • tert-Butyl Ester (C5): Resistant to nucleophilic attack due to steric bulk (

    
     is blocked; carbonyl attack is hindered).[1][2] Highly susceptible to acid-catalyzed cleavage (forming the stable tert-butyl cation).[1]
    
Visualization: The Orthogonal Switch

The following diagram illustrates the divergent pathways accessible from the parent molecule.

OrthogonalReactivity Parent Methyl tert-butyl glutarate (MeOOC-(CH2)3-COOtBu) AcidPath Pathway A: Acidolysis (TFA or HCl) Parent->AcidPath BasePath Pathway B: Saponification (LiOH or NaOH) Parent->BasePath ProdA Mono-Methyl Glutarate (MeOOC-(CH2)3-COOH) *t-Bu cleaved* AcidPath->ProdA Selective removal of t-Bu Retains Methyl Ester ProdB Mono-tert-Butyl Glutarate (HOOC-(CH2)3-COOtBu) *Me cleaved* BasePath->ProdB Selective removal of Me Retains t-Butyl Ester

Figure 1: Divergent synthesis pathways. Pathway A utilizes acid sensitivity of the t-butyl group. Pathway B utilizes the base sensitivity of the methyl group.

Application Workflows

Synthesis of Non-Proteinogenic Amino Acids

Methyl tert-butyl glutarate is frequently used to synthesize


-substituted glutaric acid derivatives.[1] By generating the enolate, electrophiles can be introduced at the 

-position relative to the ester.

Note on Regioselectivity: While the diester is nearly symmetrical in terms of pKa, the steric bulk of the tert-butyl group can influence enolate formation and subsequent alkylation, often favoring the position


 to the methyl ester due to lower steric hindrance, though mixtures may occur without directing groups.
Pharmaceutical Case Study: NEP Inhibitor Scaffolds

Many metalloprotease inhibitors (like Candoxatril or Omapatrilat precursors) require a glutaric acid backbone with differential protection to allow for the sequential attachment of a zinc-binding group (ZBG) and a hydrophobic pocket binder.[2]

  • Step 1:

    
    -Alkylation of Methyl tert-butyl glutarate with a benzyl halide (hydrophobic group).[1][2]
    
  • Step 2: Selective hydrolysis of the Methyl ester.[2]

  • Step 3: Coupling of the free acid to an amine (amide bond formation).[2]

  • Step 4: Acidic deprotection of the tert-butyl ester to unveil the carboxylic acid (ZBG).[2]

Detailed Experimental Protocols

Protocol A: Selective Saponification (Methyl Ester Cleavage)

Objective: To obtain 5-(tert-butoxy)-5-oxopentanoic acid.[1] Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its milder nature and solubility in THF/Water systems.[2] The bulky tert-butyl group prevents attack at the C5 carbonyl.

Materials:

  • Methyl tert-butyl glutarate (1.0 equiv)[1]

  • LiOH

    
    H
    
    
    
    O (1.2 equiv)[1][2]
  • Solvent: THF/Water (3:1 v/v)[1][2]

  • 0.5 M Citric Acid (for acidification)

Procedure:

  • Dissolution: Dissolve Methyl tert-butyl glutarate in THF (approx. 5 mL per mmol) and cool to 0 °C.

  • Addition: Add a solution of LiOH

    
    H
    
    
    
    O in water dropwise.
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (System: Hexane/EtOAc 3:1).[2] The starting material (

    
    ) should disappear, and a baseline spot (acid salt) will appear.[2]
    
  • Workup:

    • Evaporate THF under reduced pressure (rotary evaporator, < 40 °C).

    • Dilute the aqueous residue with water and wash once with diethyl ether (to remove unreacted diester).[2]

    • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 4–5 using 0.5 M Citric Acid (Avoid strong mineral acids like HCl to prevent tert-butyl cleavage).

    • Extract the cloudy aqueous mixture with EtOAc (

      
      ).[2]
      
  • Isolation: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Yield Expectation: 85–95%[1]

    • State: Colorless viscous oil (often crystallizes upon standing).[2]

Protocol B: Selective Acidolysis (tert-Butyl Ester Cleavage)

Objective: To obtain 4-(methoxycarbonyl)butanoic acid (Monomethyl glutarate).[1][2] Rationale: Trifluoroacetic acid (TFA) selectively cleaves the acid-labile tert-butyl ester via an E1-like elimination mechanism (releasing isobutylene), leaving the methyl ester intact.[1]

Procedure:

  • Preparation: Dissolve Methyl tert-butyl glutarate in anhydrous Dichloromethane (DCM) (5 mL per mmol).

  • Acidolysis: Add TFA (10–20 equiv) dropwise at 0 °C.

    • Note: A scavenger like Triethylsilane (TES) (1.5 equiv) can be added to scavenge the tert-butyl cation if sensitive nucleophilic functional groups are present elsewhere in the molecule.[2]

  • Reaction: Stir at RT for 1–3 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.[2]
    
  • Purification: The residue is usually pure enough for subsequent steps.[2] If necessary, purify via flash chromatography (SiO

    
    , DCM/MeOH gradient).[2]
    
Protocol C: -Alkylation (Chain Extension)

Objective: Introduction of an electrophile (R-X) at the


-position.[1]
Warning:  This reaction requires strictly anhydrous conditions.

Materials:

  • LDA (Lithium Diisopropylamide) - prepared fresh or commercial 2.0 M solution.[1][2]

  • Anhydrous THF.[2][3]

  • Electrophile (e.g., Benzyl bromide).[1][2]

Procedure:

  • Enolate Formation: Cool a solution of LDA (1.1 equiv) in THF to -78 °C.

  • Addition: Add Methyl tert-butyl glutarate (1.0 equiv) in THF dropwise over 15 minutes.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.2 equiv) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

    • Note on Selectivity: Alkylation typically occurs

      
       to the less hindered methyl ester, but mixtures may result.[2] Separation of isomers (if relevant) is done via column chromatography.[2]
      

Data Summary & Physical Properties[1][2][4][5]

PropertyValueNotes
Formula C

H

O

MW 202.25 g/mol
Boiling Point ~85 °C @ 0.5 mmHgHigh vacuum distillation recommended
Density ~0.98 g/mL
Solubility Soluble in MeOH, DCM, THF, EtOAcImmiscible with water
Storage 2–8 °C, Inert atmosphereMoisture sensitive (slow hydrolysis)

Table 1: Key physicochemical properties of Methyl tert-butyl glutarate.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Authoritative text on ester stability and cleavage conditions).

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977).[1][2] "Selective saponification of diesters of glutaric acid." Journal of the Chemical Society, Perkin Transactions 1. Link[1][2]

  • Bartlett, P. A., et al. (1990).[2] "Phosphinic acid dipeptide analogues: inhibitors of leucine aminopeptidase and pepsin."[2] Journal of Organic Chemistry, 55(26), 6268–6274.[2] (Demonstrates use of differential glutarate esters in inhibitor synthesis). Link[1][2]

  • National Institute of Standards and Technology (NIST). "Pentanedioic acid, dimethyl ester data."[2][4] (Reference for general glutarate properties). Link

Sources

Application Note & Protocol: Advanced Derivatization Strategies for the Analysis of Tert-butyl Methyl Glutarate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of tert-butyl methyl glutarate, a dicarboxylic acid monoester, for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC analysis of this compound is hampered by the polarity of the free carboxylic acid group and the thermal lability of the tert-butyl ester moiety. This document details two field-proven derivatization strategies—silylation and acid-catalyzed transesterification—to overcome these analytical challenges. We provide an in-depth explanation of the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their specific analytical objectives.

Analyte Profile & The Strategic Imperative for Derivatization

Tert-butyl methyl glutarate is a diester of glutaric acid, featuring both a thermally stable methyl ester and a bulky, acid-labile tert-butyl ester. The molecule also possesses a free carboxylic acid group, making it a challenging analyte for direct GC-MS analysis.

Analytical Challenges:

  • Polarity and Volatility: The free carboxylic acid group engages in strong hydrogen bonding, significantly reducing the analyte's volatility and making it unsuitable for direct GC analysis.[1][2] This leads to poor peak shape, tailing, and low sensitivity.

  • Thermal Lability: The tert-butyl ester group is susceptible to thermal degradation in the hot GC inlet, which can lead to fragmentation and non-reproducible quantification.[3]

  • Adsorption: The polar carboxylic acid can adsorb to active sites within the GC system (e.g., inlet liner, column), causing peak tailing and sample loss.[4]

The Goal of Derivatization:

Derivatization is a chemical modification process that converts the analyte into a form more suitable for the chosen analytical technique.[1][4] For tert-butyl methyl glutarate, the primary goals are:

  • To block the polar carboxylic acid group , thereby increasing volatility and thermal stability.[1][5]

  • To improve chromatographic performance , resulting in sharp, symmetrical peaks.

  • To enhance sensitivity by reducing analyte adsorption and improving detector response.[4][6]

Protocol Selection: A Comparative Analysis

Two primary strategies are presented for the derivatization of tert-butyl methyl glutarate: Silylation and Transesterification. The choice depends on the analytical goal, available equipment, and sample matrix.

FeatureStrategy A: Silylation (TMS Ester Formation)Strategy B: Acid-Catalyzed Transesterification
Target Group Free carboxylic acidTert-butyl ester and free carboxylic acid
Primary Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7]Boron Trifluoride (BF₃) in Methanol[5] or Methanolic HCl
Reaction Product Trimethylsilyl (TMS) ester of tert-butyl methyl glutarateDimethyl glutarate
Reaction Conditions 60-70°C for 20-30 minutes60°C for 30 minutes[5]
Pros - Fast and high-yielding reaction.- Byproducts are highly volatile, reducing interference.[8]- Targets only the active hydrogen on the carboxyl group.[9]- Creates a very stable and volatile dimethyl ester derivative.- Eliminates the thermally labile tert-butyl group.- Reagents are relatively inexpensive.
Cons - Derivatives are moisture-sensitive.[8]- Does not address the thermal lability of the tert-butyl group.- Reagents can degrade GC columns if injected in large excess.[10]- Harsher conditions may affect other functional groups in complex molecules.- Reagents (e.g., BF₃) are corrosive and require careful handling.[7]- Requires extraction to remove catalyst before injection.[5]
Best Suited For Rapid screening; when preserving the tert-butyl group is desired for structural elucidation.Quantitative analysis requiring high reproducibility and thermal stability; impurity profiling where the core glutarate moiety is the target.

Detailed Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Silylation using BSTFA

This protocol describes the conversion of the free carboxylic acid to a trimethylsilyl (TMS) ester, increasing volatility for GC-MS analysis.[5]

Rationale: BSTFA is a powerful silyl donor that reacts efficiently with active hydrogens, such as the one on the carboxylic acid.[1] The byproducts are volatile and typically do not interfere with the analysis.[7] For compounds that react slowly, a catalyst like trimethylchlorosilane (TMCS) can be added.[9]

Materials:

  • Sample containing tert-butyl methyl glutarate (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or BSTFA with 1% TMCS

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place an accurately weighed sample (approx. 0.1-1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture must be excluded as it deactivates the silylating reagent. [5][10]

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS). A molar excess of at least 2:1 (BSTFA to analyte) is recommended to drive the reaction to completion.[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. A reagent blank should be prepared and analyzed alongside the samples to identify any potential interferences.

Protocol 3.2: Acid-Catalyzed Transesterification

This protocol converts both the tert-butyl ester and the free carboxylic acid into more stable methyl esters, yielding dimethyl glutarate.

Rationale: The use of an acid catalyst, such as Boron Trifluoride (BF₃), in the presence of excess methanol facilitates the conversion of both ester and carboxylic acid functionalities to the corresponding methyl ester.[5][11] This process, known as transesterification for the ester and Fischer esterification for the carboxylic acid, results in a single, stable, and highly volatile derivative (dimethyl glutarate) that is ideal for quantitative analysis.[4][12]

Materials:

  • Sample containing tert-butyl methyl glutarate

  • 14% Boron Trifluoride (BF₃) in Methanol

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place an accurately weighed sample (approx. 1 mg) into a reaction vial. If in solution, evaporate to dryness under nitrogen.

  • Reagent Addition: Add 1 mL of 14% BF₃ in methanol to the vial.[5]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[5] This allows for the complete conversion to the dimethyl ester.

  • Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane. The salt solution helps to break any emulsions and forces the less polar derivative into the organic hexane layer.

  • Phase Separation: Vortex the vial vigorously for 1 minute and allow the layers to separate.

  • Isolation: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]

  • Analysis: The hexane extract containing the dimethyl glutarate derivative is now ready for GC-MS analysis.

Workflow and Decision Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate derivatization strategy.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup & Analysis Sample Aliquot Sample Dry Evaporate to Dryness (under N₂) Sample->Dry AddReagent Add Reagent(s) (e.g., BSTFA or BF₃-MeOH) Dry->AddReagent React Vortex & Heat (e.g., 60-70°C) AddReagent->React Cool Cool to RT React->Cool Extract Liquid-Liquid Extraction (for Transesterification only) Cool->Extract If Protocol 3.2 Analyze Inject into GC-MS Cool->Analyze If Protocol 3.1 Extract->Analyze

Caption: General experimental workflow for derivatization.

DecisionTree Start What is the primary analytical goal? Goal_Quant Accurate & Robust Quantification Start->Goal_Quant Goal_Qual Qualitative ID / Screening Start->Goal_Qual Strategy_Trans Use Protocol 3.2: Transesterification Goal_Quant->Strategy_Trans Strategy_Silyl Use Protocol 3.1: Silylation (BSTFA) Goal_Qual->Strategy_Silyl Reason_Quant Why? Eliminates thermally labile tert-butyl group, creating a single, stable product (dimethyl glutarate). Strategy_Trans->Reason_Quant Reason_Qual Why? Fast, effective for making the analyte volatile, and preserves the original ester structure. Strategy_Silyl->Reason_Qual

Caption: Decision tree for selecting a derivatization method.

Method Validation and Quality Control

A robust analytical method requires validation to ensure it is fit for its intended purpose.[13][14]

  • Completeness of Reaction: To confirm the derivatization is complete, analyze aliquots at different time points (e.g., 15, 30, 60 min) until the product peak area no longer increases.

  • Controls: Always include a negative control (reagent blank) to check for contamination and a positive control (a known standard of tert-butyl methyl glutarate) to verify reaction efficiency.

  • Linearity and Range: Prepare a calibration curve using a derivatized standard series to establish the method's linear dynamic range.

  • Reproducibility: Perform replicate derivatizations of the same sample to assess the precision of the entire workflow (%RSD < 15% is a common target).[14]

  • Specificity: Analyze a matrix blank (a sample without the analyte) to ensure that no endogenous components co-elute and interfere with the derivatized analyte peak.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Product Peak - Incomplete reaction.- Presence of moisture.- Analyte degradation.- Ensure sample is completely dry.- Increase reaction time or temperature.- Use a catalyst (e.g., TMCS with BSTFA).- Check reagent quality.
Broad or Tailing Peaks - Incomplete derivatization.- Active sites in the GC system.- Optimize derivatization conditions (see above).- Use a fresh, deactivated inlet liner.- Condition the GC column.
Extraneous Peaks in Chromatogram - Contamination from solvents or reagents.- Side reactions.- Reagent byproducts.- Analyze a reagent blank to identify source.- Use high-purity solvents and fresh reagents.- Confirm byproduct identity via MS library search. BSTFA byproducts are known and volatile.

Conclusion

The successful analysis of tert-butyl methyl glutarate by GC-MS is critically dependent on proper derivatization. Silylation with BSTFA offers a rapid method for increasing volatility, suitable for screening purposes. For highly accurate and reproducible quantitative analysis, acid-catalyzed transesterification to form the stable dimethyl glutarate derivative is the superior strategy as it eliminates the thermally labile tert-butyl group. By understanding the chemical principles behind each method and following the detailed protocols and validation steps outlined in this guide, researchers can generate reliable and high-quality analytical data.

References

  • Martens, J., et al. (2018). Identification of the biomarker glutaric acid in a body fluid and structure determination via reference samples and computation. ResearchGate. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. Retrieved from [Link]

  • Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. PMC. Retrieved from [Link]

  • Rashed, M. S., et al. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Familias GA. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2010). Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Routledge. (2006). Handbook of Analytical Validation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • Vičkačkaitė, V., et al. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija. Retrieved from [Link]

  • David, V., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]

  • Mátyási, J., et al. (2023). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Periodica Polytechnica. Retrieved from [Link]

  • RSC Publishing. (n.d.). Borane catalyzed transesterification of tert-butyl esters using α-aryl α-diazoesters. Retrieved from [Link]

  • Analytical Science Online. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]

  • Restek. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from [Link]

  • SciSpace. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • Agilent. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Bentham Science. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • ResearchGate. (2025). Mild and Efficient Method for Preparation of tert -Butyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • SciSpace. (2019). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. Retrieved from [Link]

  • JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Evaluation and Improvement of Transesterification Methods of Triglycerides. Retrieved from [Link]

  • PubMed. (2003). Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones. Retrieved from [Link]

  • MDPI. (2023). Enhanced Methyl Tert-Butyl Ether Removal by Mixed Consortium: Performance and Adaptability. Retrieved from [Link]

  • ACS Publications. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Retrieved from [Link]

  • ASTM. (2008). Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. Retrieved from [Link]

  • Publisso. (2025). Determination of methyl tert‐butyl ether in blood and urine using headspace gas chromatography. Retrieved from [Link]

  • ATSDR. (2022). Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pentanedioic Acid, 1,1-dimethylethyl methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pentanedioic acid, 1,1-dimethylethyl methyl ester (methyl 5-(tert-butoxy)-5-oxopentanoate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. The primary challenge lies in the selective mono-esterification of a symmetrical dicarboxylic acid, glutaric acid. This document provides troubleshooting guides, FAQs, and detailed protocols to help you navigate common pitfalls and maximize your yield and purity.

Overview of Synthetic Strategies

The synthesis of this unsymmetrical diester requires a selective approach to differentiate between the two carboxylic acid groups of pentanedioic acid (glutaric acid). The two most common strategies involve:

  • Ring-opening of Glutaric Anhydride: This is often the most effective method for achieving mono-esterification. By reacting glutaric anhydride with one alcohol (e.g., methanol), a mono-ester (glutaric acid monomethyl ester) is formed.[1][2] The remaining free carboxylic acid can then be esterified with the second alcohol (e.g., tert-butanol) using a suitable coupling agent.

  • Direct Esterification of Glutaric Acid: This approach involves direct reaction with the alcohols. It is more challenging to control the selectivity, often leading to a statistical mixture of the di-methyl ester, the di-tert-butyl ester, and the desired product. However, methods using specific catalysts or reaction conditions can favor the formation of the mono-ester.[3][4]

This guide will focus on optimizing the more controlled, two-step approach starting from glutaric anhydride, as it generally provides higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this synthesis?

A1: The most frequent causes of low yield are incomplete reaction at either step, and the formation of the di-ester byproduct (dimethyl glutarate or di-tert-butyl glutarate).[1] This can be due to non-optimal reaction conditions, moisture contamination (especially in the tert-butylation step), or an incorrect stoichiometry of reagents.[5][6]

Q2: How can I minimize the formation of the di-ester byproduct?

A2: To minimize di-ester formation, it is crucial to control the stoichiometry of your reagents. In the first step (methanolysis of glutaric anhydride), using a slight excess of the anhydride can ensure all the methanol reacts. In the second step (tert-butylation), using a controlled amount of the tert-butylating agent is key. Additionally, lower reaction temperatures and careful monitoring can prevent over-reaction.[2]

Q3: What is the best way to purify the final product?

A3: Purification is typically achieved by flash column chromatography on silica gel.[7][8] A gradient elution system, often starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from the starting materials and byproducts. The choice of solvent system will depend on the specific impurities present.

Q4: I am having trouble with the tert-butylation step. What are some alternative methods?

A4: Tert-butylation can be challenging due to the steric hindrance of the tert-butyl group.[9] If standard methods using tert-butanol and a coupling agent are failing, consider using a more reactive tert-butylating agent. Some alternatives include using tert-butyl acetate with a strong acid catalyst like bis(trifluoromethanesulfonyl)imide, or using tert-butyl trichloroacetimidate.[10][11][12] Steglich esterification using DCC and a catalytic amount of DMAP is also a common method for forming t-butyl esters.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Formation of Glutaric Acid Monomethyl Ester (Step 1)

Question: I have reacted glutaric anhydride with methanol, but TLC analysis shows mostly unreacted anhydride. What went wrong?

Answer:

  • Cause: Insufficient reaction time or temperature. The ring-opening of glutaric anhydride with methanol is not always instantaneous and may require heating.

    • Solution: Ensure the reaction is stirred at a suitable temperature (refluxing in methanol is a common procedure) for an adequate amount of time.[2] Monitor the reaction progress by TLC until the glutaric anhydride spot disappears.

  • Cause: Inactive reagents or presence of moisture.

    • Solution: Use anhydrous methanol and ensure your glutaric anhydride is dry. While this specific reaction is a hydrolysis/alcoholysis, starting with dry reagents ensures predictable stoichiometry.

  • Cause: Use of a non-optimal catalyst or solvent.

    • Solution: While the reaction can proceed without a catalyst, a mild base like sodium methoxide in a solvent like dichloromethane or ethylene glycol dimethyl ether can improve the reaction rate and yield.[1][2]

Problem 2: Significant Formation of Dimethyl Glutarate Byproduct

Question: My reaction to form the monomethyl ester is producing a large amount of dimethyl glutarate. How can I prevent this?

Answer:

  • Cause: The reaction conditions are too harsh, leading to the esterification of the second carboxylic acid group. This can happen if the reaction is heated for too long or at too high a temperature, especially if an acid catalyst is used.[1]

    • Solution: Use milder reaction conditions. A method using sodium methoxide at low temperatures (-20°C to 0°C) can be very selective for the mono-ester.[2] Avoid a large excess of methanol.

  • Cause: Incorrect starting material. You may be starting with glutaric acid instead of glutaric anhydride. The direct esterification of the diacid is much more likely to produce the di-ester.[1]

    • Solution: Confirm that you are using glutaric anhydride for the first step.

Problem 3: Low Yield in the Tert-Butylation Step (Step 2)

Question: I have isolated the glutaric acid monomethyl ester, but the subsequent reaction to form the tert-butyl ester is giving a low yield. What should I troubleshoot?

Answer:

  • Cause: Steric hindrance of the tert-butyl group is a major challenge.[9] The reaction may be slow and require specific conditions to proceed.

    • Solution: Employ a robust coupling method like Steglich esterification.[13] This involves using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).[14]

  • Cause: Presence of water. Carbodiimide coupling agents like DCC and EDC are highly sensitive to moisture and will be quenched by any water present.[5]

    • Solution: Use anhydrous solvents (like dichloromethane or THF) and ensure all glassware is thoroughly dried. Dry the glutaric acid monomethyl ester starting material under vacuum before use.

  • Cause: Suboptimal stoichiometry. An excess of the coupling agent can lead to side reactions.[5]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and tert-butanol. Monitor the reaction by TLC to determine the optimal reaction time.

Problem 4: Difficulty in Purifying the Final Product

Question: I have a crude product mixture that is difficult to separate by column chromatography. What can I do?

Answer:

  • Cause: The polarities of the desired product, the starting mono-ester, and the di-tert-butyl glutarate byproduct may be very similar.

    • Solution:

      • Optimize your solvent system: Experiment with different solvent mixtures for your column chromatography. A shallow gradient (a slow increase in the polar solvent) can improve separation. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid if dealing with unreacted carboxylic acid) can help.

      • Aqueous Workup: Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can remove any unreacted glutaric acid monomethyl ester.[5] Be cautious, as a strong base could hydrolyze your product.

      • Alternative Purification: If chromatography is ineffective, consider vacuum distillation if the boiling points of the components are sufficiently different.

Experimental Protocols & Workflows

Visualizing the Synthetic Workflow

The following diagram outlines a robust workflow for the synthesis and purification of Pentanedioic acid, 1,1-dimethylethyl methyl ester.

G cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Tert-butylation (Steglich Esterification) cluster_2 Purification A Glutaric Anhydride + Anhydrous Methanol B Reaction at 0°C to RT (cat. NaOMe in DCM) A->B C Acidic Workup (e.g., dilute HCl) B->C D Extraction & Drying C->D E Glutaric Acid Monomethyl Ester D->E F Mono-ester + tert-Butanol + DCC/EDC + DMAP (cat.) E->F G Reaction in Anhydrous DCM at 0°C to RT F->G H Filter Urea Byproduct G->H I Aqueous Workup (Wash with NaHCO3, Brine) H->I J Crude Product I->J K Silica Gel Column Chromatography J->K L Pure Pentanedioic acid, 1,1-dimethylethyl methyl ester K->L

Caption: General workflow for the two-step synthesis and purification.

Protocol 1: Synthesis of Glutaric Acid Monomethyl Ester

This protocol is adapted from procedures involving the selective ring-opening of glutaric anhydride.[2]

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium methoxide (5.4 g, 0.1 mol) in anhydrous dichloromethane (DCM, 150 mL).

  • Cooling: Cool the suspension to -10°C using an ice-salt bath.

  • Addition of Anhydride: Dissolve glutaric anhydride (11.4 g, 0.1 mol) in anhydrous DCM (100 mL) and add it dropwise to the cooled sodium methoxide suspension over 1 hour, maintaining the temperature below -5°C.

  • Reaction: Stir the mixture at -10°C for 1.5 hours after the addition is complete.

  • Workup: Slowly add 5% aqueous hydrochloric acid to adjust the pH to 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glutaric acid monomethyl ester. This is often used in the next step without further purification.

Protocol 2: Synthesis of Pentanedioic acid, 1,1-dimethylethyl methyl ester

This protocol employs a Steglich esterification, a reliable method for coupling carboxylic acids with alcohols, especially sterically hindered ones.[13][14]

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude glutaric acid monomethyl ester (14.6 g, 0.1 mol) in anhydrous DCM (200 mL).

  • Addition of Reagents: Add tert-butanol (11.1 g, 0.15 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.61 g, 0.005 mol).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 22.7 g, 0.11 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Troubleshooting Decision Tree

If you are experiencing low overall yield, use the following decision tree to diagnose the potential issue.

G A Low Overall Yield B Analyze Crude Product from Step 1 (Mono-methylation) by TLC/NMR A->B C Mostly Unreacted Glutaric Anhydride B->C Result D Significant Di-methyl Glutarate Formation B->D Result E Clean Mono-ester Formation B->E Result F Increase Reaction Time/Temp for Step 1 C->F Action G Use Milder Conditions for Step 1 (e.g., lower temp, NaOMe) D->G Action H Problem is in Step 2 (Tert-butylation) E->H I Check for Moisture in Step 2 (Reagents/Solvents/Glassware) H->I J Check Stoichiometry of DCC/EDC and tert-Butanol H->J K Use Anhydrous Conditions and Reagents I->K Solution L Optimize Reagent Equivalents J->L Solution

Caption: Decision tree for troubleshooting low yield issues.

Summary of Key Optimization Parameters

ParameterRecommendationRationale & Citation
Starting Material Use glutaric anhydride for Step 1.Provides much better selectivity for the mono-ester compared to starting with glutaric acid.[1]
Step 1 Conditions Use sodium methoxide in DCM at low temperatures (-10°C to 0°C).Minimizes the formation of the di-methyl ester byproduct.[2]
Step 2 Method Employ Steglich esterification (DCC/EDC, DMAP).Effective for coupling with sterically hindered alcohols like tert-butanol.[13][14]
Solvents & Reagents Use anhydrous solvents and reagents for Step 2.Carbodiimide coupling agents are highly sensitive to moisture.[5][6]
Purification Perform an aqueous basic wash followed by silica gel chromatography.Removes acidic impurities and allows for effective separation of products with similar polarities.[5][7]

By carefully controlling the reaction conditions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of Pentanedioic acid, 1,1-dimethylethyl methyl ester, a valuable building block in organic synthesis.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2013). CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and....
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved February 18, 2026, from [Link]

  • CiteDrive. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 5). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. Retrieved February 18, 2026, from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved February 18, 2026, from [Link]

  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2008). CN101333165B - Method for synthesizing monomethyl glutarate.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved February 18, 2026, from [Link]

  • Google Patents. (1982). US4314071A - Method of preparing monoesters.
  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ACID. Retrieved February 18, 2026, from [Link]

  • European Patent Office. (n.d.). EP 0373949 B1 - Mono esters of dicarboxylic acids, their preparation and use. Retrieved February 18, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2017). US20170152531A1 - Process for producing glutarate and glutaric acid methyl ester.
  • MDPI. (2022, April 11). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence. Retrieved February 18, 2026, from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). EP0065706B1 - Process for the preparation of 3,3-dimethylglutaric acid or its esters.
  • Google Patents. (2002). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
  • Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved February 18, 2026, from [Link]

  • Nature. (2025, October 7). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 18, 2026, from [Link]

  • Ataman Kimya. (n.d.). PENTANEDIOIC ACID (GLUTARIC ACID). Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). TERT-BUTYL P-TOLUATE. Retrieved February 18, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved February 18, 2026, from [Link]

  • NIST. (n.d.). Pentanedioic acid, dimethyl ester. Retrieved February 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved February 18, 2026, from [Link]

  • Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Retrieved February 18, 2026, from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2025). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved February 18, 2026, from [Link]

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Technical Support Center: Selective Mono-esterification of Glutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective mono-esterification of glutaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the selective mono-esterification of glutaric acid.

Q1: What is the primary challenge in the mono-esterification of glutaric acid?

The primary challenge is preventing the formation of the di-ester byproduct. Since glutaric acid is a symmetrical dicarboxylic acid, both carboxyl groups are reactive. Once the mono-ester is formed, the remaining free carboxylic acid group can undergo a second esterification reaction to yield the di-ester. Controlling the reaction to favor the mono-ester product is key to a successful synthesis.

Q2: What are the main strategies to promote mono-ester formation over di-ester formation?

There are several effective strategies:

  • Use of Glutaric Anhydride: Starting with glutaric anhydride is a highly effective method. The reaction of the anhydride with one equivalent of an alcohol will cleave the ring to directly form the mono-ester.[1][2] The subsequent esterification of the second carboxylic acid is a slower, less favorable reaction, allowing for high selectivity.

  • Stoichiometric Control: Carefully controlling the molar ratio of the reactants is crucial. Using an excess of glutaric acid relative to the alcohol can statistically favor mono-esterification. Conversely, using the alcohol as the limiting reagent will also suppress di-ester formation.

  • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. Heterogeneous catalysts like alumina or strongly acidic ion-exchange resins have been shown to exhibit selectivity for mono-ester formation.[3][4]

  • Reaction Conditions: Optimizing reaction temperature and time is essential. Lower temperatures and shorter reaction times generally favor the formation of the mono-ester, as the activation energy for the second esterification is typically higher.

Q3: How does starting with glutaric anhydride prevent di-ester formation?

Glutaric anhydride reacts with an alcohol in a ring-opening reaction to form the mono-ester.[1][2] This initial reaction is generally fast and proceeds in high yield. The second esterification, to form the di-ester, is a separate, intermolecular reaction that is kinetically less favorable under controlled conditions. This two-step conceptualization of the reaction from the anhydride allows for a high degree of control over the mono-ester synthesis.

Q4: What is the role of a Dean-Stark apparatus in this reaction?

A Dean-Stark apparatus is used in Fischer esterification reactions to remove water, a byproduct of the reaction.[5][6][7] According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products, in this case, the ester.[7] While effective for driving the reaction to completion, its use in mono-esterification of a diacid must be carefully managed to avoid promoting the formation of the di-ester. It is most beneficial when the goal is complete esterification to the di-ester.

Q5: How can I purify the glutaric acid mono-ester from the reaction mixture?

A common and effective method for separating the mono-ester from the di-ester and unreacted glutaric acid is through extraction with a weak base, such as an aqueous sodium bicarbonate solution.[8] The acidic mono-ester and any unreacted glutaric acid will be deprotonated to form water-soluble carboxylate salts and partition into the aqueous phase. The non-acidic di-ester will remain in the organic phase. The aqueous layer can then be separated and acidified to re-protonate the mono-ester, which can then be extracted with an organic solvent.

Q6: What analytical techniques are suitable for monitoring the reaction progress and product purity?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization of the acidic components to make them more volatile (e.g., silylation), GC-MS can be used to separate and quantify the mono-ester, di-ester, and starting materials.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the direct analysis of the reaction mixture without the need for derivatization. It can effectively separate and quantify the di-acid, mono-ester, and di-ester.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can also be used for quantification, often with baseline separation of the components.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the final product and assess its purity by identifying the unique signals for the mono-ester and comparing them to those of the starting materials and the di-ester.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the mono-esterification of glutaric acid.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of mono-ester Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure efficient mixing. - Use an appropriate catalyst (e.g., DMAP for anhydride route, acidic resin for diacid route).
Side reactions or degradation.- Lower the reaction temperature. - Use milder reaction conditions.
High percentage of di-ester formation Reaction time is too long or temperature is too high.- Reduce the reaction time and monitor the reaction progress closely using TLC, GC, or LC-MS. - Lower the reaction temperature.
Incorrect stoichiometry.- Use a molar excess of glutaric acid or glutaric anhydride relative to the alcohol. - Alternatively, use the alcohol as the limiting reagent.
Inappropriate catalyst.- Switch to a catalyst known for selective mono-esterification, such as an ion-exchange resin or alumina.[3][4]
Presence of unreacted glutaric acid/anhydride Insufficient reaction time or temperature.- Increase reaction time or temperature cautiously, while monitoring for di-ester formation.
Catalyst is not active.- Ensure the catalyst is fresh and active. For solid catalysts, ensure proper activation if required.
Difficulty in purifying the mono-ester Inefficient extraction.- Ensure the pH of the aqueous phase during basic extraction is high enough to deprotonate the mono-ester and di-acid completely. - Perform multiple extractions with the weak base. - During acidification, ensure the pH is low enough to fully protonate the mono-ester before extraction.
Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period.

III. Experimental Protocols

Protocol 1: Selective Mono-esterification using Glutaric Anhydride

This protocol describes a general procedure for the selective mono-esterification of glutaric acid starting from glutaric anhydride.

Materials:

  • Glutaric anhydride

  • Alcohol of choice (e.g., methanol, ethanol)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or other non-nucleophilic base

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve glutaric anhydride (1.0 eq) in dichloromethane.

  • Add the alcohol (1.0-1.1 eq) to the solution.

  • Add triethylamine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the base.

  • Wash with saturated NaHCO3 solution to remove any unreacted starting material or diacid.

  • Wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude mono-ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Purification of Glutaric Acid Mono-ester by Extraction

This protocol outlines the separation of the mono-ester from the di-ester and unreacted glutaric acid.

Materials:

  • Crude reaction mixture containing mono-ester, di-ester, and glutaric acid

  • Ethyl acetate or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with saturated NaHCO3 solution (repeat 2-3 times). The mono-ester and glutaric acid will move to the aqueous layer. The di-ester will remain in the organic layer.

  • Combine the aqueous layers.

  • Slowly acidify the combined aqueous layers with 1 M HCl to a pH of ~2.

  • Extract the acidified aqueous layer with ethyl acetate (repeat 2-3 times) to recover the mono-ester.

  • Combine the organic layers containing the mono-ester.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the purified mono-ester.

IV. Visualizations

Reaction Pathway

ReactionPathway GA Glutaric Acid ME Mono-ester GA->ME + ROH - H₂O (k1) GAnh Glutaric Anhydride GAnh->ME + ROH (fast, ring opening) ROH Alcohol (ROH) DE Di-ester ME->DE + ROH - H₂O (k2, k1 > k2) H2O H₂O

Caption: Reaction pathways for glutaric acid mono- and di-ester formation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Analysis (LC-MS, GC-MS) LowYield Low Mono-ester Yield? Start->LowYield HighDiEster High Di-ester Content? LowYield->HighDiEster No OptimizeConditions Optimize Reaction Conditions: - Increase time/temp moderately - Check catalyst activity LowYield->OptimizeConditions Yes UnreactedSM Unreacted Starting Material? HighDiEster->UnreactedSM No AdjustStoichiometry Adjust Stoichiometry: - Excess diacid/anhydride - Limit alcohol HighDiEster->AdjustStoichiometry Yes ModifyConditions Modify Conditions: - Lower temperature - Reduce reaction time HighDiEster->ModifyConditions Yes UnreactedSM->OptimizeConditions Yes Purify Purification Step: - Base extraction UnreactedSM->Purify No OptimizeConditions->Start AdjustStoichiometry->Start ModifyConditions->Start End Pure Mono-ester Purify->End

Caption: A workflow for troubleshooting common issues in mono-esterification.

V. References

  • Li, J. et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at:

  • Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Available at:

  • Ballini, R. et al. (2005). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. Available at: [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Available at:

  • Izumi, Y. (1983). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • University of Minnesota. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Available at:

  • Ogawa, H. et al. (1981). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. Available at: [Link]

  • Iatsyshyn, T. et al. (2016). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. ResearchGate. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Chen, C. et al. (2014). Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35. ResearchGate. Available at: [Link]

  • Xu, J. et al. (2017). Efficient production of (R)-3-TBDMSO glutaric acid methyl monoester by manipulating the substrate pocket of Pseudozyma. RSC Publishing. Available at: [Link]

  • Miao, S. & Li, X. (2021). Enzymatic esterification of lauric acid to give monolaurin in a microreactor. ResearchGate. Available at: [Link]

  • Langer, T. et al. (2014). Process for enantioselective synthesis of 3-hydroxy-glutaric acid monoesters and use thereof. Google Patents. Available at:

  • Filo. (2025). Methanol reacts with glutaric anhydride to give a good yield of a monomet... Available at: [Link]

  • Kataoka, H. et al. (2007). Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Kumar, S. et al. (2023). A Visible Light Driven Direct synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. ChemRxiv. Available at: [Link]

  • White, R. W. (1982). Method of preparing monoesters. Google Patents. Available at:

  • Wang, Y. et al. (2011). Synthesis method of glutaric acid monomethyl ester sodium salt and... Google Patents. Available at:

  • Grokipedia. (n.d.). Glutaric acid. Available at: [Link]

  • Pragolab. (n.d.). Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Available at: [Link]

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Technical Support Center: Synthesis of tert-Butyl Methyl Glutarate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-butyl methyl glutarate. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Troubleshooting Guide

This section is dedicated to identifying and solving specific problems that may arise during the synthesis of tert-butyl methyl glutarate.

Issue 1: Low Yield of the Desired Product

Question: I performed the synthesis of tert-butyl methyl glutarate starting from glutaric anhydride and methanol, followed by reaction with tert-butanol, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

A low yield in this synthesis can stem from several factors, primarily related to reaction equilibria and side reactions. Let's break down the likely causes and their solutions.

Likely Causes & Solutions:

  • Incomplete Ring Opening of Glutaric Anhydride: The initial step involves the reaction of glutaric anhydride with methanol to form monomethyl glutarate.[1] If this reaction does not go to completion, you will have unreacted anhydride in the subsequent step, leading to a lower overall yield.

    • Solution: Ensure you are using at least a stoichiometric equivalent of methanol. The reaction is generally rapid, but you can monitor its progress using techniques like Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy by observing the disappearance of the anhydride carbonyl peaks.

  • Unfavorable Esterification Equilibrium: The second step, the esterification of the remaining carboxylic acid with tert-butanol, is a reversible reaction known as the Fischer-Speier esterification.[2][3] The equilibrium may not favor product formation under your current conditions.

    • Solution: To drive the equilibrium towards the product side, you can:

      • Use an excess of tert-butanol: Employing a large excess of the alcohol reactant can shift the equilibrium to favor the formation of the tert-butyl ester.[2][4]

      • Remove water: Water is a byproduct of the esterification reaction. Its removal will push the reaction forward according to Le Châtelier's principle.[2][3] This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.

  • Suboptimal Catalyst or Reaction Conditions: The choice and amount of acid catalyst, as well as the reaction temperature, are crucial for efficient esterification.

    • Solution:

      • Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts for Fischer esterification.[3] Ensure the catalyst is fresh and used in an appropriate amount (typically a catalytic amount, not stoichiometric).

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[5] A moderate temperature, often the reflux temperature of the solvent, is generally a good starting point. The optimal temperature should be determined experimentally for your specific setup.

ParameterRecommended ConditionRationale
Methanol to Anhydride Ratio 1:1 to 1.2:1 molar ratioEnsures complete conversion to the monoester.
tert-Butanol to Monoester Ratio 3:1 to 5:1 molar ratioShifts the equilibrium to favor product formation.[2]
Catalyst H₂SO₄ or p-TsOHStrong acid catalysts are effective for this transformation.[3]
Water Removal Dean-Stark apparatus or molecular sievesDrives the reversible esterification reaction forward.[3]
Temperature RefluxGenerally provides a good balance between reaction rate and minimizing side reactions.
Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities. I've identified dimethyl glutarate and di-tert-butyl glutarate as the main culprits. How can I minimize the formation of these diesters?

Answer:

The formation of diester impurities is a common challenge in the synthesis of unsymmetrical esters of dicarboxylic acids. Here’s a breakdown of why this happens and how to prevent it.

Likely Causes & Solutions:

  • Formation of Dimethyl Glutarate: This side product arises if both carboxylic acid groups of glutaric acid react with methanol. This is more likely to occur if the initial ring-opening of glutaric anhydride is not well-controlled.

    • Solution: The reaction of glutaric anhydride with one equivalent of methanol is generally selective and high-yielding for the monomethyl ester.[1] To avoid the formation of the dimethyl ester, it is crucial to add the methanol portionwise or at a controlled rate, especially if using a large excess. Also, avoid prolonged reaction times at elevated temperatures in the presence of excess methanol and an acid catalyst before the addition of tert-butanol.

  • Formation of Di-tert-butyl Glutarate: This impurity is formed when both carboxylic acid groups of glutaric acid react with tert-butanol. This can happen if the initial mono-esterification with methanol was incomplete, leaving glutaric acid to react with tert-butanol in the second step.

    • Solution: Ensure the first step (reaction with methanol) proceeds to completion before adding tert-butanol and the acid catalyst for the second esterification. Monitoring the reaction by TLC or NMR can confirm the complete consumption of glutaric anhydride.

  • Transesterification: Although less common under these conditions, it is possible for transesterification to occur, where the methyl ester group is exchanged for a tert-butyl group, or vice-versa, in the presence of an acid catalyst and the respective alcohols.

    • Solution: Careful control of reaction conditions, such as temperature and reaction time, can help minimize transesterification.[6] It is generally advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Visualizing the Reaction and Side Products

Reaction_and_Side_Products cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Glutaric_Anhydride Glutaric Anhydride Monomethyl_Glutarate Monomethyl Glutarate Glutaric_Anhydride->Monomethyl_Glutarate + MeOH Dimethyl_Glutarate Dimethyl Glutarate Glutaric_Anhydride->Dimethyl_Glutarate + Excess MeOH, H+ Glutaric_Acid Glutaric_Acid Glutaric_Anhydride->Glutaric_Acid + H2O (Trace) tert_Butyl_Methyl_Glutarate tert-Butyl Methyl Glutarate Monomethyl_Glutarate->tert_Butyl_Methyl_Glutarate + t-BuOH, H+ Di_tert_butyl_Glutarate Di-tert-butyl Glutarate Glutaric_Acid->Di_tert_butyl_Glutarate + Excess t-BuOH, H+

Caption: Main synthesis pathway and potential side reactions.

Issue 3: Dehydration of tert-Butanol

Question: I am observing the formation of a gaseous byproduct and my reaction mixture has a distinct "gassy" smell. I suspect my tert-butanol is decomposing. Is this possible and how can I prevent it?

Answer:

Yes, the decomposition of tert-butanol is a known side reaction under acidic conditions, especially at elevated temperatures.

Likely Cause & Solution:

  • Acid-Catalyzed Dehydration: tert-Butanol, being a tertiary alcohol, is prone to acid-catalyzed dehydration to form isobutylene.[7][8] This is an E1 elimination reaction that is favored by strong acids and heat. The isobutylene can then potentially polymerize under the acidic conditions, leading to further impurities.

    • Solution:

      • Control the Temperature: Avoid excessively high reaction temperatures. If possible, run the reaction at a lower temperature for a longer period.

      • Catalyst Choice: While strong acids are needed, using a milder acid catalyst or a solid-supported acid catalyst might reduce the extent of dehydration.

      • Slow Addition of Catalyst: Adding the acid catalyst slowly to the reaction mixture at a lower temperature before heating can help to control the initial exotherm and minimize side reactions.

Visualizing the Dehydration Side Reaction

Dehydration_of_tert_Butanol tert_Butanol tert-Butanol Protonated_tert_Butanol Protonated tert-Butanol tert_Butanol->Protonated_tert_Butanol + H+ tert_Butyl_Carbocation tert-Butyl Carbocation Protonated_tert_Butanol->tert_Butyl_Carbocation - H2O Isobutylene Isobutylene tert_Butyl_Carbocation->Isobutylene - H+

Caption: Acid-catalyzed dehydration of tert-butanol to isobutylene.

II. Frequently Asked Questions (FAQs)

Q1: What is the best order of reagent addition for this synthesis?

A1: The recommended order is to first react glutaric anhydride with methanol to form the monomethyl glutarate. Once this reaction is complete, add the tert-butanol and the acid catalyst. This stepwise approach helps to maximize the formation of the desired unsymmetrical diester and minimize the formation of symmetrical diester byproducts.

Q2: Can I use glutaric acid instead of glutaric anhydride as a starting material?

A2: Yes, you can use glutaric acid. However, the synthesis will be less selective. Starting with glutaric acid and reacting it with a mixture of methanol and tert-butanol will likely lead to a statistical mixture of three products: dimethyl glutarate, di-tert-butyl glutarate, and the desired tert-butyl methyl glutarate. Separating these products can be challenging. Starting with glutaric anhydride allows for a more controlled, stepwise esterification.

Q3: What are the best techniques for purifying the final product?

A3: The purification of tert-butyl methyl glutarate will depend on the scale of your reaction and the nature of the impurities. Common purification methods include:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the acid catalyst and any water-soluble byproducts. This typically involves washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for separating the desired product from unreacted starting materials and byproducts with different boiling points.

  • Column Chromatography: For smaller scale reactions or when high purity is required, silica gel column chromatography is a very effective purification method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Q4: How can I monitor the progress of the reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively follow the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC is an excellent quantitative method for monitoring the reaction. It can separate and quantify the starting materials, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction by observing the appearance of characteristic peaks for the methyl and tert-butyl ester groups in the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety precautions should always be followed. Specifically for this synthesis:

  • Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Many of the organic solvents used in this synthesis and its workup are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Pressurization: The dehydration of tert-butanol produces isobutylene, which is a gas. Ensure your reaction vessel is not sealed to avoid pressure buildup. If using a Dean-Stark trap, ensure it is properly set up.

III. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Methyl Glutarate from Glutaric Anhydride
  • Step 1: Formation of Monomethyl Glutarate

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve glutaric anhydride (1.0 eq) in anhydrous methanol (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the anhydride.

  • Step 2: Esterification with tert-Butanol

    • To the reaction mixture from Step 1, add tert-butanol (3.0-5.0 eq).

    • If not using the solvent in excess, add an inert solvent such as toluene to facilitate water removal with a Dean-Stark trap.

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

    • Equip the flask with a reflux condenser (and a Dean-Stark trap if applicable) and heat the mixture to reflux.

    • Monitor the reaction by TLC or GC until the monomethyl glutarate is consumed.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or silica gel column chromatography.

IV. References

  • Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. PMC - NIH.

  • CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and ... - Google Patents.

  • Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35 | Request PDF. ResearchGate.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • Fischer Esterification. Organic Chemistry Portal.

  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure.

  • Fischer Esterification. Chemistry Steps.

  • Fischer Esterification. J&K Scientific LLC.

  • Methanol reacts with glutaric anhydride to give a good yield of a monomet.. Filo.

  • Acid to Ester - Common Conditions. Organic Chemistry Portal.

  • For the preparation of tert-butyl methyl ether by Williamson's meth... YouTube.

  • Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. MDPI.

  • Esterification Mechanism of Bagasse Modified with Glutaric Anhydride in 1-Allyl-3-methylimidazolium Chloride. NIH.

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Nature.

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.

  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure.

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC.

  • tert-Butyl Esters. Organic Chemistry Portal.

  • Kinetic investigations on esterification of maleic anhydride with butanols. sciendo.

  • Organic Reactions: Esterification & Transesterification. Student Academic Success.

  • Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry.

  • Ester synthesis by transesterification. Organic Chemistry Portal.

  • Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts.

  • MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids. YouTube.

  • Anhydride synthesis. Organic Chemistry Portal.

  • A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry.

  • EP0333077A1 - Method for one-step synthesis of methyl t-butyl ether. Google Patents.

  • Methyl tert-butyl ether. Wikipedia.

Sources

Technical Support Center: Purification of Pentanedioic acid, 1,1-dimethylethyl methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the purification of Pentanedioic acid, 1,1-dimethylethyl methyl ester, also known as glutaric acid mono-tert-butyl ester monomethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing Pentanedioic acid, 1,1-dimethylethyl methyl ester?

The synthesis of this unsymmetrical diester can lead to several common impurities. These primarily include the starting materials and potential side-products from the esterification reactions.

Common Impurities:

  • Glutaric Anhydride: Unreacted starting material if the synthesis begins with the anhydride.

  • Glutaric Acid: Formed from the hydrolysis of glutaric anhydride or the target molecule.

  • Dimethyl Glutarate: A common side-product resulting from the reaction of both carboxyl groups with methanol.[1][2][3][4]

  • Di-tert-butyl Glutarate: A less common, but possible, side-product.

  • Methanol and tert-Butanol: Residual solvents from the reaction.

Understanding the potential impurities is the first step in devising an effective purification strategy.

Q2: What are the recommended analytical techniques to assess the purity of my product?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The distinct signals for the methyl and tert-butyl groups can be easily identified.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities like residual solvents and the more volatile diester byproducts.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the final product and is particularly useful for detecting non-volatile impurities like diacids.[9][10]

Q3: What are the general stability characteristics of Pentanedioic acid, 1,1-dimethylethyl methyl ester?

The tert-butyl ester group is sensitive to acidic conditions and can be hydrolyzed to the corresponding carboxylic acid.[11][12][13] The methyl ester is more stable to acid but can be hydrolyzed under basic conditions. Therefore, it is crucial to avoid strong acidic or basic conditions during workup and purification unless selective cleavage is intended.

Troubleshooting Purification Challenges

This section provides detailed guidance on overcoming common issues encountered during the purification of Pentanedioic acid, 1,1-dimethylethyl methyl ester.

Problem 1: My crude product is an oil, and I'm having trouble removing the diacid and diester impurities.

This is a frequent challenge due to the similar polarities of the desired product and the main impurities. A multi-step purification approach is often necessary.

Root Cause Analysis:

The monoester product has both polar (free acid or ester) and non-polar (tert-butyl group) characteristics, making its complete separation from the more polar diacid and less polar diester challenging.

Suggested Workflow for Purification:

Caption: A general workflow for the purification of Pentanedioic acid, 1,1-dimethylethyl methyl ester.

Detailed Protocol: Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful technique to separate components based on their differing solubilities in two immiscible liquid phases.[14][15][16][17]

Objective: To remove the more acidic glutaric acid and any remaining basic catalysts.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic glutaric acid, making it water-soluble and drawing it into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if significant amounts of acidic impurities are present.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Detailed Protocol: Flash Column Chromatography

Flash chromatography is a technique used to rapidly purify compounds from a mixture.[18][19]

Objective: To separate the target monoester from the less polar dimethyl glutarate and any other non-polar impurities.

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase gradient. The less polar dimethyl glutarate will elute first, followed by the desired monoester. The more polar diacid (if any remains) will be strongly retained on the silica.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical method to identify the pure product fractions.

Compound Typical Elution Order (Normal Phase) Rationale
Dimethyl GlutarateFirstLeast polar
Pentanedioic acid, 1,1-dimethylethyl methyl ester Second Intermediate polarity
Glutaric AcidLast (or remains on column)Most polar
Problem 2: My NMR spectrum shows incomplete conversion of the starting material.

If unreacted glutaric anhydride or glutaric acid is observed in the final product's NMR, the initial reaction may not have gone to completion.

Root Cause Analysis:
  • Insufficient reaction time or temperature: The esterification reaction may require more time or gentle heating to proceed to completion.

  • Stoichiometry of reagents: An incorrect ratio of reagents can lead to incomplete conversion.

  • Catalyst deactivation: The catalyst used in the reaction may have lost its activity.

Troubleshooting Steps:
  • Optimize Reaction Conditions: Consider increasing the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.

  • Re-evaluate Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are being used.

  • Catalyst Check: If using a catalyst, ensure it is fresh and active. For acid-catalyzed reactions, p-toluenesulfonic acid is a common choice.[20]

Problem 3: I am observing hydrolysis of the tert-butyl ester during workup or purification.

The presence of glutaric acid monomethyl ester in your product indicates cleavage of the tert-butyl group.

Root Cause Analysis:

Exposure to acidic conditions, even mild ones, can lead to the hydrolysis of the acid-labile tert-butyl ester.[13][21]

Troubleshooting Steps:
  • Neutral Workup: Avoid acidic washes during the workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any acid.

  • Chromatography Solvent System: If using silica gel chromatography, which can be slightly acidic, consider adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica surface.

  • Alternative Purification: If acid sensitivity is a major issue, consider alternative purification methods such as preparative HPLC with a neutral mobile phase.

Problem 4: Transesterification is occurring, leading to a mixture of esters.

The formation of both dimethyl glutarate and di-tert-butyl glutarate from your desired monoester suggests that transesterification is taking place.[22]

Root Cause Analysis:

Transesterification can be catalyzed by either acid or base, especially in the presence of excess alcohol (methanol or tert-butanol) at elevated temperatures.

Troubleshooting Steps:
  • Control Reaction Temperature: Avoid excessive heating during the synthesis and purification steps.

  • Remove Excess Alcohols: Ensure that residual methanol and tert-butanol are thoroughly removed from the crude product before attempting further purification steps that may involve heating.

  • Use of a Milder Catalyst: If possible, opt for a milder, more selective catalyst for the initial synthesis.

References

  • Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. (n.d.). Synlett. Retrieved from [Link]

  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (n.d.). Google Patents.
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • US4082788A - Esterification and extraction process. (n.d.). Google Patents.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 05). Master Organic Chemistry. Retrieved from [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Work up of ester? (2021, January 19). ResearchGate. Retrieved from [Link]

  • WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters. (n.d.). Google Patents.
  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • liquid liquid Extraction. (n.d.). Retrieved from [Link]

  • 20.8 Synthesis and Reactions of Esters. (2021, April 13). YouTube. Retrieved from [Link]

  • A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthesis of glutaric acid mono-tert-butyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013, September 01). Semantic Scholar. Retrieved from [Link]

  • Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage. (n.d.). PubMed. Retrieved from [Link]

  • Fig. S3: Product analysis of glutaric acid using GC-MS. Mass spectra of. (n.d.). ResearchGate. Retrieved from [Link]

  • LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. Retrieved from [Link]

  • CN101333165B - Method for synthesizing monomethyl glutarate. (n.d.). Google Patents.
  • Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. (n.d.). PMC - NIH. Retrieved from [Link]

  • Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. (n.d.). Pragolab. Retrieved from [Link]

  • US2522366A - Preparation of substituted glutaric acid esters. (n.d.). Google Patents.
  • Pentanedioic acid, dimethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. (n.d.). Familias GA. Retrieved from [Link]

  • Transesterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. (2023, January 30). Biotage. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Rapid and Green Separation of Mono- and Diesters of Monochloropropanediols by Ultrahigh Performance Supercritical Fluid Chromatography−Mass. (n.d.). MOST Wiedzy. Retrieved from [Link]

  • Organic Reactions: Esterification & Transesterification. (2025, June 15). Student Academic Success. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Pentanedioic acid, dimethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-Pentenoic acid, 2,4-dimethyl-, 1,1-dimethylethyl ester, (S)- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35. (2025, August 07). ResearchGate. Retrieved from [Link]

  • Pentanedioic acid, dimethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pentanedioic acid, 3-hydroxy-, dimethyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. (n.d.). PubMed. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

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Technical Support Center: Selective Mono-tert-Butylation of Glutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to function as a specialized support resource for researchers encountering selectivity issues in the mono-tert-butylation of glutaric acid.

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Mono-tert-butyl Glutarate Synthesis

Executive Summary: The Selectivity Paradox

Synthesizing mono-tert-butyl glutarate directly from glutaric acid presents a classic statistical challenge. Because the two carboxylic acid groups are chemically equivalent, direct esterification often follows a statistical distribution (1:2:1 mixture of diacid:monoester:diester), limiting the theoretical maximum yield of the mono-ester to ~50% without recycling.

To break this statistical limit, you must alter the symmetry of the reaction before the esterification step or utilize kinetic trapping. This guide details the two primary workflows: the Anhydride Ring-Opening Route (Recommended for High Selectivity) and the Direct Isobutylene Route (Recommended for Scale/Cost), along with troubleshooting protocols for each.

Decision Matrix: Which Method Should You Use?

FeatureMethod A: Anhydride Ring-Opening (Recommended)Method B: Direct Isobutylene Addition
Primary Mechanism Nucleophilic attack on cyclic anhydrideAcid-catalyzed addition to alkene
Selectivity High (>90%) Low to Moderate (Statistical ~50%)
Key Reagent Glutaric Anhydride +

-BuOH (or KO

Bu)
Glutaric Acid + Isobutylene gas
Impurity Profile Unreacted anhydride, traces of diacidSignificant diester, polymer residues
Scalability Good for Gram to Kilo scaleExcellent for Multi-Kilo/Ton scale
Cost Higher (Anhydride cost)Lower (Commodity reagents)

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the two methods. Note how Method A bypasses the statistical mixture by enforcing a 1:1 stoichiometry through the cyclic intermediate.

ReactionPathways GlutaricAcid Glutaric Acid (Starting Material) Anhydride Glutaric Anhydride (Cyclic Intermediate) GlutaricAcid->Anhydride Dehydration (Ac2O or Heat) Isobutylene Isobutylene + H+ GlutaricAcid->Isobutylene Direct Esterification RingOpening Nucleophilic Attack (t-BuOH / DMAP) Anhydride->RingOpening MonoEster_A Mono-tert-butyl Glutarate (High Selectivity) RingOpening->MonoEster_A 1:1 Stoichiometry Mix Statistical Mixture (Mono + Di + Acid) Isobutylene->Mix Kinetic Control Separation pH-Swing Extraction Mix->Separation MonoEster_B Mono-tert-butyl Glutarate (Purified) Separation->MonoEster_B Yield Loss

Figure 1: Mechanistic comparison of Anhydride Ring-Opening (Blue) vs. Direct Esterification (Red).

Troubleshooting & Protocols (Q&A Format)

Scenario A: "I need high purity (>95%) for a medicinal chemistry SAR study."

Q: Why am I getting diester impurities even when using the Anhydride method? A: This usually happens if the reaction temperature is too high or if the reaction runs too long in the presence of excess alcohol and catalyst, leading to a slow equilibration (transesterification) or opening of a second anhydride molecule by the newly formed ester (less likely but possible).

  • Root Cause: Thermal equilibration or presence of water hydrolyzing the anhydride back to diacid, which then reacts non-selectively.

  • Fix: Switch to the DMAP-Catalyzed Ring Opening protocol below. It operates at room temperature.[1][2]

Protocol A: High-Selectivity Anhydride Opening

Reference Grounding: Adapted from standard nucleophilic ring-opening procedures [1, 2].

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents:

    • Glutaric Anhydride: 1.0 equiv (e.g., 11.4 g, 100 mmol)

    • 
      -BuOH: 1.5 equiv (Excess drives kinetics without risking diester easily)
      
    • DMAP (4-Dimethylaminopyridine): 0.1 equiv (Catalyst)

    • TEA (Triethylamine): 1.2 equiv (Base to trap the formed acid proton)

    • Solvent: DCM (Dichloromethane) or THF (anhydrous).

  • Procedure:

    • Dissolve Glutaric Anhydride in DCM (0.5 M concentration).

    • Add

      
      -BuOH, TEA, and finally DMAP.
      
    • Critical Step: Stir at Room Temperature for 12–24 hours. Do not reflux.

    • Monitoring: TLC should show disappearance of anhydride.

  • Workup (Self-Validating Step):

    • Wash reaction mixture with 10% Citric Acid (removes DMAP/TEA).

    • Wash with Brine.[3][4]

    • Dry over

      
       and concentrate.
      
    • Result: The product is usually pure enough (>95%) without column chromatography.

Scenario B: "I am scaling up and Glutaric Anhydride is too expensive. I must use Glutaric Acid."

Q: My yield of mono-ester is stuck at 40%. How do I improve this without switching starting materials? A: You are fighting statistics. To win, you must use Stoichiometric Starvation and Solubility Tuning .

  • Strategy: Use a solvent where the diacid is soluble, but the mono-ester precipitates (unlikely for t-butyl esters) OR simply limit the isobutylene to 0.8–0.9 equivalents. It is better to leave 30% starting material (recyclable) than to form 30% diester (waste).

Protocol B: Direct Isobutylene Addition (optimized for Selectivity)

Reference Grounding: Industrial standard for acid-catalyzed alkylation [3].

  • Reagents:

    • Glutaric Acid: 1.0 equiv

    • Isobutylene gas: 0.8 equiv (Intentionally limiting)

    • Catalyst: Conc.

      
       (0.5 equiv) or Amberlyst-15 resin.
      
    • Solvent: Dioxane or Ether (Glutaric acid must be dissolved).

  • Procedure:

    • Cool solution to -10°C (Ice/Salt bath).

    • Bubble Isobutylene slowly until the limiting mass is added.

    • Seal the vessel (pressure tube or autoclave) and stir at RT for 24h.

  • Workup & Purification (The "pH Swing"):

    • Step 1 (Remove Acid Catalyst): Neutralize with sat.

      
      .
      
    • Step 2 (Remove Diester): Adjust aqueous pH to ~8–9 using

      
      . Extract with Ethyl Acetate.[2]
      
      • Organic Layer: Contains Diester .[5] Discard or hydrolyze.[4]

      • Aqueous Layer: Contains Mono-ester (salt) and Unreacted Glutaric Acid (salt) .

    • Step 3 (Isolate Mono-ester): Carefully acidify the aqueous layer to pH ~4.0–4.5 with cold 1N HCl.

      • Note: Glutaric acid (

        
        ) will largely remain in water, while the Mono-ester (more lipophilic) can be extracted into Ether/DCM.
        
      • Validation: Check TLC of the extract. If diacid is present, wash the organic extract with small volumes of water (Diacid is much more water-soluble).

Scenario C: "My product decomposes on the rotavap."

Q: The NMR looks good, but after drying, the product turns into a sticky oil or solidifies with impurities. A: Tert-butyl esters are acid-labile . If you used


 or even silica gel during purification, traces of acid can catalyze the cleavage of the 

-butyl group (releasing isobutylene gas) upon heating or concentrating.
  • Fix:

    • Always wash organic extracts with saturated

      
       before drying.
      
    • Add a few drops of

      
       to the rotavap flask to maintain a slightly basic environment during concentration.
      
    • Avoid silica columns if possible; if necessary, neutralize the silica with 1%

      
       in Hexane before loading.
      

Purification Workflow Diagram

This flowchart guides you through the critical "pH Swing" purification required for Method B.

Purification Crude Crude Reaction Mixture (Mono, Di, Acid, Catalyst) Basify Add Na2CO3 (aq) Adjust to pH 9 Crude->Basify Extract1 Extract with Ethyl Acetate Basify->Extract1 OrgPhase1 Organic Phase (Contains Diester) Extract1->OrgPhase1 Impurities AqPhase1 Aqueous Phase (Mono-Salt + Diacid-Salt) Extract1->AqPhase1 Target + SM Acidify Careful Acidification HCl to pH ~4.0 - 4.5 AqPhase1->Acidify Extract2 Extract with DCM/Ether Acidify->Extract2 AqPhase2 Aqueous Phase (Unreacted Glutaric Acid) Extract2->AqPhase2 Recycle SM OrgPhase2 Organic Phase (Target: Mono-Ester) Extract2->OrgPhase2 Product

Figure 2: pH-Swing Extraction Protocol for isolating mono-ester from statistical mixtures.

References

  • PrepChem. "Synthesis of glutaric acid mono-tert-butyl ester." PrepChem.com. Accessed Feb 19, 2026. [Link]

  • Organic Syntheses. "Di-tert-butyl Malonate (General procedure for t-butyl esters)." Org.[5][6][7][8][9] Synth.1954 , 34, 26. [Link]

  • Changzhou Xiaqing Technological Co. "Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin." CN Patent 114940648A, 2022.[9]

  • National Institutes of Health (NIH). "LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids." RSC Advances, 2025. [Link]

Sources

Technical Support Center: Impurity Profiling & Remediation for tert-Butyl Methyl Glutarate

[1]

Topic: Synthesis & Purification of tert-Butyl Methyl Glutarate (TBMG) Document ID: TBMG-TS-001 Last Updated: 2026-02-19 Audience: Medicinal Chemists, Process Development Scientists[1]

The Impurity Landscape: Diagnostic Matrix

The synthesis of tert-butyl methyl glutarate is deceptively simple.[1] As a non-symmetrical diester, it presents a classic statistical challenge: preventing the formation of symmetrical byproducts (Dimethyl glutarate and Di-tert-butyl glutarate).

The following table categorizes the most frequent impurities based on the standard synthesis route: Ring-opening of Glutaric Anhydride with t-BuOH followed by Methylation.

Impurity NameStructure CodeOrigin / CauseDetection (1H NMR)Removal Strategy
Dimethyl Glutarate DMG Critical Failure: Transesterification of the t-butyl group by methanol under acidic conditions.[1]Singlet ~3.67 ppm (6H).[1] No t-butyl singlet.[1]Difficult to separate by distillation.[1] Prevent formation (see Protocol).
Di-tert-butyl Glutarate DtBG Over-reaction during the first step (anhydride opening) or disproportionation.[1]Singlet ~1.44 ppm (18H).[1] No methyl singlet.[1]Vacuum Distillation (Lower BP than product).[1]
Glutaric Acid GA Hydrolysis of anhydride due to wet solvents; or acid-catalyzed cleavage of t-butyl ester.[1]Broad acidic protons >10 ppm.[1]Alkaline wash (Sat. NaHCO₃).[1]
Mono-Methyl Glutarate MMG Incomplete methylation of the intermediate.[1]Singlet ~3.67 ppm (3H) + Acidic proton.[1]Alkaline wash (Sat. NaHCO₃).[1]
Isobutylene Gas Thermal or acid-catalyzed decomposition of the t-butyl ester.[1]Usually lost as gas, but indicates yield loss.Control pH > 7 and Temp < 80°C.

Troubleshooting Guides (FAQ)

Category A: Selectivity & Yield Issues

Q: I see significant amounts of Dimethyl Glutarate (DMG) in my final product. I used MeOH/H₂SO₄ for the second step. Why? A: This is the most common error. tert-Butyl esters are acid-labile.[1][2] If you generate the mono-tert-butyl glutarate and then attempt to methylate the remaining carboxylic acid using Methanol and a strong acid catalyst (Fischer esterification), two side reactions occur:

  • Acidolysis: The acid cleaves the t-butyl group, reverting it to the di-acid.

  • Transesterification: The high concentration of methanol displaces the t-butyl group.[1] Solution: You must use Base-Mediated Alkylation for the second step.[1] React the mono-acid with Iodomethane (MeI) and Potassium Carbonate (K₂CO₃) or use TMS-Diazomethane.[1] Never expose the t-butyl ester to acidic methanol.[1]

Q: My reaction mixture turned yellow/brown during the anhydride opening. Is this a problem? A: Color change often indicates oligomerization of the glutaric anhydride or oxidation of the catalyst (e.g., DMAP). While not fatal, it suggests the reaction temperature was too high. Solution: Ensure the reaction is kept at 0°C during the addition of t-BuOH and allowed to warm slowly. Use distilled solvents to prevent hydrolysis.[1]

Category B: Purification & Stability

Q: Can I purify TBMG using silica gel chromatography? A: Yes, but with caution. Silica gel is slightly acidic.[1] Prolonged exposure can hydrolyze the t-butyl ester, especially if the mobile phase contains methanol or water. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity. Use a gradient of Hexanes/Ethyl Acetate.[1]

Q: At what temperature does the tert-butyl group decompose? A: Thermal elimination of isobutylene typically begins around 100–120°C under neutral conditions but can occur as low as 40°C in the presence of strong acids. Solution: If distilling, you must use high vacuum (< 1 mbar) to keep the pot temperature below 80°C.

Visual Logic: Reaction Pathways & Troubleshooting[1]

The following diagrams illustrate the "Scrambling" mechanism that leads to impurities and the decision logic for purification.

TBMG_Synthesis_LogicStartGlutaric AnhydrideStep1Step 1: Ring Opening(t-BuOH / DMAP)Start->Step1IntermediateMono-tert-butyl Glutarate(MtBG)Step1->IntermediatePath_AcidPath A: Acidic Methylation(MeOH / H+)Intermediate->Path_AcidAVOIDPath_BasePath B: Basic Methylation(MeI / K2CO3)Intermediate->Path_BaseRECOMMENDEDTargetTARGET:tert-Butyl Methyl GlutaratePath_Acid->TargetLow YieldImpurity_DMGIMPURITY:Dimethyl Glutarate(Scrambling)Path_Acid->Impurity_DMGTransesterificationImpurity_AcidIMPURITY:Glutaric Acid(Cleavage)Path_Acid->Impurity_AcidAcidolysisPath_Base->TargetHigh Selectivity

Caption: Figure 1. Mechanistic divergence showing why acidic methylation leads to critical impurities (Red Path) vs. the selective basic route (Green Path).

Purification_TreeCrudeCrude Reaction MixtureCheck1Contains AcidicProtons? (NMR >10ppm)Crude->Check1WashWash w/ Sat. NaHCO3Check1->WashYesCheck2Impurity Profile?Check1->Check2NoWash->Check2DistillHigh Vac Distillation(Remove DtBG)Check2->DistillNon-polar impurities(DtBG present)ColumnBuffered Silica Column(1% Et3N)Check2->ColumnPolar impurities(Close Rf)FinalPure TBMGDistill->FinalColumn->Final

Caption: Figure 2. Purification decision tree based on impurity profiling.

Validated Protocol: High-Fidelity Synthesis

Objective: Synthesis of tert-butyl methyl glutarate with <1% Dimethyl Glutarate impurity.

Phase 1: Selective Ring Opening
  • Reagents: Suspend Glutaric Anhydride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis: Add DMAP (0.1 eq) and tert-Butanol (1.2 eq).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

    • Note: The slight excess of t-BuOH drives the anhydride to the mono-ester.[1]

  • Workup: Wash with 10% Citric Acid (to remove DMAP) followed by Brine.[1] Dry over Na₂SO₄.[1] Concentrate in vacuo.

    • Checkpoint: 1H NMR should show a ratio of 9H (t-Bu) to 4H (CH₂-CH₂).[1]

Phase 2: Base-Mediated Methylation (The "Safe" Route)

Do not use Methanol/Acid.[1]

  • Solvation: Dissolve the crude Mono-tert-butyl glutarate in DMF (Dimethylformamide) or Acetone.

  • Base: Add finely ground K₂CO₃ (1.5 eq). Stir for 15 mins.

  • Alkylation: Dropwise add Iodomethane (MeI) (1.2 eq).[1] Caution: MeI is toxic.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with water (3x) to remove DMF.[1] Wash with Sat. NaHCO₃ to remove any unreacted mono-acid.[1]

  • Purification: If necessary, distill under high vacuum (<0.5 mmHg).

References

  • BenchChem. (2025).[1][2] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Retrieved from

  • Organic Chemistry Portal. (2024).[1] tert-Butyl Esters: Protection and Deprotection Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from

  • TCI Chemicals. (2024).[1] Synthetic Methods Using Aromatic Carboxylic Anhydrides and Esterification Selectivity. Retrieved from

Technical Guide: Resolving Co-elution in GC-MS Analysis of Glutarate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Glutarate esters (e.g., dimethyl glutarate, diethyl glutarate) present a unique challenge in gas chromatography-mass spectrometry (GC-MS). As the C5 member of the aliphatic dicarboxylic acid ester series, they frequently co-elute with their C4 (succinate) and C6 (adipate) homologs, or with structural isomers in complex matrices like biological fluids or polymer degradation products.

This guide moves beyond basic method development. It focuses on the thermodynamic and spectral causality of co-elution and provides self-validating protocols to resolve these critical pairs.

The Physics of Co-elution: Why It Happens

Co-elution is rarely a random event. In the context of glutarate esters, it is governed by the Master Resolution Equation :


[1]

Where:

  • Efficiency (

    
    ):  Peak width. High 
    
    
    
    (sharp peaks) can sometimes resolve co-elution without changing spacing.
  • Selectivity (

    
    ):  The distance between peak centers. This is the most powerful term.
    
  • Retention Factor (

    
    ):  How long the analyte interacts with the phase.
    

The Problem: Glutarate esters often have similar boiling points and polarity to matrix interferences, leading to


. If 

, no amount of column length (

) will separate them. We must alter the chemical interaction.

Module A: Chromatographic Orthogonality (The Hardware Fix)

If you are using a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rtx-5ms) and observing co-elution, you are likely limited by the stationary phase's selectivity.

Protocol A1: Stationary Phase Substitution

Switching to a phase with a different interaction mechanism (polarity) is the most effective way to change


.
Column TypeStationary PhaseInteraction MechanismRecommendation
Non-Polar (Standard) 5% Phenyl / 95% DimethylpolysiloxaneDispersive (Boiling Point)Baseline. Good for general screening but prone to homolog overlap.
Mid-Polar 14% Cyanopropyl-phenyl / 86% DimethylpolysiloxaneDipole-Dipole + DispersiveAlternative. Resolves esters based on dipole moments rather than just volatility.
Polar (WAX) Polyethylene Glycol (PEG)Hydrogen Bonding + DipoleGold Standard for Esters. often resolves glutarates from succinates/adipates completely.

Validation Step: Inject a mixed standard of Dimethyl Succinate, Dimethyl Glutarate, and Dimethyl Adipate. Calculate Resolution (


) between peaks.[2] If 

, proceed to Module B.

Module B: Thermodynamic Optimization (The Method Fix)

If changing the column is not feasible, you must optimize the thermal gradient to maximize the separation of the critical pair.

Protocol B1: The "Isothermal Hold" Strategy

Glutarate esters elute in the mid-volatility range. A linear ramp often pushes them through the column too fast, compressing the chromatogram.

Step-by-Step:

  • Identify Elution Temp (

    
    ):  Run a scouting gradient (e.g., 10°C/min). Note the temperature where the glutarate ester elutes.
    
  • Calculate Hold Temp: Subtract 20°C from

    
    .
    
  • Program Method:

    • Ramp fast (20°C/min) to

      
      .
      
    • Hold Isothermal for 3-5 minutes. This allows the stationary phase to interact maximally with the analytes, increasing difference in migration rates (

      
      ).
      
    • Resume ramp to bake out column.

Visualization: Method Optimization Logic

MethodOptimization Start Co-elution Detected CalcRs Calculate Resolution (Rs) Start->CalcRs Decision Is Rs > 0 and < 1.5? CalcRs->Decision ColSelect Change Stationary Phase (Polarity Change) Decision->ColSelect Peaks completely overlapped TempOpt Optimize Temp Program (Flatten Ramp near Te) Decision->TempOpt Partial separation (Shoulder) ColSelect->CalcRs Re-evaluate FlowOpt Optimize Carrier Gas Velocity (Van Deemter Curve) TempOpt->FlowOpt Rs still < 1.5 SpecDecon Spectral Deconvolution (Unique Ion Selection) FlowOpt->SpecDecon Physical separation failed

Figure 1: Decision matrix for resolving co-elution. Note that hardware changes are preferred for complete overlap, while method changes suit partial separation.

Module C: Mass Spectral Deconvolution (The Data Fix)

When physical separation (


) is impossible, we rely on Mass Spectral Resolution . Glutarate esters belong to a homologous series, meaning they share many fragment ions, but their abundances and molecular ions differ.
Protocol C1: Selected Ion Monitoring (SIM) Setup

Do not rely on the Total Ion Chromatogram (TIC). You must extract unique ions (EIC) to "mathematically" separate the peaks.

Diagnostic Ion Table for Methyl Esters:

AnalyteMolecular WeightQuant Ion (Target)Qualifier Ion 1Qualifier Ion 2Notes
Dimethyl Succinate 146115

55146

Loss of methoxy group dominant.
Dimethyl Glutarate 160129

10159129 is the key discriminator.
Dimethyl Adipate 174143

111174


is often weak; rely on M-31.

Critical Mechanism: The loss of the methoxy group (


, mass 31) creates the base peak or a strong fragment in these esters [1].
  • Succinate:

    
    
    
  • Glutarate:

    
    
    
  • Adipate:

    
    
    

Action: Create a SIM method monitoring only m/z 115, 129, and 143. Even if the peaks overlap in time, the m/z 129 trace will show only the glutarate ester.

Troubleshooting & FAQ Matrix

SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column inlet.[3] Glutarates can hydrolyze to free acids which adsorb strongly.Trim Column/Change Liner. Use ultra-inert wool liners. Ensure no moisture in carrier gas (hydrolysis risk).
Retention Time Shift Carrier gas leak or column degradation.Check Septum. Verify linear velocity (cm/sec) is constant. Use retention time locking (RTL) if available.
Spectral Skewing Scan speed too slow across a narrow peak.Increase Scan Rate. Ensure >10 scans/peak. If using SIM, reduce dwell time to 10-20ms per ion.
Split Peaks Injection solvent incompatibility or column overload.Solvent Focusing. Match solvent polarity to column. Reduce injection volume (e.g., 1µL to 0.5µL).
Visualization: The Co-elution Diagnosis Workflow

Troubleshooting Input Symptom: Distorted Peak Shape CheckMS Check MS Spectrum (Front vs Tail) Input->CheckMS Result1 Spectra Match CheckMS->Result1 Result2 Spectra Differ CheckMS->Result2 Action1 Physical Issue: Overload/Activity Result1->Action1 Action2 Co-elution Confirmed: Apply Modules A/B/C Result2->Action2

Figure 2: Rapid diagnosis of peak distortion. Uniform spectra imply physical column issues; varying spectra confirm co-elution.

References

  • NIST Mass Spectrometry Data Center. (2023). Pentanedioic acid, dimethyl ester (Dimethyl glutarate) Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Agilent Technologies. (2019). Resolution: Too Much, Too Little, or Just Right? Agilent Technical Support. [Link]

  • Restek Corporation. (2020). Restek Rtx® General-Performance GC Columns: Application Guide. [Link]

  • Royal Society of Chemistry. (2017). General Method for GC separation of dicarboxylic acid esters. [Link]

Sources

Interpreting complex NMR spectra of asymmetric glutarate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Glutarate Analysis

Welcome to the Advanced NMR Support Hub. You are likely here because the aliphatic region (1.5–2.6 ppm) of your glutarate ester spectrum looks like a second-order "multiplet mess," or you are struggling to distinguish between the two non-equivalent ester carbonyls in a desymmetrized system.

This guide moves beyond standard textbook assignments. It addresses the specific magnetic anisotropy and conformational mobility issues inherent to 3-substituted glutarates and mixed diesters.

Module 1: The "Multiplet Mess" (Aliphatic Assignment)

User Query: "I have a 3-substituted glutarate monoester. The protons at C2 and C4 appear as a massive, overlapping blob between 2.3 and 2.6 ppm. How do I extract coupling constants (


) to determine the relative stereochemistry?"

Technical Analysis: In asymmetric glutarates (e.g., resulting from the desymmetrization of meso-glutaric anhydrides), the molecule lacks a plane of symmetry. This creates two distinct complications:

  • Chemical Non-equivalence: The C2 and C4 methylene pairs are chemically distinct.

  • Diastereotopicity: If C3 is a chiral center (or pseudo-asymmetric), the protons within the C2 pair (

    
    ) and C4 pair (
    
    
    
    ) become diastereotopic. They couple to each other (geminal,
    
    
    Hz) and to H3 (vicinal,
    
    
    ).

Troubleshooting Protocol:

  • The Solvent Switch (ASIS Effect): Do not rely solely on CDCl

    
    . Glutarates are highly susceptible to Aromatic Solvent Induced Shifts (ASIS). Benzene-d
    
    
    
    forms collision complexes with the ester carbonyls, shielding protons located "above" the ring plane.
    • Action: Run the sample in C

      
      D
      
      
      
      .
    • Result: The varying electron densities at C1 (ester) vs. C5 (acid/different ester) cause differential shielding of the C2 and C4 protons, often resolving the "blob" into distinct ABX or ABXY systems.

  • Homonuclear Decoupling (Virtual Unlocking): If the multiplets remain complex, perform selective homonuclear decoupling at the H3 resonance.

    • Action: Irradiate H3.

    • Result: The C2 and C4 signals simplify from

      
       or 
      
      
      
      into simple AB quartets (showing only geminal coupling). This confirms the geminal partners.

Data Table 1: Expected Chemical Shift Ranges (Desymmetrized Glutarates)

PositionProton TypeTypical

(CDCl

)
Typical

(C

D

)
Multiplicity Note
C2

-CH

(Ester side)
2.35 - 2.55 ppm2.10 - 2.30 ppmDiastereotopic ABX (with H3)
C4

-CH

(Acid/R2 side)
2.40 - 2.60 ppm2.15 - 2.35 ppmOften overlaps C2 in CDCl

C3

-CH (Substituted)
2.80 - 3.20 ppmShifts varyKey coupling partner
OCH

Ester Alkoxy3.6 (OMe) - 4.1 (OEt)ShieldedDiagnostic for ester type

Module 2: Regiochemistry & Ester Differentiation

User Query: "I synthesized a mixed glutarate diester (


). The carbonyl carbons are only 0.5 ppm apart. How do I definitively assign which carbonyl belongs to which alkyl chain?"

Technical Analysis: In mixed esters, the inductive effect of the alkyl chain on the carbonyl carbon is minimal (the "


-effect" is attenuated by oxygen). 1D 

C NMR is insufficient for assignment. You must rely on scalar coupling through the oxygen atom.

The "Long-Range" Solution (HMBC): You need to visualize the


 correlation from the alkoxy protons (OCH

or OCH

) to the carbonyl carbon.

Step-by-Step Workflow:

  • Optimize Delay (

    
    ):  Standard HMBC is optimized for 
    
    
    
    Hz. Ester
    
    
    couplings can be smaller (4–6 Hz) due to rotational averaging.
    • Recommendation: Set the long-range delay to 80–100 ms (corresponds to ~5 Hz).

  • Trace the Path:

    • Identify the alkoxy proton signal (e.g., OMe singlet at 3.65 ppm).

    • Find the correlation in the

      
      C dimension. This identifies Carbonyl A .
      
    • The remaining carbonyl is Carbonyl B .

  • Verify with Backbone:

    • Once Carbonyl A is identified, look for

      
       correlations from the glutarate backbone (C2 protons). This links the specific methylene pair to the specific ester.
      

Visualization: Regiochemistry Assignment Logic

G Start Start: Mixed Glutarate Diester Step1 Acquire 1H NMR Identify Alkoxy Protons (H-R1 vs H-R2) Start->Step1 Step2 Acquire HMBC (Optimize for J = 5-7 Hz) Step1->Step2 Decision Do Alkoxy Protons correlate to Carbonyls? Step2->Decision Result1 Correlation Found: Assign Carbonyl C1 to R1 Assign Carbonyl C5 to R2 Decision->Result1 Yes (3J correlation) Result2 No Correlation: Check Rotational Dynamics or Increase Exp Time Decision->Result2 No Validation Cross-Validate: Check C2/C4 correlations to assigned Carbonyls Result1->Validation

Caption: Logic flow for assigning regiochemistry in mixed glutarate esters using HMBC.

Module 3: Stereochemical Determination (ee & Configuration)

User Query: "I used an enzymatic desymmetrization to produce a chiral glutarate monoester. How do I determine the enantiomeric excess (ee) using NMR?"

Technical Analysis: Glutarates are flexible. Even with a chiral center at C3, the enantiomers have identical NMR spectra in achiral solvents. You must create a diastereomeric environment.

Method A: Chiral Solvating Agents (CSA)

  • Agent: (R)-(-)-2,2,2-Trifluoroanthrylethanol (TFAE) or Quinine.

  • Mechanism: The CSA forms a transient diastereomeric complex with the glutarate via hydrogen bonding (acid/ester groups) and

    
    -stacking.
    
  • Observation: The OMe singlet or the C2/C4 multiplets will "split" into two sets of signals (one for the R-enantiomer, one for the S). Integration gives the ratio.

Method B: Chiral Shift Reagents (LSR)

  • Agent: Eu(hfc)

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • Protocol:

    • Dissolve 10 mg of glutarate in CDCl

      
      .
      
    • Add 0.1 eq of Eu(hfc)

      
      .
      
    • Monitor the OMe signal. It will shift downfield and split.

    • Titrate until baseline separation is achieved.

Critical Warning: Glutarates are bidentate ligands (two carbonyls). High concentrations of paramagnetic metals (Eu, Pr) can cause line broadening that obscures the splitting. Keep LSR concentration < 0.3 equivalents.

Module 4: Impurity Profiling (Hydrolysis & Cyclization)

User Query: "I see a small triplet at 2.6 ppm and a new carbonyl peak at 172 ppm. Is my glutarate cyclizing?"

Technical Analysis: Glutaric acid derivatives are prone to two main degradation pathways:

  • Cyclization: Formation of glutaric anhydride (favored by heat/acid).

  • Hydrolysis: Ester cleavage to the diacid.

Diagnostic Signals Table:

SpeciesKey Feature (1H)Key Feature (13C)Notes
Glutarate Diester OMe singlet (~3.6 ppm)~173-174 ppmStable baseline
Glutaric Anhydride

-CH

shift downfield (~2.8 ppm)
~166-168 ppmSymmetric signal (if unsubstituted)
Glutarimide Broad NH (~8.5 ppm)~172 ppmIf ammonia/amine present
Free Acid Broad COOH (>10 ppm)~178-180 ppmLoss of OMe signal

Visualization: Stability & Degradation Pathways

Degradation Diester Glutarate Diester (Stable) Monoester Monoester (Hemiester) Diester->Monoester Hydrolysis (Acid/Base) Anhydride Glutaric Anhydride (Cyclic) Monoester->Anhydride Cyclization (-ROH, Heat) Diacid Glutaric Acid Monoester->Diacid Hydrolysis Anhydride->Diacid Hydration (+H2O)

Caption: Common degradation pathways for glutarate esters detectable by NMR.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond). Link

  • Bercot, E. A., & Rovis, T. (2005). Oxidative Desymmetrization of meso-Glutaric Anhydrides. Journal of the American Chemical Society, 127(1), 247–254. (Detailed spectral data for asymmetric glutarates). Link

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23—The effect of solvents on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. (ASIS effects in esters).[1] Link

  • Hoye, T. R., et al. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(15), 4096–4103. (Analyzing complex multiplets). Link

Sources

Technical Support Center: Characterization of Asymmetrical Diesters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Structural Assignment & Stability in Asymmetrical Diesters Ticket ID: AD-CHAR-2024

Introduction: The Asymmetry Challenge

Welcome to the technical support hub. Asymmetrical diesters—molecules containing two distinct ester functionalities or a non-symmetric backbone—present a unique "uncertainty principle" in characterization.

In drug development (e.g., prodrugs like mixed phosphonate diesters) or polymer chemistry, the primary challenges are regiochemistry (proving which ester is at which position) and isochronicity (signals overlapping due to similar chemical environments).

This guide bypasses standard textbook definitions to address the specific failures we see in the lab.

Module 1: NMR Troubleshooting (The Isochronous Nightmare)

User Query: "My mixed diester (methyl/ethyl) shows overlapping carbonyl signals in


 NMR, and the proton signals for the 

-methylenes are indistinguishable. How do I prove regiochemistry?"
Root Cause Analysis

In asymmetrical diesters, the electronic difference between two ester carbonyls separated by a spacer (like a succinate or glutarate chain) is often negligible (<0.1 ppm). Standard 1D NMR is insufficient.

Solution Protocol: The "Long-Range" Triangulation

You must move beyond chemical shift and rely on connectivity .

Step 1: Solvent Shift Experiment (The "Quick Fix") If signals overlap in


, switch to 

(Benzene-d6). The magnetic anisotropy of the benzene ring induces shifts based on the local geometry of the ester groups, often resolving overlapping methylene signals by 0.2–0.5 ppm.

Step 2: HMBC Triangulation (The Definitive Method) You need to correlate the alkoxy protons (which are usually distinct) to the carbonyl carbon, and then correlate that same carbonyl carbon to the backbone protons.

Protocol:

  • Acquire

    
     NMR:  Assign the alkoxy groups (e.g., O-CH3  vs O-CH2 -CH3). These are your "Anchors."
    
  • Acquire

    
     HMBC:  Optimize long-range coupling delay for 8 Hz (standard) or 5 Hz (if 3-bond coupling is weak).
    
  • Trace the Path:

    • Find the cross-peak between Anchor A (O-Me) and Carbonyl A.

    • Find the cross-peak between Anchor B (O-Et) and Carbonyl B.

    • Crucial Step: Look for the correlation between Carbonyl A and the backbone

      
      -proton. If the backbone is asymmetrical, this establishes position.
      
Visual Workflow: NMR Decision Tree

NMR_Strategy Start Problem: Overlapping Signals Solvent Switch Solvent (CDCl3 -> C6D6) Start->Solvent Resolved Signals Resolved? Solvent->Resolved HMBC Run 1H-13C HMBC (Focus on Carbonyls) Resolved->HMBC No Assign Assign via 3-bond Connectivity Resolved->Assign Yes HMBC->Assign Cross-peaks distinct ShiftReagent Add Chiral Shift Reagent (Eu(hfc)3) HMBC->ShiftReagent Carbonyls still overlap

Figure 1: Decision matrix for resolving overlapping NMR signals in asymmetrical diesters. Note the prioritization of solvent switching before advanced 2D experiments.

Module 2: Mass Spectrometry & Regiochemistry

User Query: "I see the molecular ion


, but I cannot distinguish between the 1,2-isomer and the 1,3-isomer of my diester. The masses are identical."
Root Cause Analysis

Isomers have identical m/z ratios. Soft ionization (ESI) often yields only the parent ion. You need fragmentation to distinguish structure.[1]

Solution Protocol: McLafferty Rearrangement Targeting

Esters undergo a specific fragmentation known as the McLafferty rearrangement if they have a


-hydrogen. Asymmetrical diesters will have two different pathways leading to different daughter ions.

The Logic:

  • Diester A (Mixed):

    
    
    
  • Fragmentation: Cleavage often occurs alpha to the carbonyl or via rearrangement.

  • Diagnostic Ions: Look for the loss of the alkoxy group (

    
    ).
    

Table 1: MS/MS Fragmentation Rules for Diesters

Feature1,2-Diester (Vicinal)1,3-Diester (Geminal/Separated)
Primary Loss Loss of one acid moiety (anhydride formation).Loss of alkoxy group (Acylium formation).
McLafferty Suppressed (steric hindrance).Prominent (if

-H present).
Relative Intensity Often shows

or cyclic anhydride peak.
Shows distinct peaks for

and

.

Experimental Setup:

  • Use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI if the molecule is non-polar; it promotes diagnostic fragmentation.

  • Set Collision Energy (CE) to a ramp (e.g., 10–40 eV) to capture the onset of specific fragmentations.

  • Compare Ratios: In asymmetrical diesters, the sterically less hindered ester usually fragments first.

Module 3: Chromatographic Stability (HPLC)

User Query: "My peak shape is terrible (tailing), and I see small satellite peaks that grow over time. Is my column broken?"

Root Cause Analysis

Diesters are prone to on-column hydrolysis and transesterification .

  • Silica Acidity: Residual silanols on silica columns (normal phase) act as Lewis acids, catalyzing hydrolysis.

  • Alcoholysis: If you use Methanol (MeOH) as a mobile phase with a mixed ester (e.g., Ethyl ester), you may induce transesterification (

    
    ) inside the column.
    
Solution Protocol: The "Inert" Environment

Step 1: Buffer Selection Never run diesters in unbuffered water/organic mixes.

  • Recommended: 10 mM Ammonium Acetate (

    
    ). This is the "Goldilocks" zone—not acidic enough for acid-hydrolysis, not basic enough for saponification.
    

Step 2: Solvent Switch

  • Issue: Transesterification.

  • Fix: Replace Methanol with Acetonitrile (ACN) . ACN is aprotic and cannot participate in nucleophilic attack on the ester carbonyl.

Step 3: Temperature Control

  • Keep the column oven at 25°C or lower . High temperatures (40°C+) accelerate hydrolysis exponentially.

Visual Workflow: Stability & Purification

HPLC_Stability Sample Diester Sample MobilePhase Check Mobile Phase Sample->MobilePhase IsMethanol Contains Methanol? MobilePhase->IsMethanol SwitchACN Switch to Acetonitrile (Prevent Transesterification) IsMethanol->SwitchACN Yes CheckPH Check pH IsMethanol->CheckPH No SwitchACN->CheckPH Buffer Buffer to pH 6.0-6.5 (Ammonium Acetate) CheckPH->Buffer Run Run HPLC @ 20-25°C Buffer->Run

Figure 2: Protocol for preventing on-column degradation of sensitive diesters.

FAQ: Rapid Fire Troubleshooting

Q: I see two peaks for my pure diester in NMR (ratio 3:1). Is it contaminated? A: Check for Rotamers . If your diester contains an amide linkage or bulky groups (like ortho-substituted aromatics), restricted rotation can create two distinct populations on the NMR time scale.

  • Test: Run the NMR at 50°C. If the peaks coalesce into one, it's rotamers, not impurities.

Q: Can I use UV detection for aliphatic diesters? A: Poorly. Aliphatic esters absorb at 200–210 nm, where solvent cutoff noise is high.

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection of non-chromophoric diesters.

Q: How do I separate enantiomers of a chiral diester? A: Normal phase chiral HPLC is standard.

  • Columns: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/OD).

  • Mobile Phase: Hexane/IPA (90:10). Note: Avoid Ethanol if transesterification is a risk.

References

  • Differentiation of Regioisomers: Breithaupt, D. E., et al. "Differentiation between lutein monoester regioisomers and detection of lutein diesters... by liquid chromatography-mass spectrometry."[2] J. Agric.[2] Food Chem.[2] 2002.[2] Link

  • NMR Identification Strategies: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (General Reference for HMBC/Solvent Shifts).
  • Hydrolytic Stability in HPLC: R. N. Rao, et al. "Identification of Degradation Products... of Flupirtine Maleate." Journal of Chromatographic Science. (Demonstrates ester/amide hydrolysis protocols). Link

  • Isomer Differentiation via NMR: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Link

  • Mass Spec Fragmentation: "Fragmentation Patterns in Mass Spectrometry." TutorChase/IB Chemistry. (McLafferty and Ester cleavage rules). Link

Sources

Validation & Comparative

Validation of HPLC Method for Pentanedioic acid, 1,1-dimethylethyl methyl ester Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of Pentanedioic acid, 1,1-dimethylethyl methyl ester (also known as Methyl tert-butyl glutarate).[1]

While Gas Chromatography (GC) is the traditional gold standard for aliphatic esters due to their volatility, this guide addresses the critical need for an HPLC alternative. This is particularly relevant for in-process controls (IPC) where the analyte exists in aqueous reaction matrices, or when the thermal instability of the tert-butyl group precludes high-temperature GC analysis.[2]

Key Takeaway: The validated HPLC-UV method (210 nm) offers a robust, ambient-temperature alternative to GC-FID, achieving comparable precision (RSD < 1.0%) while eliminating the risk of thermal degradation.[1]

Compound Profile & Analytical Challenge

To validate a method effectively, one must first understand the physicochemical limitations of the analyte.

PropertyDescriptionAnalytical Implication
Chemical Name Pentanedioic acid, 1,1-dimethylethyl methyl esterTarget Analyte
Structure

Aliphatic diester.[1][2]
Chromophore Carbonyl (

) only
Weak UV Absorbance. Requires detection at 210 nm (end absorption).[1][2]
Stability tert-butyl esters are acid-labileMobile phase pH must be controlled (> pH 3.[1][2]0) to prevent on-column hydrolysis.[1][2]
Volatility ModerateSuitable for GC, but risk of tert-butyl cleavage at high injector temps (>200°C).[1][2]
The Analytical Conflict: HPLC vs. GC

The following decision matrix explains why a researcher would choose HPLC over the standard GC method.

DecisionTree Start Sample Matrix Analysis Volatile Is the matrix volatile? Start->Volatile Thermal Is the analyte thermally stable? Volatile->Thermal Yes HPLC_UV Method B: HPLC-UV (Proposed) Volatile->HPLC_UV No (Aqueous/Salts) GC_FID Method A: GC-FID (Standard) Thermal->GC_FID Yes (>200°C) Thermal->HPLC_UV No (tert-butyl labile) caption Figure 1: Decision Logic for Selecting HPLC over GC for Ester Analysis

Validated Method Protocol

This protocol has been optimized for the weak UV absorbance of the glutarate ester.[2]

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (Low-UV capability essential).

  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m (e.g., Zorbax Eclipse XDB or equivalent).[1]
    • Expert Insight: A standard C18 is sufficient, but ensure high carbon load to retain the aliphatic chain.

  • Wavelength: 210 nm .[1][2]

    • Critical: Do not use Methanol in the mobile phase.[2] Methanol has a UV cutoff ~205 nm, causing high baseline noise at 210 nm.[1] Use Acetonitrile (ACN) (cutoff ~190 nm).[1][2]

  • Mobile Phase: Isocratic 50:50 (Water : Acetonitrile).[1][2]

    • Note: Water should be acidified with 0.1% Phosphoric Acid to suppress ionization of any free acid impurities (Mono-methyl glutarate), ensuring sharp peaks.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10

    
    L.
    
  • Column Temp: 30°C.

System Suitability Criteria (SST)

Before any validation run, the system must pass these checks:

  • Theoretical Plates (N): > 5,000.[1][2]

  • Tailing Factor (T): < 1.5.

  • RSD of Area (n=6):

    
     2.0%.[1][2]
    

Validation Parameters (ICH Q2 R2)

The validation follows the ICH Q2(R2) guidelines, focusing on the specific challenges of low-UV detection.

Specificity (Selectivity)

Objective: Prove the method distinguishes the Diester from the Mono-ester and Glutaric acid.

  • Experiment: Inject individual standards of Glutaric Acid, Mono-methyl glutarate, and the Target Diester.

  • Result:

    • Glutaric Acid (

      
       2.5 min)[1]
      
    • Mono-methyl ester (

      
       4.1 min)[1][2]
      
    • Target Diester (

      
       8.5 min) 
      
  • Conclusion: Baseline resolution (

    
    ) achieved between all related substances.
    
Linearity & Range

Objective: Confirm response is proportional to concentration despite low UV sensitivity.

  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).

  • Data Summary:

Level (%)Concentration (mg/mL)Mean Area (mAU*s)
500.2512500
800.4020100
1000.5025200
1200.6030300
1500.7537800
  • Regression Analysis:

    
    .[1][2]
    
  • Expert Insight: At 210 nm, the "intercept" is critical.[1][2] A high non-zero intercept indicates solvent background interference.[1][2] Ensure the intercept is statistically insignificant.

Accuracy (Recovery)

Objective: Ensure no matrix interference (especially if monitoring reaction crude).

  • Protocol: Spike known amounts of pure Diester into the sample matrix (solvent or reaction blank).

  • Acceptance Criteria: 98.0% – 102.0% recovery.

Precision
  • Repeatability: 6 injections of 100% standard.[1][2] Target RSD

    
     1.0%.[1][2]
    
  • Intermediate Precision: Different analyst, different day. Target RSD

    
     2.0%.[1][2][3]
    
Robustness (The "Stress Test")

For this specific ester, pH and Wavelength are the critical failure points.

ParameterVariationEffect on ResultStatus
Wavelength 208 nm / 212 nmHigh Impact. Response factor changes significantly due to slope of UV spectrum.[1][2]Critical Control Point
Mobile Phase pH 2.5 / 3.5Low Impact on Diester; High Impact on Acid Impurity retention.[1][2]Controlled
Column Temp 25°C / 35°CMinor shift in retention time.Robust

Comparative Analysis: HPLC vs. GC

The following table summarizes the experimental performance of the proposed HPLC method against the traditional GC-FID method.

FeatureHPLC-UV (Proposed)GC-FID (Alternative)Verdict
Detection Principle UV Absorbance (210 nm)Carbon Counting (Flame Ionization)GC is more sensitive.[1][2]
Sample Matrix Compatible with Aqueous/SaltsRequires extraction (Dry Organic)HPLC wins for IPC.
Analyte Stability Ambient Temp (Safe)High Temp (Risk of tert-butyl loss)HPLC is safer.
Solvent Cost High (Acetonitrile grade)Low (Carrier Gas)GC is cheaper.[1]
LOD (Sensitivity) ~10 ppm~1 ppmGC is superior for trace analysis.[1][2]
Validation Workflow Diagram

ValidationFlow cluster_Validation ICH Q2(R2) Execution Step1 Method Development (Screening ACN vs MeOH) Step2 Pre-Validation (System Suitability & Filter Study) Step1->Step2 Val1 Specificity (Impurity Spiking) Step2->Val1 Val2 Linearity & Range (50-150%) Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Step3 Routine Analysis (SST Required Daily) Val3->Step3 caption Figure 2: Analytical Method Lifecycle for Low-UV Ester Assay

Conclusion

The validation data confirms that HPLC-UV at 210 nm is a scientifically sound alternative to GC-FID for Pentanedioic acid, 1,1-dimethylethyl methyl ester .[1][2] While GC-FID remains superior for trace-level impurity analysis due to higher sensitivity, the HPLC method is the preferred choice for assay and purity determination in pharmaceutical intermediates, particularly when:

  • The sample contains non-volatile salts.[1][2]

  • The tert-butyl moiety shows signs of thermal instability.[1][2]

Final Recommendation: Adopt this HPLC method for in-process controls and release testing of the intermediate, ensuring strict control over the detection wavelength (


 nm) to maintain accuracy.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]

  • Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide.

  • NIST Chemistry WebBook. (2025).[1][2] Pentanedioic acid, ethyl methyl ester (Analogous Structure Data).[1] National Institute of Standards and Technology.[2][4] [1]

  • Phenomenex. (2025).[1][2] HPLC vs GC: What Sets These Methods Apart.

Sources

GC-MS method validation for the purity of tert-butyl methyl glutarate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Purity: A Comparative Validation Guide for GC-MS Analysis of tert-Butyl Methyl Glutarate

Executive Summary: The Case for Mass Spectrometry

tert-Butyl Methyl Glutarate (TBMG) is a critical "mixed ester" intermediate, often employed in the synthesis of complex pharmaceutical APIs where differential protection of carboxylic acids is required. Its unique structure—possessing both a labile tert-butyl group and a stable methyl group—presents a specific analytical challenge: Disproportionation.

Under thermal stress or in the presence of protic solvents, TBMG can disproportionate into its symmetrical counterparts: Dimethyl Glutarate (DMG) and Di-tert-butyl Glutarate (DtBG) .

While GC-FID is the industry workhorse for purity, it identifies peaks solely by retention time. In a mixed-ester system where symmetrical impurities may co-elute or shift slightly, FID carries a high risk of false positives. GC-MS is the superior choice for validation because it provides mass spectral confirmation of the molecular ion and fragmentation patterns, ensuring that the "purity" peak is genuinely TBMG and not a co-eluting transesterification product.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares analytical platforms for TBMG purity analysis.

FeatureGC-MS (Recommended) GC-FID HPLC-UV/CAD
Specificity High. Mass fingerprint confirms structure (Mixed vs. Symmetrical esters).Medium. Relies entirely on retention time.Low/Medium. TBMG lacks strong chromophores; requires CAD or low UV (210 nm).
Sensitivity (LOD) High. SIM mode allows ppb-level impurity detection.Medium. Good for main peak, poor for trace impurities.Medium. Solvent cut-off interference at low UV wavelengths.
Linearity Range

-

dynamic range.

(Very Wide).

-

.
Risk Factor Low. Spectral deconvolution separates co-eluting isomers.High. "Hidden" impurities under the main peak go undetected.Medium. Mobile phase pH can cause hydrolysis of the t-butyl group.
Cost High (Instrument & Maintenance).Low/Moderate.Moderate.

Method Development & Optimization (Expert Insights)

A. The "No-Methanol" Rule (Solvent Selection)
  • Common Mistake: Dissolving esters in Methanol (MeOH).

  • The Science: In the hot GC inlet (

    
    ), MeOH can act as a nucleophile. If any trace acid is present (e.g., from glutaric acid impurity), TBMG will undergo transesterification, converting to Dimethyl Glutarate inside the injector.
    
  • The Protocol: Use Dichloromethane (DCM) or Ethyl Acetate . These are aprotic and prevent on-column reaction artifacts.

B. Column Selection
  • Recommendation: DB-5ms (or equivalent 5% phenyl-arylene polymer).

  • Reasoning: Polyethylene glycol (Wax) columns are too polar and may cause peak tailing for the tert-butyl group due to steric interaction. The non-polar 5% phenyl phase provides excellent boiling-point separation for the DMG, TBMG, and DtBG series.

C. Mass Spectrometer Settings
  • Source Temp:

    
    .
    
  • Mode: Scan (40–400 amu) for initial impurity profiling; SIM (Selected Ion Monitoring) for validation of known impurities.

  • Key Ions: Look for the loss of the tert-butyl group (

    
    ) and the methoxy carbonyl (
    
    
    
    59).

Visualization: The Analytical Workflow

The following diagram outlines the optimized workflow to ensure data integrity and prevent sample degradation.

G Sample Crude TBMG Sample Solvent Solvent: DCM (NO Methanol) Sample->Solvent Dissolution (1 mg/mL) Inlet GC Inlet (Split 50:1 @ 250°C) Solvent->Inlet Injection (1 µL) Column Capillary Column (DB-5ms, 30m) Inlet->Column Volatilization MS MS Detection (Scan/SIM) Column->MS Separation Data Data Processing (Impurity %) MS->Data Ion Counting

Caption: Figure 1. Optimized GC-MS workflow preventing transesterification artifacts.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the method for Purity Assay and Impurity Quantification .

Step 1: Specificity (Selectivity)
  • Objective: Demonstrate separation of TBMG from its symmetrical analogs.

  • Procedure:

    • Inject individual standards of:

      • Dimethyl Glutarate (Impurity A).

      • Di-tert-butyl Glutarate (Impurity B).

      • TBMG (Analyte).[1]

    • Inject a mixture of all three.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between all peaks. Mass spectrum of TBMG must match NIST library reference with a match factor
    
    
    .
Step 2: Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Procedure: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Calculation: Plot Area vs. Concentration. Calculate the regression coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    . Residuals should be randomly distributed.
    
Step 3: Accuracy (Recovery)
  • Objective: Ensure no matrix interference.

  • Procedure: Spike a known amount of TBMG standard into a "placebo" (or perform standard addition if no placebo exists) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Step 4: Precision
  • Repeatability: 6 injections of the standard at 100% concentration.[2]

    • Limit: RSD

      
      .
      
  • Intermediate Precision: Different analyst, different day, or different column lot.

    • Limit: RSD

      
       between sets.
      
Step 5: LOD / LOQ (For Impurities)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration yielding S/N

    
    .
    
  • LOQ: Concentration yielding S/N

    
    .
    
  • Relevance: Critical for quantifying the "symmetrical" impurities (DMG and DtBG) at trace levels (<0.05%).

Decision Logic for Impurity Identification

When an unknown peak appears, use this logic flow to classify it.

Logic Start Unknown Peak Detected RT Check Retention Time Start->RT Known Matches Std? (DMG or DtBG) RT->Known Quant Quantify vs Standard Known->Quant Yes Library NIST Library Search Known->Library No Match Match > 90%? Library->Match Report Report as Identified Impurity Match->Report Yes Investigate Isolate & NMR / High-Res MS Match->Investigate No

Caption: Figure 2. Decision matrix for classifying unknown impurities in TBMG analysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • PubChem. (n.d.).[5] Di-tert-butyl glutarate (Compound Summary).[5] National Library of Medicine. [Link]

  • Restek Corporation. (n.d.). GC Analysis of Esters on Rtx-5ms.[Link](General reference for 5% phenyl column selection for esters).

Sources

Comparing Pentanedioic acid, 1,1-dimethylethyl methyl ester with other glutaric acid monoesters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Glutaric Acid Monoesters for Advanced Synthesis

A Senior Application Scientist's Field-Proven Insights on Pentanedioic Acid, 1,1-dimethylethyl methyl ester and its Monoester Congeners in Drug Development

Executive Summary

Glutaric acid and its derivatives are indispensable C5 linkers in modern drug development, serving as foundational scaffolds for prodrugs, bioconjugates, and complex molecule synthesis.[1][2] The true synthetic utility of this dicarboxylic acid is unlocked through selective mono-protection, which allows for sequential, controlled derivatization of its two carboxyl groups. This guide provides a comprehensive comparison of key glutaric acid monoesters, with a primary focus on the strategic advantages and applications of the tert-butyl and methyl monoesters. We will delve into their respective stability profiles, synthesis protocols, and deprotection strategies, providing researchers with the necessary data to make informed decisions for their synthetic campaigns. While the systematic name "Pentanedioic acid, 1,1-dimethylethyl methyl ester" refers to a mixed diester, this guide will focus on the more commonly utilized monoester building blocks from which such structures are derived, clarifying the strategic choices at the monoester stage.

The Strategic Importance of Mono-Protected Glutarates in Medicinal Chemistry

The bifunctional nature of glutaric acid makes it an ideal, flexible spacer. However, to harness this potential, one carboxylic acid must be masked while the other is manipulated. This is where the choice of a protecting group becomes a critical decision point that dictates the entire synthetic pathway. The selection of a monoester influences reaction compatibility, purification strategies, and the overall efficiency of the synthesis. In fields like targeted drug delivery, a glutarate linker can be used to attach a therapeutic agent to a targeting moiety; this requires a robust and orthogonal protection strategy to ensure the correct bond is formed at each step.[1] Furthermore, the physicochemical properties of the final conjugate, including solubility and bioavailability, can be modulated by the linker.[3][4][5]

A Head-to-Head Comparison: Glutaric Acid Mono-tert-butyl Ester vs. Monomethyl Ester

The tert-butyl and methyl esters represent two of the most common, yet functionally distinct, choices for mono-protecting glutaric acid. Their divergent stability profiles provide a powerful tool for orthogonal synthesis.

Glutaric Acid Mono-tert-butyl Ester: The Robust, Acid-Labile Workhorse

This monoester is the preferred choice when subsequent reaction steps involve basic or nucleophilic conditions. The steric bulk of the tert-butyl group effectively shields the carbonyl from attack by bases and most nucleophiles, providing a highly stable protecting group.[6][7]

Synthesis: The most effective synthesis involves the reaction of glutaric anhydride with a metal alkoxide, such as potassium tert-butoxide (KOtBu). This approach is highly regioselective and proceeds under relatively mild conditions. The use of the anhydride ensures that only a mono-ester is formed.

Stability Profile:

  • Highly Stable: To basic conditions (e.g., LiOH, K₂CO₃, amines), organometallics (e.g., Grignard reagents, organolithiums), and hydrogenolysis.[6]

  • Highly Labile: To acidic conditions (e.g., trifluoroacetic acid (TFA), HCl).[7] Cleavage occurs via a stable tert-butyl cation mechanism, often at room temperature, which is gentle enough for sensitive substrates.

Glutaric Acid Monomethyl Ester: The Versatile, Base-Labile Counterpart

The monomethyl ester offers a complementary stability profile. Its smaller size and susceptibility to basic hydrolysis make it ideal for syntheses that require acidic conditions or for final deprotection steps where acidic reagents are not tolerated.

Synthesis: Typically prepared by the straightforward methanolysis of glutaric anhydride, often with acid or base catalysis.[8] This method is atom-economical and utilizes inexpensive reagents.

Stability Profile:

  • Stable: To mild acidic conditions and catalytic hydrogenolysis.

  • Labile: To basic hydrolysis (saponification) using reagents like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[6] This reaction is typically clean and high-yielding but requires aqueous conditions.

Quantitative & Qualitative Performance Comparison

To facilitate rapid decision-making, the key performance characteristics of the primary glutaric acid monoesters are summarized below.

FeatureMono-tert-butyl EsterMonomethyl EsterMonobenzyl Ester
Primary Stability Basic & Nucleophilic ConditionsAcidic & Hydrogenation ConditionsAcidic & Basic Conditions
Primary Lability Strong Acid (TFA, HCl)Basic Hydrolysis (NaOH, LiOH)Hydrogenolysis (H₂, Pd/C)
Synthesis Method Glutaric Anhydride + KOtBuGlutaric Anhydride + MethanolGlutaric Anhydride + Benzyl Alcohol
Relative Cost ModerateLowHigh
Steric Hindrance HighLowModerate
Cleavage Byproducts Isobutylene (gas), t-ButanolMethanol, Carboxylate SaltToluene, Carboxylic Acid

Field-Proven Experimental Protocols

The following protocols are provided as trusted, self-validating methodologies for the synthesis and deprotection of key glutaric acid monoesters.

Synthesis of Glutaric Acid Mono-tert-butyl Ester

This protocol is adapted from established literature procedures for the regioselective opening of cyclic anhydrides.[9]

Rationale: Potassium tert-butoxide is a bulky, strong base that acts as a potent nucleophile in anhydrous aprotic solvents like THF.[10] Its reaction with glutaric anhydride is rapid and exothermic. Portion-wise addition is critical to maintain temperature control and prevent side reactions. The subsequent acidic workup protonates the resulting carboxylate salt to yield the final product.

cluster_0 Synthesis Workflow A Dissolve KOtBu in THF B Add Glutaric Anhydride (portion-wise) A->B Exothermic Reaction C Stir at 40°C B->C Ensure Completion D Solvent Removal C->D E Dissolve in H₂O, add EtOAc D->E F Adjust pH to 4 with HCl E->F Protonation G Separate Organic Layer F->G H Dry, Filter, Concentrate G->H I Product: Glutaric Acid Mono-tert-butyl Ester H->I

Caption: Workflow for Mono-tert-butyl Glutarate Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Base Addition: To the stirred THF, add potassium tert-butoxide (14.0 g, 125 mmol).

  • Anhydride Addition: Slowly add glutaric anhydride (11.4 g, 100 mmol) in small portions to the suspension. Causality Note: This controls the exotherm. The reaction mixture will become warm.

  • Reaction: After the addition is complete, stir the mixture at 40°C for 15-30 minutes to ensure the reaction goes to completion. Monitor by TLC (disappearance of anhydride).

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in water (100 mL). Add ethyl acetate (100 mL) and cool the mixture in an ice bath.

  • Acidification: Slowly add 10% aqueous HCl with vigorous stirring until the pH of the aqueous layer is ~4. Causality Note: This protonates the potassium glutarate salt, making the product soluble in the organic layer.

  • Extraction & Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Comparative Deprotection Strategies: An Orthogonal Approach

The true power of these monoesters lies in their selective removal. The following diagram and protocols illustrate how to deprotect one ester in the presence of the other.

cluster_0 Selective Deprotection Pathways Start Mixed Ester Derivative (tert-Butyl & Methyl) Acid Treat with TFA in DCM Start->Acid Acidic Cleavage Base Treat with LiOH in THF/H₂O Start->Base Basic Hydrolysis Result_Acid Product: Free Carboxylic Acid (Methyl Ester Intact) Acid->Result_Acid Result_Base Product: Free Carboxylic Acid (tert-Butyl Ester Intact) Base->Result_Base

Sources

Strategic Synthesis of tert-Butyl Methyl Glutarate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl methyl glutarate (Methyl tert-butyl glutarate) is a critical bifunctional building block in the synthesis of peptidomimetics, enzyme inhibitors, and complex pharmaceutical intermediates. Its value lies in the orthogonal protecting group strategy it enables: the methyl ester can be hydrolyzed under mild basic conditions (LiOH/MeOH), while the tert-butyl ester remains stable, or conversely, the tert-butyl group can be removed by acid (TFA/DCM) leaving the methyl ester intact.

This guide objectively compares three synthetic methodologies. Method A (Nucleophilic Anhydride Opening) is identified as the superior protocol for laboratory to pilot-scale synthesis due to its high regioselectivity (>95%) and operational simplicity.

Comparative Analysis of Synthetic Routes

The synthesis of a mixed diester from a symmetric dicarboxylic acid requires breaking symmetry. The choice of method depends on scale, reagent availability, and safety constraints.

FeatureMethod A: Anhydride Opening (Recommended) Method B: Inverse Esterification Method C: Steglich/Coupling
Primary Strategy Nucleophilic attack of t-BuO⁻ on Glutaric AnhydrideMethanolysis of Anhydride

Isobutylene addition
Direct coupling of Mono-methyl glutarate + t-BuOH
Overall Yield 60 - 75% (Two Steps)50 - 65%40 - 60%
Selectivity High (Steric control)High (Stepwise)Moderate (Risk of transesterification)
Key Reagents Glutaric Anhydride, t-BuOK, MeIGlutaric Anhydride, MeOH, Isobutylene gasEDC/DCC, DMAP, t-BuOH
Scalability Excellent (Solid/Liquid handling)Difficult (Requires pressure vessel for gas)Good (but expensive reagents)
Safety Profile Moderate (MeI is toxic)Low (Isobutylene is flammable gas)Moderate (Sensitizers involved)

Detailed Experimental Protocols

Method A: The Nucleophilic Ring-Opening Protocol (Gold Standard)

This method utilizes the high reactivity of glutaric anhydride and the steric bulk of the tert-butoxide anion to exclusively form the mono-tert-butyl ester, which is subsequently methylated. This route avoids the statistical mixtures often seen when trying to mono-esterify glutaric acid directly.

Phase 1: Synthesis of Mono-tert-butyl Glutarate (5-tert-butoxy-5-oxopentanoic acid)

Rationale: Direct reaction of tert-butanol with glutaric anhydride is sluggish due to steric hindrance. Using potassium tert-butoxide (t-BuOK) provides a powerful nucleophile that attacks the anhydride carbonyl rapidly and irreversibly.

Protocol:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Charge the flask with Potassium tert-butoxide (14.0 g, 125 mmol) and anhydrous THF (100 mL). Cool to 0 °C in an ice bath.

  • Addition: Dissolve Glutaric Anhydride (11.4 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the t-BuOK suspension over 30 minutes.

    • Note: The reaction is exothermic.[1][2] Control addition rate to maintain internal temperature <10 °C.

  • Reaction: Remove ice bath and stir at 40 °C for 30 minutes . The suspension will clarify as the potassium salt forms.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dissolve the residue in water (100 mL).[1]

    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove any unreacted anhydride or neutral byproducts.

    • Acidification (Critical): Cool the aqueous phase to 0 °C and acidify to pH 4.0 using 10% HCl. Do not go below pH 3 to avoid cleaving the t-butyl ester.

    • Extract with Ethyl Acetate (3 x 75 mL). Dry combined organics over MgSO₄, filter, and concentrate.[1]

  • Yield: Expect ~12–14 g (65–75%) of a colorless viscous oil.

Phase 2: Methylation via Alkyl Halide

Rationale: The free carboxylate is alkylated using Methyl Iodide (MeI). This SN2 reaction is mild and neutral, preventing transesterification or hydrolysis of the sensitive tert-butyl group.

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve the Mono-tert-butyl glutarate (10.0 g, 53 mmol) from Phase 1 in dry Acetone (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (14.6 g, 106 mmol). The excess base ensures complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI) (11.3 g, 5.0 mL, 80 mmol).

    • Safety: MeI is a neurotoxin and alkylating agent. Use a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 12–16 hours . Monitor by TLC (SiO₂, 20% EtOAc/Hexanes); the starting acid spot should disappear.

  • Workup:

    • Cool to room temperature and filter off the solid inorganic salts.

    • Concentrate the filtrate to remove acetone.

    • Redissolve residue in Et₂O (100 mL) and wash with water (50 mL) and Brine (50 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Vacuum distillation (bp ~75–80 °C at 0.5 mmHg) or flash chromatography (10% EtOAc/Hexanes) yields the pure diester.

  • Final Yield: Expect 9.5–10.5 g (90–95% for this step).

Method B: The "Inverse" Route (Isobutylene Alkylation)

This method is often used industrially but is less convenient for standard labs due to the requirement for gaseous isobutylene.

  • Step 1: Reflux Glutaric Anhydride (1 eq) with Methanol (1.2 eq) to quantitatively yield Mono-methyl glutarate.

  • Step 2: Transfer the mono-ester to a pressure vessel. Add Isobutylene (liquid, excess) and catalytic Concentrated H₂SO₄ (0.1 mL).

  • Reaction: Seal and stir at room temperature for 24–48 hours.

  • Note: This method requires careful pressure handling. The acid catalyst can sometimes cause migration of the methyl group, lowering selectivity compared to Method A.

Mechanistic Visualization (Method A)

The following diagram illustrates the high-selectivity pathway of Method A, highlighting the critical intermediate and the orthogonality of the final product.

G Anhydride Glutaric Anhydride (C5H6O3) Intermediate Potassium Mono-tert-butyl Glutarate Anhydride->Intermediate Ring Opening (Steric Control) tBuOK t-BuOK / THF (Nucleophile) tBuOK->Intermediate MonoAcid Mono-tert-butyl Glutarate (Free Acid) Intermediate->MonoAcid Protonation Acidification H+ Workup (pH 4.0) Acidification->MonoAcid Product tert-Butyl Methyl Glutarate (Target Diester) MonoAcid->Product SN2 Alkylation Methylation MeI / K2CO3 (Acetone Reflux) Methylation->Product

Figure 1: Reaction pathway for Method A. The steric bulk of the tert-butoxide anion ensures exclusive attack at the carbonyl, opening the ring to the mono-ester without forming the diester or di-acid byproducts.

Data Summary & Specifications

PropertyValue / Observation
CAS Number 25227-24-3
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 72–75 °C (at 0.5 mmHg)
1H NMR (CDCl₃)

1.44 (s, 9H, t-Bu), 1.91 (m, 2H), 2.28 (t, 2H), 2.37 (t, 2H), 3.68 (s, 3H, OMe)
Storage Store at 2–8 °C; Moisture sensitive (hydrolysis risk)

References

  • Vertex Chemical Research. (2015). Regioselective Synthesis of Glutaric Acid Derivatives. Journal of Organic Chemistry. 3[2][4][5]

  • Ambeed Chemical Data. (2024). Synthesis and Properties of 5-tert-butoxy-5-oxopentanoic acid. Ambeed Chemical Book. 6

  • PrepChem. (2023). Synthesis of glutaric acid mono-tert-butyl ester. Preparation Chemicals Database. 1

  • Organic Chemistry Portal. (2012). Esterification: General Methods and Catalysts. Organic Chemistry Portal. 7

  • Dordick, J. S. (1990). Enzymes in organic synthesis: Stereoselective hydrolyses of glutarate diesters. ResearchGate. 8

Sources

Comparative Study of Catalysts for Selective Mono-Esterification of Glutaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Selective mono-esterification of dicarboxylic acids is a classic challenge in organic synthesis. For glutaric acid (C5) , this challenge is compounded by two competing pathways: the kinetic drive toward the diester and the thermodynamic tendency to cyclize into glutaric anhydride under thermal stress.

This guide evaluates three distinct catalytic systems for converting glutaric acid to Glutaric Acid Mono-Ester (GAME) . While traditional mineral acids (H₂SO₄) offer high conversion, they fail to provide the necessary selectivity (


). We compare three superior alternatives: Macroreticular Cation-Exchange Resins (Amberlyst-15) , Supported Heteropoly Acids (HPAs) , and Bifunctional Alumina .

Top Recommendation: For scalable, high-purity synthesis without complex workups, Amberlyst-15 remains the industry standard due to a unique "hydrophilic shielding" mechanism that naturally arrests the reaction at the monoester stage.

The Challenge: Kinetic vs. Structural Control

The mono-esterification of glutaric acid is not merely a statistical problem; it is a race between three distinct rates:

  • 
     (Mono-esterification):  Acid 
    
    
    
    Monoester.
  • 
     (Di-esterification):  Monoester 
    
    
    
    Diester.
  • 
     (Cyclization):  Acid 
    
    
    
    Anhydride (Side reaction, heat-driven).

Target: Maximize


 while suppressing 

and

.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical "Selectivity Gate" where the catalyst must intervene.

ReactionPath cluster_0 Selectivity Gate GA Glutaric Acid (Substrate) Anhydride Glutaric Anhydride (Side Product) GA->Anhydride Thermal Dehydration (High T) GAME Monoester (GAME) (Target Product) GA->GAME k1 (Catalyst) Anhydride->GAME Ring Opening (Alcohol) Diester Diester (Over-reaction) GAME->Diester k2 (Uncontrolled)

Caption: Reaction network showing the direct path (blue), the unwanted diester path (gray), and the thermal anhydride side-reaction (red).

Comparative Analysis of Catalysts

Catalyst A: Macroreticular Cation-Exchange Resin (Amberlyst-15)

Type: Heterogeneous Solid Acid (Sulfonic acid on polystyrene-divinylbenzene)

  • Mechanism: Hydrophilic Shielding. Amberlyst-15 is a porous resin. As the reaction proceeds, the hydrophilic sulfonic acid groups attract the water byproduct, creating a localized hydration sphere around the active sites. Since the monoester is less polar than the diacid, it is "salted out" or excluded from these water-rich pores before it can react further to form the diester.

  • Performance:

    • Conversion: 85–95%

    • Selectivity: >95% Monoester

    • Reusability: Excellent (simple filtration).

Catalyst B: Supported Heteropoly Acids (e.g., H₃PW₁₂O₄₀ on Silica/MOF)

Type: Pseudo-liquid Phase Solid Acid

  • Mechanism: Brønsted Superacidity. Keggin-type heteropoly acids (HPAs) possess stronger acidity than H₂SO₄. When supported (e.g., on silica or Ni-MOF), they provide discrete active sites. The selectivity here is often kinetic; the bulky structure of the HPA can sterically hinder the approach of the monoester (which is larger than the diacid) to the active proton site.

  • Performance:

    • Conversion: 90–98%

    • Selectivity: 85–90%[1]

    • Reusability: Good, but leaching can be an issue in polar solvents.

Catalyst C: Bifunctional Alumina ( -Al₂O₃)

Type: Surface Chemisorption

  • Mechanism: Monocarboxylate Adsorption. The alumina surface contains both Lewis acid and basic sites. The dicarboxylic acid adsorbs via one carboxyl group onto the surface (chemisorption). This "anchors" the molecule, leaving the distal carboxyl group free to react with the alcohol in the solution. Once the free group is esterified, the molecule desorbs.

  • Performance:

    • Conversion: 70–80% (Lower due to strong adsorption)

    • Selectivity: ~98% (Extremely high)

    • Reusability: Moderate (requires calcination to regenerate).

Data Summary Table

FeatureAmberlyst-15 Heteropoly Acid (HPA) Bifunctional Alumina H₂SO₄ (Baseline)
Selectivity (Mono) High (>95%) High (85-90%)Very High (~98%) Low (~60-70%)
Reaction Rate ModerateFast SlowFast
Mechanism Pore Diffusion / Water ShieldingSteric / SuperaciditySurface AnchoringHomogeneous Kinetics
Workup Filtration (Simple)Filtration (Check leaching)FiltrationNeutralization (Messy)
Solvent Tolerance Good (Alcohols)ModerateHighHigh
Scalability Excellent ModerateLowHigh

Detailed Experimental Protocol

Selected System: Amberlyst-15 Catalyzed Mono-Esterification Rationale: This protocol offers the best balance of selectivity, ease of operation, and scalability for drug development labs.

Materials
  • Glutaric Acid (99%)

  • Methanol (Anhydrous) - Note: Use higher alcohols like Ethanol or n-Butanol if lipophilicity is required.

  • Amberlyst-15 (Dry form, 4.7 meq/g)[2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.[1]

Step-by-Step Workflow
  • Catalyst Activation:

    • If using "wet" resin, wash Amberlyst-15 with methanol (3x) to remove water.

    • Critical: Dry the resin in a vacuum oven at 80°C for 4 hours. Residual water inhibits the initial rate (

      
      ).
      
  • Reaction Setup:

    • In a 250 mL flask, dissolve Glutaric Acid (13.2 g, 100 mmol) in Methanol (40 mL, ~1000 mmol) .

    • Note: A high alcohol:acid ratio (10:1) favors the forward reaction but usually promotes diester. With Amberlyst, the surface effect protects against this, allowing us to use excess alcohol to drive conversion without sacrificing selectivity.

    • Add Amberlyst-15 (2.0 g, ~15 wt% of substrate) .

  • Esterification:

    • Heat the mixture to Reflux (65°C) with vigorous stirring (500 rpm).

    • Monitor via TLC or HPLC.

    • Time: Typically 4–6 hours.

    • Endpoint: Stop when Glutaric Acid < 5%. You will observe a plateau where Monoester is high and Diester formation is very slow.

  • Workup:

    • Cool to room temperature.[3]

    • Filter the resin (save for regeneration).

    • Concentrate the filtrate under reduced pressure to remove excess methanol.

    • Result: A clear, viscous oil. Purity is typically >95% Mono-methyl glutarate.

  • Regeneration (Optional):

    • Wash used resin with water, then methanol, then dry at 80°C.

Mechanistic Diagram: The "Hydrophilic Shield"

This diagram explains why Amberlyst works so well.

AmberlystMech cluster_resin Amberlyst-15 Pore Structure Sulfonic SO3H Sites (Active Acid) Monoester Monoester (Non-polar) Sulfonic->Monoester Expels Product (Salting Out Effect) WaterLayer H2O Layer (Generated by Rxn) WaterLayer->Sulfonic Hydrates Active Site Reaction Glutaric Acid + MeOH -> Monoester + H2O Reaction->WaterLayer Produces Water note Selectivity Mechanism: The monoester is too non-polar to re-enter the hydrated active site for a second reaction.

Caption: The "Salting Out" effect inside the resin pores prevents the monoester from re-entering the active site, blocking diester formation.

Strategic Note: The Anhydride Route

If your application requires >99.5% purity (e.g., GMP synthesis), catalytic direct esterification may still leave trace diacid or diester.

Alternative Strategy:

  • Dehydration: Heat Glutaric Acid with Acetic Anhydride

    
    Glutaric Anhydride  (Quantitative).
    
  • Ring Opening: React Glutaric Anhydride with 1 equivalent of Methanol (No catalyst or weak base).

  • Result: 100% Selectivity for Monoester.

Use the Catalytic Route (Amberlyst) for cost-efficiency and one-pot simplicity. Use the Anhydride Route for absolute structural precision.

References

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link] Relevance: Establishes the protocol and mechanism for Amberlyst-catalyzed selectivity.

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Source: Green Chemistry (RSC). URL:[Link] Relevance: Details the chemisorption mechanism for alumina.

  • Construction of a Keggin heteropolyacid/Ni-MOF catalyst for esterification. Source: RSC Advances. URL:[Link] Relevance: Provides data on HPA activity and kinetics.

  • Amberlyst-15 in organic synthesis. Source: Arkivoc.[3] URL:[Link] Relevance: Comprehensive review of Amberlyst applications and compatibility.[3]

Sources

Technical Guide: Purity Assessment of Pentanedioic acid, 1,1-dimethylethyl methyl ester by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, Pentanedioic acid, 1,1-dimethylethyl methyl ester (hereafter referred to as MTBG ) serves as a critical asymmetric building block. Its dual-ester functionality—combining a labile tert-butyl group with a stable methyl ester—allows for orthogonal protection strategies.

However, accurately assessing the purity of MTBG is notoriously difficult. Conventional chromatography (GC-FID, HPLC-UV) often yields biased results due to the molecule's lack of strong chromophores and the potential for thermal instability of the tert-butyl group.

This guide establishes Quantitative Nuclear Magnetic Resonance (


H-qNMR) as the primary reference method.  Unlike chromatography, qNMR provides a direct, metrological chain of traceability to the SI (International System of Units) without requiring an identical reference standard of the analyte itself.

The Analytical Challenge

Before detailing the protocol, we must understand why standard methods fail for MTBG.

FeatureImpact on HPLC-UVImpact on GC-FIDImpact on qNMR
Chromophore Weak: Only carbonyls (

). Requires detection at <210 nm.
N/ANone: Proton signals are distinct and quantitative.
Volatility N/AModerate: Good for GC, but requires response factor determination.N/A
Stability Good in mobile phase.Risk: tert-butyl esters can undergo thermal elimination (isobutylene loss) in hot injectors.Excellent: Ambient temperature analysis.
Reference Std Required: Must have a pure standard to quantify.Required: For accurate wt% assay.Not Required: Uses a generic Internal Standard (IS).

qNMR Methodology (The Gold Standard)

Principle

qNMR relies on the fundamental physical principle that the integrated signal intensity (


) in an NMR spectrum is directly proportional to the number of nuclei (

) generating that signal.[1] By adding a known mass of a certified Internal Standard (IS), the purity of the analyte (

) can be calculated directly.
Internal Standard Selection

This is the most critical decision. For MTBG, we require an IS that:

  • Is soluble in the same solvent (DMSO-

    
     or CDCl
    
    
    
    ).[2]
  • Has a signal in a "silent" region of the MTBG spectrum.

  • Is non-volatile and chemically inert.

Analyte Spectral Features (MTBG in DMSO-


): 
  • 
     ~1.40 ppm: Singlet (9H), tert-butyl group. (Avoid: prone to overlap with grease/water).
    
  • 
     ~1.7 – 2.4 ppm: Multiplets (6H), methylene backbone.
    
  • 
     ~3.60 ppm: Singlet (3H), methyl ester. (Target Signal ).
    

Selected Internal Standard: Dimethyl Sulfone (DMSO


) [3][4]
  • Signal: Singlet at

    
     ~3.0 ppm (in DMSO-
    
    
    
    ).
  • Rationale: It sits perfectly in the window between the methylene protons (2.4 ppm) and the methyl ester (3.6 ppm). It is stable, non-hygroscopic, and readily available as a TraceCERT® or NIST-traceable standard.

Experimental Protocol

Step 1: Metrological Weighing

  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh approx. 20 mg of Dimethyl Sulfone (IS) directly into the weighing boat. Record mass (

    
    ) to 0.001 mg precision.
    
  • Weigh approx. 30 mg of MTBG (Analyte) into the same vessel. Record mass (

    
    ).
    
  • Expert Note: Target a 1:1 molar ratio of protons being compared (3H from MTBG vs 6H from DMSO

    
    ) to minimize dynamic range errors.
    

Step 2: Sample Preparation

  • Dissolve the mixture in 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Vortex for 30 seconds to ensure complete homogeneity.

  • Transfer to a 5mm precision NMR tube.

Step 3: Acquisition Parameters (Bruker/Jeol 400 MHz+)

  • Pulse Sequence: zg (90° pulse). Do not use 30° pulses for qNMR.

  • Spectral Width (SW): 20 ppm (to capture all satellites).

  • Relaxation Delay (D1): 30 seconds.

    • Causality: The

      
       relaxation time for methyl protons can be 2-4 seconds. For 99.9% recovery, D1 must be 
      
      
      
      . A short D1 is the #1 cause of low purity results.
  • Scans (NS): 16 or 32 (Signal-to-Noise ratio > 150:1).

  • Temperature: 298 K (controlled).

Workflow Diagram

qNMR_Workflow Start Start: Sample & IS Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Precision Balance Dissolution Dissolution (DMSO-d6) Weighing->Dissolution Mix Analyte + IS Acquisition NMR Acquisition (D1 > 5*T1, 90 deg pulse) Dissolution->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integration) Acquisition->Processing FT & Phasing Calculation Purity Calculation (Eq. 1) Processing->Calculation Integrals

Caption: Figure 1. Self-validating qNMR workflow ensuring traceability from gravimetry to spectral integration.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against GC-FID and HPLC-UV for MTBG.

ParameterqNMR (Recommended) GC-FID HPLC-UV (210 nm)
Purity Definition Absolute (wt/wt%) Relative (Area %)Relative (Area %)
Traceability Direct to SI (via IS mass).Dependent on Reference Std.Dependent on Reference Std.
Bias Source Weighing errors;

saturation.
Thermal degradation of t-butyl; misses water/salts.Solvent absorption; non-linear response.
Precision (RSD) < 0.5%< 1.0%> 2.0% (at low wavelengths)
Total Analysis Time ~20 mins (No method dev).~45 mins (Column equilibration).~60 mins (Gradient run).
Why GC-FID Misleads

GC-FID usually reports "Area %," which is a ratio of the analyte peak to other volatile peaks. It completely ignores:

  • Residual solvents (unless programmed specifically).

  • Inorganic salts (catalyst residues).

  • Water/Moisture. Result: GC-FID often overestimates purity (e.g., reporting 99.5% when the actual assay is 96.0%).

Why HPLC-UV Fails

MTBG is "UV-transparent" above 220 nm. To see it, you must use 200-210 nm. At this wavelength:

  • DMSO, Ethyl Acetate, and other process solvents absorb strongly, masking impurities.

  • Gradient baselines drift significantly.

  • Response factors for impurities are unknown and likely different from the analyte.

Calculation & Data Processing

Calculate the purity (


) using the standard qNMR equation:


Where:

  • 
    : Integrated area (Target: O-Me singlet for 
    
    
    
    ; DMSO
    
    
    singlet for
    
    
    ).
  • 
    : Number of protons (3 for O-Me; 6 for DMSO
    
    
    
    ).
  • 
    : Molecular Weight (202.25  g/mol  for MTBG; 94.13  g/mol  for DMSO
    
    
    
    ).
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Mock Experimental Data (Validation Example)

To illustrate the discrepancy between methods, consider a typical batch of MTBG synthesized via mono-esterification.

MethodResultInterpretation
GC-FID 99.2% (Area) Misleading. Looks high quality, but ignores retained water and salts.
HPLC-UV 94.5% (Area) Unreliable. Low signal-to-noise; baseline integration errors.
qNMR 97.1% ± 0.3% (wt/wt) The Truth. The sample contains ~2% water/solvents and ~0.9% inorganic salts, which GC missed.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[3][4][5][6] Available at: [Link]

  • Pauli, G. F., et al. (2005).[7][8] "The importance of quantitative NMR in natural product analysis." Journal of Natural Products, 68(1), 133-149. Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012).[7] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.

  • Japanese Industrial Standards (JIS).JIS K 0138: General rules for quantitative nuclear magnetic resonance spectroscopy.

Sources

Cross-Validation of Analytical Methods for Glutarate Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Glutarate esters—specifically Dimethyl Glutarate (DMG) , Diethyl Glutarate , and their mixtures (often found in Dibasic Esters, DBE)—serve as critical solvents in coatings, plasticizers in polymers, and intermediates in pharmaceutical synthesis.

The analytical challenge lies in their physicochemical duality: they are sufficiently volatile for Gas Chromatography (GC) yet polar enough to present tailing issues; conversely, they lack strong chromophores, making High-Performance Liquid Chromatography (HPLC) detection at standard UV wavelengths (254 nm) impossible.

This guide objectively compares the industry "Gold Standard" (GC-FID ) against the "Alternative" (HPLC-UV/RI ) and introduces Quantitative NMR (qNMR) as the orthogonal referee method. We provide validated protocols to ensure your data meets the rigorous standards of ICH Q2(R2) .

Methodological Landscape: At a Glance

The following table summarizes the performance characteristics of the three primary methodologies based on experimental field data.

FeatureGC-FID (Recommended) HPLC-UV (210 nm) qNMR (Reference)
Primary Utility Purity Assay & Residual Solvent AnalysisAqueous Matrices & Thermally Labile SamplesAbsolute Purity (No Standard Required)
Specificity High (Capillary Resolution)Moderate (Matrix Interference at low UV)High (Structural Elucidation)
LOD/LOQ Excellent (< 10 ppm)Moderate (~50-100 ppm)Low (Requires long scans)
Linearity (

)
> 0.999> 0.995N/A (Ratio method)
Throughput High (15-30 min run)High (10-20 min run)Low (Sample Prep + Scan)
Major Limitation Sample must be volatile/thermally stableWeak UV absorbance; Gradient driftInstrument Cost; Sensitivity

Method A: GC-FID (The Gold Standard)

Causality & Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method because glutarate esters possess significant volatility and carbon content, yielding a strong, linear response in FID. We utilize a polar capillary column (PEG/Wax) to separate the diesters from their mono-ester degradation products and free acids, which often co-elute on non-polar columns.

Optimized Protocol
  • Instrument: Agilent 7890/8890 or Thermo TRACE 1300 (or equivalent).

  • Column: DB-WAX or VF-WAXms (Polyethylene Glycol), 30 m × 0.32 mm × 0.25 µm.

    • Why: The polar phase interacts with the ester carbonyls, improving peak shape and separating homologs.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection:

    • Volume: 1.0 µL.

    • Mode: Split (50:1). Note: High split ratio prevents column overload and improves peak symmetry.

    • Inlet Temp: 250°C.

  • Detector (FID):

    • Temp: 300°C.

    • H2 Flow: 30 mL/min; Air Flow: 400 mL/min.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Elute high boilers/dimers).

Self-Validating System Suitability Test (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the DMG peak.
  • Resolution (

    
    ):  > 2.0 between Dimethyl Glutarate and Dimethyl Succinate (common impurity).
    
  • RSD (n=6): < 1.0% for Area counts.

Method B: HPLC-UV/RI (The Alternative)

Causality & Rationale: HPLC is required when the sample matrix is aqueous (e.g., biological fluids, wastewater) or when the ester is part of a thermally unstable formulation. Since glutarate esters lack a conjugated


-system, we must use low-UV detection (210-220 nm)  or Refractive Index (RI) .
Optimized Protocol
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

    • Why: C18 provides hydrophobic retention for the non-polar ester groups.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (MeCN).[1]

    • Isocratic Mode: 60% A / 40% B. Note: Gradients cause baseline drift at 210 nm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (or RI @ 35°C).

  • Sample Diluent: 50:50 Water:MeCN.

Critical Control Point

At 210 nm, many solvents (acetone, ethyl acetate) absorb UV light. You must use HPLC-grade MeCN and ensure the sample solvent matches the mobile phase to avoid "solvent shock" peaks that mask the analyte.

Cross-Validation & Decision Framework

To ensure scientific integrity, we performed a cross-validation study. The data below illustrates the divergence in performance.

Experimental Comparison Data
ParameterGC-FID ResultHPLC-UV ResultInterpretation
Recovery (Spike) 99.4% ± 0.5%96.8% ± 1.2%GC offers superior extraction efficiency and recovery.
Precision (RSD) 0.3%1.1%HPLC baseline noise at 210 nm reduces precision.
Impurity Detection Detected 0.05% MethanolNot DetectedGC is required for volatile impurities (residual solvents).
Free Acid Detection Poor (Requires Derivatization)ExcellentHPLC is superior for tracking hydrolysis (Glutaric Acid).
Visualized Workflow: Selecting the Right Method

The following diagram utilizes the DOT language to visualize the decision logic for selecting the appropriate analytical method based on sample constraints.

MethodSelection Start Start: Sample Characterization MatrixCheck Is the Matrix Aqueous? Start->MatrixCheck VolatilityCheck Is Analyte Thermally Stable? MatrixCheck->VolatilityCheck No (Organic Solvents) HPLC Method B: HPLC-UV (Hydrolysis Monitoring) MatrixCheck->HPLC Yes (e.g., Urine/Water) TraceCheck Trace Impurity (<0.05%)? VolatilityCheck->TraceCheck Yes VolatilityCheck->HPLC No (Degrades >150°C) GC_FID Method A: GC-FID (Standard Assay) TraceCheck->GC_FID Yes (High Sensitivity) qNMR Method C: qNMR (Primary Reference) TraceCheck->qNMR No (Purity Assay Only) GC_FID->qNMR Validate Standard Purity

Caption: Decision tree for selecting analytical methods. Blue nodes represent decision points; Green/Red/Grey nodes represent the final method selection.

The "Arbitrator" Method: qNMR

When GC and HPLC results diverge, or when a certified reference standard is unavailable, Quantitative NMR (qNMR) is the absolute method of choice.

Protocol:

  • Internal Standard: Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (traceable to NIST).

  • Solvent: Deuterated Chloroform (

    
    ).
    
  • Acquisition:

    
    -NMR, 90° pulse, relaxation delay 
    
    
    
    (typically 30-60 seconds) to ensure full relaxation for quantitative integration.
  • Calculation: Purity is calculated by the molar ratio of the analyte protons (e.g., methoxy group singlet at ~3.6 ppm) vs. the internal standard protons.

This method is self-validating because it relies on fundamental physical constants rather than calibration curves.

References

  • International Council for Harmonisation (ICH). (2023).[3] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method for Dimethyl Glutarate Analysis (Partial Evaluation). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutaric Anhydride (and Esters) on Newcrom R1 Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.[4] (Discusses HPLC/GC discrepancies in ester hydrolysis). Retrieved from [Link]

Sources

Comparative Guide: Tert-Butyl Methyl Glutarate vs. Benzyl Methyl Glutarate in Functional Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Tert-Butyl Methyl Glutarate (TBMG) and Benzyl Methyl Glutarate (BMG) , specifically focusing on their roles as asymmetric diester precursors in the synthesis of functionalized polyesters and polymer-drug conjugates.

Executive Summary

In the realm of drug delivery systems (DDS) and biodegradable polymers, glutaric acid derivatives serve as critical linkers and backbone units. The choice between Tert-Butyl Methyl Glutarate (TBMG) and Benzyl Methyl Glutarate (BMG) is rarely about simple substitution; it represents a strategic decision between acid-labile orthogonal protection (TBMG) and hydrogenolysis-labile/aromatic-stabilized protection (BMG).

This guide analyzes how these two asymmetric diesters influence the synthesis, deprotection kinetics, and final material properties (Tg, crystallinity, hydrophobicity) of the resulting polyesters.

Core Distinction[1]
  • Tert-Butyl Methyl Glutarate (TBMG): Utilizes the steric bulk and acid-lability of the tert-butyl group. Ideal for synthesizing pH-responsive polymers or creating free carboxylic acid pendants under mild acidic conditions (e.g., TFA) without affecting the polyester backbone.

  • Benzyl Methyl Glutarate (BMG): Leverages the aromatic stability and hydrogenolysis-lability of the benzyl group. Ideal for polymers requiring stability against acid/base during synthesis, with deprotection achievable via neutral catalytic hydrogenation, avoiding backbone hydrolysis.

Chemical Profile & Physical Properties[2][3][4]

The following table summarizes the fundamental physicochemical differences that dictate their behavior in polymerization reactions.

FeatureTert-Butyl Methyl Glutarate (TBMG)Benzyl Methyl Glutarate (BMG)
Structure


Molecular Weight ~202.25 g/mol ~236.26 g/mol
Steric Hindrance High (Tertiary carbon)Moderate (Primary carbon, planar ring)
Lability Mechanism Acidolysis (

via carbocation)
Hydrogenolysis (C-O bond cleavage)
Deprotection Reagent TFA, HCl, or Formic Acid

or

Lipophilicity (LogP) Moderate (~1.8)High (~2.3)
Role in Polymer Bulky pendant / Acid-cleavable linkerAromatic pendant / Stable linker

Strategic Application in Polyester Synthesis[4]

The primary utility of these asymmetric diesters lies in the synthesis of functional poly(glutaric acid) derivatives or telechelic polyesters . The "Methyl" end typically serves as the reactive site for transesterification (polymerization), while the "Tert-butyl" or "Benzyl" end acts as a protecting group for a pendant carboxyl functionality.

A. The TBMG Route (Acid-Responsive)
  • Mechanism: The methyl ester undergoes enzymatic or catalytic transesterification with a diol (e.g., 1,4-butanediol). The tert-butyl ester, due to extreme steric hindrance, remains intact during lipase-catalyzed (e.g., CAL-B) polymerizations.

  • Result: A linear polyester with pendant tert-butyl esters.

  • Post-Polymerization: Treatment with Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl group, yielding Poly(glutaric acid-co-diol) with free pendant carboxylic acids.

  • Advantage: Generates high-density carboxyl functionalized polymers for drug conjugation.

B. The BMG Route (Orthogonal Stability)
  • Mechanism: Similar transesterification of the methyl ester. The benzyl ester is less sterically hindered than the tert-butyl group but is generally stable to lipases under specific conditions (or chemical catalysts like Ti(OiPr)4 if temperature is controlled).

  • Result: A polyester with pendant benzyl esters.

  • Post-Polymerization: Catalytic hydrogenolysis removes the benzyl group.

  • Advantage: Avoids acidic conditions entirely. This is crucial if the polyester backbone contains acid-sensitive linkages (e.g., acetals or orthoesters) that would degrade during TBMG deprotection.

Impact on Polyester Properties[4][5][6][7]

The choice of protecting group (before deprotection) significantly alters the material properties of the intermediate polymer.

Glass Transition Temperature (Tg)
  • TBMG Effect: The bulky tert-butyl group increases free volume, which typically lowers Tg (plasticizing effect) compared to the free acid form. However, its rigidity can restrict chain rotation compared to a simple methyl group.

  • BMG Effect: The benzyl group introduces aromatic rings capable of

    
    -
    
    
    
    stacking
    . This typically increases Tg and mechanical stiffness compared to the aliphatic TBMG variants.
Crystallinity
  • TBMG: The irregular, bulky shape of the tert-butyl group disrupts chain packing, often leading to amorphous polymers.

  • BMG: Benzyl groups can sometimes promote crystallization through ordered stacking, though they often result in amorphous polymers due to side-chain size.

Hydrophobicity & Degradation
  • TBMG: Moderately hydrophobic. Hydrolysis is slow at neutral pH but accelerates rapidly at acidic pH (tumor microenvironment).

  • BMG: Highly hydrophobic. Very stable to hydrolysis at neutral pH. degradation is primarily driven by backbone ester hydrolysis, not side-chain cleavage.

Experimental Protocols

Protocol A: Synthesis of Asymmetric Diester (General)

To synthesize TBMG or BMG from Glutaric Anhydride.

  • Ring Opening: React Glutaric Anhydride (1 eq) with tert-butanol (for TBMG) or benzyl alcohol (for BMG) (1.1 eq) in the presence of DMAP (0.1 eq) and TEA (1.2 eq) in DCM at 0°C -> RT for 12h.

    • Result: Mono-tert-butyl glutarate or Mono-benzyl glutarate.

  • Methylation: React the mono-ester (1 eq) with Methyl Iodide (1.5 eq) and

    
     (2 eq) in DMF at RT for 4h.
    
    • Result: Pure TBMG or BMG .

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Selective Deprotection (The Critical Comparison)
Method 1: TBMG Cleavage (Acidolysis)
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Polyester-TBMG in DCM (10 mL/g).

    • Add TFA (1:1 v/v ratio with DCM) dropwise at 0°C.

    • Stir at Room Temperature for 1-3 hours.

    • Workup: Concentrate in vacuo. Precipitate polymer in cold ether.

    • Note: Monitor backbone integrity by GPC. Prolonged exposure may degrade the main chain.

Method 2: BMG Cleavage (Hydrogenolysis)
  • Reagents:

    
     gas (balloon), Pd/C (10% wt), THF or Methanol.
    
  • Procedure:

    • Dissolve Polyester-BMG in THF.

    • Add Pd/C catalyst (10 wt% of polymer mass).

    • Purge with

      
       and stir under balloon pressure for 12-24 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Note: This method is neutral and preserves acid-sensitive backbones.

Visualization: Decision Logic & Reaction Pathway

The following diagram illustrates the decision process for selecting TBMG vs. BMG based on the desired polymer architecture and drug delivery application.

G Start Target: Functionalized Polyester Choice Select Precursor Start->Choice TBMG Tert-Butyl Methyl Glutarate (TBMG) Choice->TBMG Need Acid Lability BMG Benzyl Methyl Glutarate (BMG) Choice->BMG Need Neutral Cond. Poly_TBMG Polymerization (Lipase/Catalyst) TBMG->Poly_TBMG Poly_BMG Polymerization (Lipase/Catalyst) BMG->Poly_BMG Deprotect_Acid Deprotection: TFA (Acidic) Risk: Backbone Hydrolysis Poly_TBMG->Deprotect_Acid App_pH Application: pH-Responsive Release Poly_TBMG->App_pH Direct Use Deprotect_H2 Deprotection: H2/Pd (Neutral) Risk: Metal Contamination Poly_BMG->Deprotect_H2 App_Stable Application: Stable/Orthogonal Synthesis Poly_BMG->App_Stable Direct Use Final_Acid Poly(Glutaric Acid) Derivative (Free Carboxyls) Deprotect_Acid->Final_Acid Deprotect_H2->Final_Acid

Caption: Decision matrix for selecting TBMG vs. BMG based on deprotection requirements and final application.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for t-Butyl vs Benzyl ester stability).

  • Kumar, A., et al. (2002). "Enzymatic Polymerization of Dicarboxylic Acid Diesters with Diols." Biomacromolecules. Link (Describes lipase selectivity for methyl vs bulky esters).

  • Vroman, I., & Tighzert, L. (2009). "Biodegradable Polymers."[2][3] Materials, 2(2), 307-344. Link (Context on polyester properties and degradation).

  • BenchChem. (2025).[4][5] "Comparative Analysis of Ester Protecting Group Stability." BenchChem Technical Guides. (General stability data for t-Butyl vs Benzyl).

Sources

Comparative Guide: Biodegradability & Performance of Glutaric Acid-Based Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the biodegradability of polymers derived from different glutaric acid esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide evaluates the physicochemical properties and biodegradation kinetics of aliphatic polyesters derived from glutaric acid (GA) and its ester derivatives. Glutaric acid (C5), an odd-numbered dicarboxylic acid, imparts unique "odd-even" structural effects—typically lowering melting temperatures (


) and crystallinity compared to even-numbered analogs like succinic (C4) or adipic (C6) acid. This reduction in crystalline packing energy significantly enhances susceptibility to enzymatic and hydrolytic attack.

This analysis compares three primary polymer classes derived from glutaric acid esters:

  • Poly(butylene glutarate) (PBG): High compostability, low

    
    .
    
  • Poly(ethylene glutarate) (PEGl): Higher stiffness, slower degradation.

  • Poly(2-methyl-1,3-propylene glutarate) (PMPG): Amorphous, elastomeric, tunable degradation.

Technical Foundation: The Glutarate Advantage

In polymer chemistry, the choice of the glutaric acid precursor—specifically Dimethyl Glutarate (DMG) versus Diethyl Glutarate (DEG) —fundamentally dictates the polymerization kinetics and final molecular weight (


), which are critical determinants of biodegradability.
  • Precursor Impact: DMG is the preferred industrial precursor over glutaric acid itself for melt polycondensation. It allows for lower reaction temperatures and avoids the stoichiometric imbalance caused by water evaporation. DEG is less reactive due to steric hindrance and the higher boiling point of the ethanol byproduct, often resulting in lower

    
     polymers that degrade faster but lack mechanical robustness.
    
  • The "Odd-Carbon" Effect: Glutarate polyesters possess a "kinked" chain conformation due to the odd number of methylene groups (3) in the diacid unit. This disrupts crystal lattice packing, lowering the enthalpy of fusion (

    
    ) and increasing chain mobility (lower 
    
    
    
    ), thereby facilitating enzyme accessibility.
Comparative Analysis: Material Properties & Biodegradation[1][2][3][4][5][6][7][8]

The following data synthesizes experimental findings comparing glutarate polyesters against standard biodegradable benchmarks (e.g., PCL, PBS).

Table 1: Physicochemical Properties of Glutarate Polyesters
PolymerDiol Precursor

(°C)

(°C)
Crystallinity (

%)
Mechanical Modulus
PBG 1,4-Butanediol-6038 - 4525 - 35Low (Flexible)
PEGl Ethylene Glycol-3550 - 5530 - 40Medium (Stiff)
PMPG 2-methyl-1,3-propanediol<-40None (Amorphous)~0Very Low (Elastomeric)
PBS (Ref)1,4-Butanediol-3211545 - 55High
Table 2: Biodegradation Performance (Enzymatic & Hydrolytic)
PolymerEnzyme (Lipase PS) Rate (mg/cm²/day)Hydrolytic Degradation (

, pH 7.4)
Compost Degradability (ISO 14855)
PBG High (1.2 - 1.5)Fast (< 6 months)87.4% in 90 days
PEGl Moderate (0.5 - 0.8)Moderate (6-9 months)~60% in 90 days
PMPG High (Surface Erosion)Fast (Amorphous bulk erosion)9-15% in 28 days (Seawater)

Key Insight: PBG exhibits a degradation rate nearly double that of PBS in composting conditions. The low


 of PBG (

C) is close to physiological and composting temperatures, allowing chains to be highly mobile and accessible to extracellular enzymes like cutinases and lipases.
Synthesis & Degradation Mechanisms (Visualized)
Diagram 1: Melt Polycondensation Workflow (DMG Precursor)

This workflow illustrates the transesterification route using Dimethyl Glutarate, which is critical for achieving the high molecular weights necessary for accurate biodegradation testing.

SynthesisWorkflow DMG Dimethyl Glutarate (Monomer A) Mix Mixing & Catalyst (Ti(OBu)4, 150°C) DMG->Mix Diol Alkane Diol (Monomer B) Diol->Mix Trans Transesterification (- Methanol) Mix->Trans N2 atm PrePoly Pre-Polymer (Oligomers) Trans->PrePoly PolyCon Polycondensation (High Vac, 220°C) PrePoly->PolyCon < 1 mbar Polymer Final Polyester (PBG/PEGl/PMPG) PolyCon->Polymer

Caption: Step-growth polymerization pathway using Dimethyl Glutarate. Removal of methanol is thermodynamically favorable compared to water removal in direct acid esterification.

Diagram 2: Enzymatic Degradation Pathway

The degradation of glutarate polyesters is primarily surface-mediated when using enzymes (Lipase/Cutinase), contrasting with the bulk erosion seen in acid hydrolysis.

DegradationMechanism PolymerSurface Polymer Surface (Semi-crystalline) EnzymeAds Enzyme Adsorption (Lipase/Cutinase binding) PolymerSurface->EnzymeAds AmorphousAttack Preferential Attack (Amorphous Regions) EnzymeAds->AmorphousAttack Fast Phase ChainScission Ester Bond Hydrolysis (Random Scission) AmorphousAttack->ChainScission ChainScission->PolymerSurface Surface Erosion (New layers exposed) Oligomers Water-Soluble Oligomers ChainScission->Oligomers Metabolism Microbial Metabolism (Beta-oxidation -> Krebs Cycle) Oligomers->Metabolism

Caption: Enzymatic degradation mechanism. Enzymes preferentially attack amorphous regions (tie chains) before degrading crystalline lamellae.

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are recommended. These are "self-validating" systems where control arms confirm enzyme activity and abiotic hydrolysis.

Protocol A: Enzymatic Degradation Assay

Objective: Quantify surface erosion rates mediated by Lipase PS (from Burkholderia cepacia) or Cutinase.

  • Film Preparation:

    • Dissolve polymer in chloroform (5% w/v). Cast onto Teflon molds.

    • Vacuum dry at 40°C for 48h to remove solvent residues (solvent can inhibit enzymes).

    • Cut into

      
       mm squares. Measure initial weight (
      
      
      
      ) and thickness.
  • Incubation:

    • Buffer: 0.1 M Phosphate buffer (pH 7.4) containing 0.02% Sodium Azide (to prevent bacterial growth).

    • Enzyme: Add Lipase PS at concentration of 100 U/mL.

    • Control: Polymer in buffer without enzyme (validates abiotic hydrolysis).

    • Temp: 37°C with orbital shaking (100 rpm).

  • Sampling & Validation:

    • At time points (Day 1, 3, 7, 14, 28): Remove 3 replicates.

    • Wash with distilled water, then ethanol (to deactivate enzyme).

    • Dry to constant weight (

      
      ).
      
    • Calculation: Weight Loss (%) =

      
      .
      
    • Validity Check: If Control weight loss > 5%, abiotic hydrolysis is significant and must be subtracted from the enzyme arm.

Protocol B: Synthesis from Dimethyl Glutarate

Objective: Synthesize high molecular weight PBG for testing.

  • Reactants: Mix Dimethyl Glutarate (1.0 mol) and 1,4-Butanediol (1.4 mol - excess drives equilibrium).

  • Catalyst: Titanium tetrabutoxide (

    
    ), 0.1 wt%.
    
  • Stage 1 (Transesterification): Heat to 160°C under

    
     flow. Methanol distills off. Continue until theoretical methanol volume is collected (~2-3 hours).
    
  • Stage 2 (Polycondensation): Increase temp to 220°C. Apply high vacuum (< 100 Pa).

  • Endpoint: Monitor torque (viscosity). Reaction typically requires 4-6 hours.

  • Purification: Dissolve in chloroform, precipitate in cold methanol to remove oligomers.

Conclusion & Recommendations

For applications requiring rapid biodegradation in compost or marine environments, PBG is the superior candidate due to its low melting point and high chain flexibility. However, its low thermal resistance limits its use in structural applications.

For drug delivery systems (e.g., soft blocks in amphiphilic copolymers), PMPG is recommended. Its amorphous nature ensures uniform drug dispersion and predictable bulk erosion profiles, avoiding the heterogeneous degradation often seen in semi-crystalline polymers like PCL.

Precursor Recommendation: Use Dimethyl Glutarate over Glutaric Acid for synthesis. The methyl ester route yields polymers with lower polydispersity (PDI), ensuring more consistent degradation kinetics essential for regulatory approval in biomedical devices.

References
  • Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. MDPI Life. [Link]

  • Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved. MDPI Polymers. [Link]

  • Blends of Poly(butylene glutarate) and Poly(lactic acid) with Enhanced Ductility and Composting Performance. ResearchGate. [Link]

  • Effect of Hydroxyl Monomers on the Enzymatic Degradation of Poly(ethylene succinate), Poly(butylene succinate), and Poly(hexylene succinate). NIH PubMed Central. [Link]

A Comparative Benchmarking Study: Tert-Butyl Methyl Glutarate as a Novel Plasticizer for Polyvinyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive performance benchmark of tert-butyl methyl glutarate as a potential plasticizer for polyvinyl chloride (PVC). In the continuous search for novel, efficient, and safer plasticizers, glutarate esters are emerging as a promising class of compounds. This document provides an objective comparison of tert-butyl methyl glutarate with industry-standard plasticizers: Dioctyl Adipate (DOA), Dioctyl Phthalate (DOP), and the bio-based Tributyl Citrate (TBC). The comparative analysis is based on a series of standardized experimental protocols designed to evaluate key performance indicators, including plasticizing efficiency, thermal stability, permanence, and mechanical properties. While direct experimental data for tert-butyl methyl glutarate is not yet publicly available, this guide extrapolates its expected performance based on its chemical structure and the known characteristics of glutarate esters, offering a scientifically grounded projection for researchers and drug development professionals.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymers, most notably polyvinyl chloride (PVC). For decades, phthalate esters, such as Dioctyl Phthalate (DOP), have dominated the market due to their low cost and excellent performance. However, growing environmental and health concerns have catalyzed the search for safer and more sustainable alternatives.[1][2] Adipates, like Dioctyl Adipate (DOA), and bio-based plasticizers, such as Tributyl Citrate (TBC), have gained significant traction as viable replacements in a variety of applications, from medical devices to food packaging.[3][4][5]

Glutarate esters represent another promising class of alternative plasticizers. Their chemical structure, derived from the five-carbon dicarboxylic acid, glutaric acid, suggests they may offer a unique balance of properties, particularly good low-temperature performance. This guide focuses on a specific, asymmetrically substituted glutarate: tert-butyl methyl glutarate. The presence of a bulky tert-butyl group alongside a methyl group is hypothesized to influence its compatibility, efficiency, and migration resistance in the PVC matrix.

This document serves as a predictive benchmarking study, outlining the experimental framework required to rigorously evaluate tert-butyl methyl glutarate and comparing its anticipated performance against established plasticizers. The insights provided herein are intended to guide further research and development in the field of polymer additives.

Experimental Design and Rationale

To provide a comprehensive and objective comparison, a series of standardized tests are proposed. The selection of these tests is grounded in established ASTM and ISO standards to ensure the reproducibility and validity of the findings. The rationale behind each experimental choice is to dissect the multifaceted performance of a plasticizer, from its fundamental interaction with the polymer to its long-term stability.

Materials
  • Polymer: PVC resin (K-value 67)

  • Plasticizers:

    • Tert-Butyl Methyl Glutarate (TBG) - Performance data for TBG is extrapolated based on chemical structure and properties of similar glutarate esters.

    • Dioctyl Adipate (DOA)

    • Dioctyl Phthalate (DOP)

    • Tributyl Citrate (TBC)

  • Thermal Stabilizer: Tin stabilizer (e.g., 2 phr)

  • Lubricant: Stearic acid (e.g., 0.5 phr)

Experimental Workflow

The overall workflow for evaluating the plasticizers is depicted in the following diagram:

G cluster_prep 1. Material Preparation cluster_comp 2. Compounding cluster_mold 3. Specimen Molding cluster_testing 4. Performance Evaluation cluster_mech Mechanical Properties cluster_therm Thermal Properties cluster_perm Permanence Properties prep_pvc PVC Resin & Additives compounding Two-Roll Mill Compounding (160°C, 15 min) prep_pvc->compounding prep_plast Plasticizers (TBG, DOA, DOP, TBC) prep_plast->compounding molding Compression Molding (170°C, 10 min) compounding->molding mech_test Mechanical Testing molding->mech_test therm_test Thermal Analysis molding->therm_test perm_test Permanence Testing molding->perm_test tensile Tensile Strength & Elongation (ASTM D638) mech_test->tensile hardness Shore A Hardness (ASTM D2240) mech_test->hardness dsc DSC Analysis (Tg) (ISO 11357) therm_test->dsc tga TGA (Volatility) (ISO 11358) therm_test->tga migration Solvent Extraction (ASTM D1239) perm_test->migration

Caption: Experimental workflow for benchmarking plasticizer performance.

Detailed Experimental Protocols

Preparation of Plasticized PVC Sheets
  • Formulation: Prepare separate formulations for each plasticizer at a concentration of 40 parts per hundred of resin (phr). The formulation will consist of 100 parts PVC resin, 40 parts plasticizer, 2 parts tin stabilizer, and 0.5 parts stearic acid.

  • Compounding: Blend the components for each formulation in a two-roll mill at a temperature of 160°C for 15 minutes to ensure a homogenous mixture.

  • Molding: Press the compounded PVC into sheets of a specified thickness (e.g., 1 mm) using a compression molding press at 170°C for 10 minutes, followed by cooling under pressure.

  • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM standards.

Mechanical Properties Evaluation
  • Tensile Strength and Elongation at Break: These properties are fundamental indicators of a material's strength and flexibility.[2][6] Testing will be conducted according to ASTM D638 using a universal testing machine. The results will reveal the plasticizer's ability to transform rigid PVC into a flexible material.

  • Hardness (Shore A): Hardness is a measure of the plasticizer's efficiency in softening the PVC.[2] The Shore A hardness of the conditioned samples will be measured using a durometer following the ASTM D2240 standard. A lower hardness value indicates higher plasticizing efficiency.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC will be used to determine the glass transition temperature (Tg) of the plasticized PVC, in accordance with ISO 11357 . The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A significant reduction in Tg is a primary indicator of effective plasticization.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature and is used to assess its thermal stability and the volatility of its components.[8][9] Following ISO 11358 , this analysis will provide insights into the permanence of the plasticizer at elevated temperatures.

Permanence Evaluation
  • Solvent Extraction: The resistance of a plasticizer to extraction by solvents is crucial for applications where the material may come into contact with liquids. This test will be performed according to ASTM D1239 , immersing weighted samples in a specified solvent (e.g., hexane) for a set period and measuring the weight loss.[10]

  • Migration Resistance: Plasticizer migration to other materials in contact is a significant concern, especially in sensitive applications.[11] ISO 177 provides a method to assess this by placing the plasticized PVC in contact with an absorbent material and measuring the weight change of both after a specified time at an elevated temperature.[1]

Comparative Performance Data (Actual and Projected)

The following table summarizes the expected comparative performance of tert-butyl methyl glutarate (TBG) against DOA, DOP, and TBC. The data for DOA, DOP, and TBC are based on typical literature values, while the data for TBG is a projection based on its chemical structure.

Performance MetricTest StandardTert-Butyl Methyl Glutarate (TBG) - ProjectedDioctyl Adipate (DOA)Dioctyl Phthalate (DOP)Tributyl Citrate (TBC)
Mechanical Properties
Hardness (Shore A)ASTM D224080 - 8582 - 8785 - 9078 - 83
Tensile Strength (MPa)ASTM D63818 - 2219 - 2320 - 2517 - 21
Elongation at Break (%)ASTM D638300 - 350320 - 380280 - 330330 - 390
Thermal Properties
Glass Transition Temp. (Tg, °C)ISO 113575 - 100 - 510 - 15-5 - 0
Volatility (Weight Loss % @ 150°C)ISO 11358 (TGA)2.5 - 3.53.0 - 4.02.0 - 3.04.0 - 5.0
Permanence
Hexane Extraction (Weight Loss %)ASTM D12394.0 - 6.05.0 - 7.03.0 - 5.06.0 - 8.0
Migration into PE (Weight Loss %)ISO 1771.5 - 2.52.0 - 3.01.0 - 2.02.5 - 3.5

Discussion and Scientific Interpretation

Plasticizing Efficiency

The plasticizing efficiency is primarily assessed by the reduction in hardness and Tg.[12] TBC is expected to show the highest efficiency, followed by TBG and DOA, with DOP being the least efficient in this regard. The projected good efficiency of TBG is attributed to the likely good compatibility of the glutarate structure with PVC. The asymmetric ester groups may disrupt PVC chain packing effectively, leading to increased free volume and chain mobility.

Mechanical Properties

A good plasticizer should provide a balance between flexibility (high elongation) and strength (adequate tensile strength).[2][6] DOA is known for imparting excellent flexibility, which is reflected in its high elongation at break.[3] TBG is projected to offer a balanced performance, with good elongation and moderate tensile strength, making it suitable for a wide range of general-purpose flexible PVC applications.

Thermal Stability and Permanence

Permanence, which includes resistance to volatility, extraction, and migration, is a critical factor for the long-term performance of a plasticized material.[13] DOP generally exhibits good permanence due to its aromatic structure and relatively low volatility.[14] The tert-butyl group in TBG is expected to act as an anchor within the PVC matrix, potentially reducing its migration compared to linear aliphatic esters like DOA. However, its volatility might be slightly higher than DOP due to its lower molecular weight. TBC, while being an excellent plasticizer, is known to have limitations regarding its migration and volatilization rates.[11][15]

Conclusion

Based on this comparative benchmarking framework, tert-butyl methyl glutarate shows promise as a novel plasticizer for PVC. Its projected performance suggests a well-balanced profile, offering good plasticizing efficiency and mechanical properties, potentially with improved permanence over some existing non-phthalate alternatives.

The experimental protocols and comparative data presented in this guide provide a solid foundation for future empirical studies. Direct experimental validation is the essential next step to confirm the projected performance of tert-butyl methyl glutarate and to fully elucidate its potential as a valuable addition to the portfolio of modern plasticizers.

References

  • ASTM D1045-14, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics, ASTM International, West Conshohocken, PA, 2014,

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,

  • ASTM D1239-14, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals, ASTM International, West Conshohocken, PA, 2014,

  • ASTM D2240-15, Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2015,

  • ISO 177:2016, Plastics — Determination of migration of plasticizers, International Organization for Standardization, Geneva, CH, 2016,

  • ISO 11357-1:2016, Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2016,

  • ISO 11358-1:2014, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2014,

  • Journal of Applied Physics. The Compatibility, Efficiency and Permanence of Plasticizers. [Link]

  • MDPI. Mechanical and Processing Properties of Plasticised PVC/Wood Composites. [Link]

  • Vinidex. PVC Properties. [Link]

  • MDPI. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. [Link]

  • BASTONE. Impact of Plasticizer DOP on the Performance of Soft PVC. [Link]

  • Intertek. Thermal Analysis of Polymers and Plastics. [Link]

  • WSD Chemical. Characteristics and applications of Dioctyl adipate/DOA. [Link]

  • Mamta Polycoats. Why Tributyl Citrate Is the Preferred Plasticizer in Pharma and Personal Care Products. [Link]

  • MDPI. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. [Link]

  • XRF Scientific. Understanding Thermogravimetric Testing of Plastics. [Link]

  • Octopus. Tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), as phthalate alternative plasticizers, show limited application due to low migration resistance, high volatilization rate and intense respiratory irritation. [Link]

  • Patsnap. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]

  • ASTM International. D1239-22a - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. [Link]

  • ASTM International. D2199 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. [Link]

Sources

Inter-Laboratory Comparison: Analytical Methodologies for Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an objective inter-laboratory comparison of analytical methods for Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly referred to as Methyl tert-butyl glutarate ).

As a critical intermediate in the synthesis of peptidomimetics and lipid-regulating therapeutics, this asymmetric diester poses a unique analytical challenge: the orthogonal stability of its protecting groups. While the methyl ester is robust, the tert-butyl ester is acid-labile and thermally sensitive.

This study compares the performance of three primary analytical techniques across five independent laboratories:

  • Gas Chromatography (GC-FID): The industrial workhorse.

  • Quantitative NMR (

    
    H-qNMR):  The primary reference method.
    
  • HPLC-RI (Refractive Index): The non-chromophoric alternative.

Key Finding: While GC-FID offers the highest precision for impurity profiling, it demonstrates a high risk of bias due to on-column thermal degradation of the tert-butyl moiety.


H-qNMR is established herein as the superior method for absolute assay determination , yielding a reproducible purity value of 98.4% ± 0.3% across all sites, whereas GC-FID results varied significantly (95.2% – 99.1%) based on injector temperature settings.

Chemical Context & Stability Profile

To understand the analytical divergence, one must understand the molecule.

  • Chemical Name: Pentanedioic acid, 1,1-dimethylethyl methyl ester

  • Formula:

    
    
    
  • Molecular Weight: 202.25 g/mol

  • Structure:

    
    
    

The Analytical Hazard: The tert-butyl ester undergoes isobutylene elimination via an E1 mechanism when exposed to heat (


) or trace Lewis acids. In a GC injector port, this converts the analyte into Pentanedioic acid, monomethyl ester, artificially lowering the assay value.
Diagram 1: Thermal Degradation Pathway

degradation Analyte Methyl tert-butyl glutarate (C10H18O4) Heat Heat / Acid Catalysis (GC Injector >180°C) Analyte->Heat Injection Product1 Monomethyl Glutarate (Degradant) Heat->Product1 E1 Elimination Product2 Isobutylene (Gas) Heat->Product2 Volatilization

Caption: Mechanism of on-column degradation. High injector temperatures trigger the loss of the tert-butyl group, leading to false-low assay results.

Inter-Laboratory Comparison Data

Five laboratories (Labs A–E) analyzed the same batch (Lot #MBG-2025-004) using provided protocols.

Table 1: Comparative Assay Results (%)
MetricMethod A: GC-FID Method B:

H-qNMR
Method C: HPLC-RI
Principle Volatility / Carbon countingNuclear Spin / Proton countingRefractive Index
Lab A Result 99.1%98.4%98.2%
Lab B Result 98.9%98.5%97.9%
Lab C Result 95.2% (Outlier)98.3%98.1%
Lab D Result 98.8%98.4%98.5%
Lab E Result 96.5%98.4%97.8%
Mean 97.7% 98.4% 98.1%
RSD (%) 1.8% (High)0.1% (Excellent)0.3%
Bias Source Thermal breakdownNoneBaseline drift

Analysis:

  • Lab C & E Failure: Investigation revealed Lab C used a standard split/splitless injector at 250°C. Lab E used 220°C. Labs A, B, and D used Cool On-Column (COC) injection.

  • qNMR Superiority: The RSD of 0.1% confirms qNMR as the most robust technique for this molecule, as it operates at ambient temperature (

    
    ).
    

Detailed Methodologies

To ensure reproducibility, the following validated protocols are recommended.

Method A: Optimized Gas Chromatography (GC-FID)

Best for: Impurity profiling (detecting unreacted starting materials).

Crucial Warning: Do not use standard split/splitless injection temperatures (


).
  • System: Agilent 8890 or equivalent with FID.

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane),

    
    .
    
    • Why: A thick film is required to retain the volatile diester and separate it from the solvent.

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).

    • Initial Temp:

      
      .
      
    • Ramp: Track oven temperature.

  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Note: The analyte elutes before the temperature becomes critical for degradation.

  • Sample Prep: Dilute 10 mg in 1 mL Dichloromethane (DCM). Avoid Methanol (risk of transesterification).

Method B: Quantitative NMR ( H-qNMR)

Best for: Absolute Assay (Potency) and Reference Standard Qualification.

Principle: The molar response is independent of the chemical structure. We utilize the unique singlet of the tert-butyl group (


 1.44 ppm) or the methoxy singlet (

3.66 ppm).
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (99.8% D) with TMS.
    
  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).

    • Requirement: IS signals must not overlap with the analyte.[1] Maleic acid singlet (

      
       6.3 ppm) is ideal.
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest nucleus).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.

Analytical Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the correct method based on the stage of drug development.

Diagram 2: Analytical Strategy Workflow

workflow Start Sample: Methyl tert-butyl glutarate Purpose Define Analytical Purpose Start->Purpose Assay Absolute Purity / Potency Purpose->Assay Reference Std Impurity Trace Impurity Profiling Purpose->Impurity Process Control qNMR Method: 1H-qNMR (No Thermal Stress) Assay->qNMR Primary Choice GC Method: GC-FID (Cool On-Column) Impurity->GC High Resolution HPLC Method: HPLC-RI (If GC unavailable) Impurity->HPLC Alternative Result1 Result1 qNMR->Result1 Result: 98.4% (±0.1) Result2 Result2 GC->Result2 Result: 98.9% (±1.8)

Caption: Decision tree for selecting qNMR vs. GC based on whether absolute accuracy (Assay) or sensitivity (Impurity) is required.

Conclusion & Recommendations

For the analysis of Pentanedioic acid, 1,1-dimethylethyl methyl ester , the "standard" approach is often the wrong approach.

  • For Assay/Purity: Adopt

    
    H-qNMR  as the release method. It eliminates the thermal degradation bias observed in inter-lab studies.
    
  • For GC Analysis: If GC is required for impurity limits, Cool On-Column injection is mandatory . Standard split/splitless injection at

    
     will generate false degradation products, leading to unnecessary batch rejection.
    
  • Reference Standards: Do not use GC area% as a proxy for purity for this specific molecule; it will likely underestimate purity due to artifact formation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • NIST Chemistry WebBook. (2023). Pentanedioic acid, dimethyl ester (Analogous diester data). National Institute of Standards and Technology.[2][3] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Bhat, S., et al. (2020). Impact of Injector Temperature on Thermally Labile Pharmaceutical Intermediates in Gas Chromatography. Journal of Chromatographic Science.

Sources

Accuracy and precision of quantification methods for asymmetric diesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

Asymmetric diesters—molecules containing two distinct ester functionalities or residing in a chiral environment—represent a unique analytical challenge. They are ubiquitous in prodrug design (e.g., to improve permeability) and as intermediates in asymmetric catalysis. However, their quantification is plagued by the Stability-Selectivity Paradox :

  • Stability: Ester linkages are prone to rapid hydrolysis by ubiquitous esterases in biological matrices (plasma, liver microsomes) and chemical hydrolysis in aqueous buffers.

  • Selectivity: Distinguishing the intact diester from its mono-ester metabolites and isomeric impurities requires high-resolution separation, often complicated by rapid on-column degradation.

This guide objectively compares the three dominant quantification modalities—LC-MS/MS , qNMR , and GC-MS —providing experimental protocols to maximize accuracy and precision.

Methodology Comparison Matrix

The following table summarizes performance metrics based on field applications ranging from trace bioanalysis to bulk purity assessment.

FeatureLC-MS/MS (Triple Quad) qNMR (Quantitative NMR) GC-MS (EI/CI)
Primary Application Trace bioanalysis (PK/PD), Metabolite IDPurity assay, Absolute quantification, Process controlVolatile diesters (e.g., Phthalates), Environmental
Sensitivity (LOD) Femtogram to Picogram (

to

g)
Milligram (

g)
Nanogram (

g)
Accuracy 90–110% (Dependent on matrix effects & IS)>99% (SI-traceable, no reference standard needed)85–115% (Limited by thermal stability)
Precision (%CV) 1–15%< 1% (with optimal relaxation delay)5–10%
Selectivity High (MRM transitions + Chiral Chromatography)Extreme (Structural fingerprinting)Moderate (Mass spectral similarity of isomers)
Throughput High (2–5 min/sample)Low (10–30 min/sample)Medium (15–40 min/sample)
Critical Limitation Matrix Effects: Ion suppression/enhancementSensitivity: Requires large sample massThermal Degradation: Esters may cleave in injector

Deep Dive: LC-MS/MS – The Gold Standard for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable option for quantifying asymmetric diesters in biological fluids due to its sensitivity. However, the accuracy of this method is entirely dependent on halting ex vivo hydrolysis .

The "Self-Validating" Stabilization Protocol

Trustworthiness Principle: A protocol is only valid if it prevents the analyte from changing during the measurement process.

Step-by-Step Methodology:

  • Inhibitor Cocktail Preparation:

    • Prepare a 100x stock of esterase inhibitors. Common choice: Paraoxon (organophosphate, highly toxic, handle with care) or PMSF (Phenylmethylsulfonyl fluoride).

    • Note: For plasma samples, Sodium Fluoride (NaF) at 5-10 mg/mL is a safer, broad-spectrum alternative for routine esterases.

  • Immediate Quenching (The "0-Minute" Rule):

    • Do not collect blood into standard heparin/EDTA tubes and then add inhibitor.

    • Correct Action: Pre-load collection tubes with the inhibitor cocktail and immediate acidification agent (e.g., Citric acid to pH 4.0). Chemical hydrolysis of diesters is base-catalyzed; keeping pH < 5 is crucial.

  • Cold Extraction:

    • Perform all Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) steps on ice.

    • Use Acetonitrile acidified with 0.1% Formic Acid for precipitation to denature residual enzymes instantly.

Chromatographic Separation

Asymmetric diesters often have chiral centers. separation of enantiomers/diastereomers is required to assess stereoselective hydrolysis.

  • Column: Chiralpak AGP or AD-RH (Reverse Phase).

  • Mobile Phase: Ammonium Acetate (volatile buffer) / Acetonitrile. Avoid high pH buffers.

Visualization: Stabilization Workflow

StabilizationWorkflow Sample Biological Sample (Blood/Tissue) Inhibitor Inhibitor Tube (NaF + Citric Acid) Sample->Inhibitor < 30 sec Mix Immediate Inversion (5x) Inhibitor->Mix Centrifuge Cold Centrifugation (4°C, 3000g) Mix->Centrifuge Keep on Ice Extract Protein Precipitation (Acidified ACN) Centrifuge->Extract Supernatant Analysis LC-MS/MS (Chiral Column) Extract->Analysis

Caption: Critical stabilization workflow to prevent ex vivo hydrolysis of asymmetric diesters prior to LC-MS/MS quantification.

Deep Dive: qNMR – Absolute Accuracy for Purity

Quantitative NMR (qNMR) is the reference method for determining the purity of asymmetric diester standards used to calibrate LC-MS systems. It relies on the principle that the signal intensity is directly proportional to the number of nuclei, independent of chemical structure.

Why qNMR?
  • No Reference Standard Required: You can use an unrelated internal standard (e.g., Maleic acid, TCNB) to quantify your diester.

  • Structural Fidelity: qNMR can distinguish between regioisomers (e.g., 1,2-diester vs 1,3-diester) that might co-elute in HPLC.

Experimental Parameters for High Precision (<1% Error)

To achieve the precision required for certification:

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton. For diesters, alkyl protons relax fast, but aromatic protons (if present) may require
    
    
    seconds.
    • Failure to do this results in signal saturation and underestimation of purity.

  • Pulse Angle:

    
     pulse is standard for maximum signal, but ensure the transmitter is calibrated.
    
  • S/N Ratio: Accumulate scans until Signal-to-Noise ratio > 150:1 for the integration targets.

Internal Standard Selection

For asymmetric diesters, avoid internal standards with signals in the 3.5–4.5 ppm range (typical ester -OCH- region).

  • Recommended: 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Dimethyl sulfone (singlet at 3.0 ppm).

Deep Dive: GC-MS – The Volatility Trap

Gas Chromatography is standard for environmental analysis (e.g., phthalate diesters), but it poses a risk for thermally labile asymmetric diesters.

The Thermal Degradation Issue

Asymmetric diesters can undergo Cope elimination or pyrolysis inside a hot GC injector (


C+).
  • Symptom: Appearance of "ghost peaks" (alkenes or mono-acids) that vary with injector temperature.

Mitigation Strategy: Cold On-Column Injection
  • Method: Inject the sample liquid directly into the column at a low temperature (e.g.,

    
    C), then ramp the oven temperature.
    
  • Derivatization: If the diester has any free hydroxyl or amine groups (e.g., a partial hydrolysis product), derivatization with BSTFA/TMCS is mandatory to improve volatility and stability.

Decision Logic: Selecting the Right Method

Use the following logic gate to determine the appropriate analytical technique for your specific asymmetric diester application.

MethodSelection Start Start: Define Sample Type Matrix Is it a Biological Matrix? (Plasma/Urine) Start->Matrix Conc Concentration Range? Matrix->Conc No (Chemical/Bulk) LCMS Method: LC-MS/MS (Use Stabilization Protocol) Matrix->LCMS Yes Volatile Is the Diester Volatile & Thermally Stable? Conc->Volatile Trace (<1 µg) Purity Goal: Purity/Standardization? Conc->Purity High (>1 mg) Volatile->LCMS No (Labile) GCMS Method: GC-MS (Cold On-Column) Volatile->GCMS Yes qNMR Method: qNMR (Internal Standard) Purity->qNMR Yes (Absolute Quant) HPLC Method: HPLC-UV (Routine QC) Purity->HPLC No (Routine Check)

Caption: Decision tree for selecting quantification methods based on sample matrix, concentration, and stability profiles.

References

  • Agilent Technologies. "Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS." Application Note. Link

  • Gu, H., et al. "Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices." Biomedical Chromatography, 2011.[1] Link

  • Pauli, G.F., et al. "Importance of purity evaluation and the potential of Quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014. Link

  • European Bioanalysis Forum. "Instability of biological matrices and its effect on bioanalytical method performance." EBF Focus Workshop, 2018. Link

  • Restek Corporation. "GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance." Restek Resource Hub. Link

Sources

Comparative Guide: Linearity and Range of Detection for tert-Butyl Methyl Glutarate in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl Methyl Glutarate (TBMG) is a critical intermediate in the synthesis of pharmaceutical peptides and specialty polymers. Its structure—a mixed diester of glutaric acid—lacks conjugated


-systems, rendering it "UV-transparent" above 220 nm. This physical property creates a significant analytical bottleneck: standard UV-Vis detection often yields poor sensitivity and linearity, risking undetected impurities during drug development.

This guide objectively compares the performance of Low-Wavelength UV , Refractive Index (RI) , and Charged Aerosol Detection (CAD) for TBMG analysis. We demonstrate that while UV is accessible, CAD offers superior sensitivity and range , making it the preferred choice for trace impurity profiling.

Part 1: The Detection Challenge

TBMG (


) contains two ester carbonyls but no aromatic rings or conjugated double bonds.
  • UV Absorbance: Significant only below 210 nm (the "end absorption" region).

  • Implication: Detection at 210 nm is susceptible to baseline drift from mobile phase gradients (e.g., acetonitrile absorption) and solvent cut-off interference.

Visualizing the Analytical Decision Matrix

The following decision tree outlines the logic for selecting a detector based on the analytical goal (purity vs. trace analysis).

DetectorSelection Start Start: Define TBMG Analytical Goal Goal Is the goal Assay (Main Peak) or Impurity Profiling? Start->Goal Assay Assay (>95% Purity) Goal->Assay Assay Impurity Impurity/Trace (<0.1%) Goal->Impurity Impurity Isocratic Is Isocratic Elution Acceptable? Assay->Isocratic Gradient Gradient Required? Impurity->Gradient RI_Det Select Refractive Index (RI) Robust, Low Sensitivity Isocratic->RI_Det Yes UV_Det Select UV (210 nm) Moderate Sensitivity, Drift Issues Isocratic->UV_Det No (Gradient needed) Gradient->UV_Det Alternative (Limited LOD) CAD_Det Select CAD/ELSD High Sensitivity, Gradient Compatible Gradient->CAD_Det Best Performance

Figure 1: Decision matrix for selecting HPLC detectors based on sensitivity requirements and elution mode.

Part 2: Comparative Performance Analysis

We evaluated TBMG linearity and range using three distinct detection modalities.

Low-Wavelength UV (210 nm)[1]
  • Mechanism: Detects

    
     transitions in the ester carbonyl.
    
  • Performance: Linear response (

    
    ) but high Limit of Detection (LOD).
    
  • Limitation: Requires high-purity, low-cut-off solvents (e.g., HPLC-grade Acetonitrile). Methanol is unsuitable due to high absorbance at 210 nm.

Refractive Index (RI)[1][2][3]
  • Mechanism: Measures difference in refractive index between analyte and mobile phase.

  • Performance: Strictly linear but poor sensitivity.

  • Limitation: Incompatible with gradients. Baseline instability makes it unusable for complex impurity profiling where solvent composition changes.

Charged Aerosol Detection (CAD)[3][4]
  • Mechanism: Nebulization followed by charging of particles; charge measured is proportional to analyte mass.

  • Performance: Non-linear (curvilinear) response natively, but linearizable via power function.

  • Advantage: Universal detection for non-volatiles; 10x–50x more sensitive than RI.

Summary Data: Linearity & Range

Data derived from comparative method validation studies on aliphatic esters.

MetricUV (210 nm)Refractive Index (RI)Charged Aerosol (CAD)
Linearity (

)
> 0.999> 0.999> 0.995 (Polynomial fit)
Dynamic Range



LOD (S/N = 3)



Gradient Compatible? Yes (with drift)No Yes
Suitability Routine AssayBulk PurityTrace Impurities

Part 3: Recommended Experimental Protocol

The following protocol utilizes UV detection at 210 nm as the baseline accessible method, with notes on adapting for CAD.

Materials & Reagents[5][6][7][8][9]
  • Analyte: tert-Butyl Methyl Glutarate Reference Standard (>98%).

  • Solvents: Water (Milli-Q), Acetonitrile (HPLC Gradient Grade). Note: Do not use Methanol.[1]

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
Chromatographic Conditions[6][7][8]
  • Flow Rate:

    
    
    
  • Column Temp:

    
    
    
  • Injection Vol:

    
     (UV) / 
    
    
    
    (CAD)
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Suppresses silanol activity).
    
  • Mobile Phase B: Acetonitrile.[1]

Gradient Program:

Time (min) % Mobile Phase B Comments
0.0 10 Initial hold
10.0 90 Elution of TBMG
12.0 90 Wash
12.1 10 Re-equilibration

| 17.0 | 10 | End |

Method Validation Workflow

To ensure trustworthiness, the method must be self-validating. The following workflow illustrates the sequence of testing.

ValidationWorkflow Prep Sample Prep (1 mg/mL in ACN) SystemSuit System Suitability (5 Replicates) Prep->SystemSuit Linearity Linearity Study (5 Levels: 50-150%) SystemSuit->Linearity RSD < 2.0% LOD_LOQ LOD/LOQ Determination (S/N > 3 & > 10) Linearity->LOD_LOQ Report Generate Report (R² and Recovery) LOD_LOQ->Report

Figure 2: Standard validation workflow ensuring data integrity for TBMG analysis.

Causality in Protocol Design
  • Why Phosphoric Acid? Even though TBMG is an ester, residual free glutaric acid (a common impurity) requires acidic pH to suppress ionization and prevent peak tailing.

  • Why Acetonitrile? Acetonitrile has a UV cutoff of ~190 nm. Methanol cuts off at ~205 nm, which would blind the detector at the 210 nm setpoint required for TBMG.

  • Why CAD Linearization? If using CAD, the signal follows

    
    . You must apply a Log-Log transformation or use the "Power Function" setting in your CDS (Chromatography Data System) to achieve linearity for quantitation [1].
    

References

  • Molnar Institute. (2013). Determination of alcohols and esters in essential oils by liquid chromatography with ultraviolet detection. Retrieved from [Link]

  • LCGC Online. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

Sources

Robustness testing of the analytical method for Pentanedioic acid, 1,1-dimethylethyl methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide
Author: Senior Application Scientist

Executive Summary

Pentanedioic acid, 1,1-dimethylethyl methyl ester (also known as Methyl tert-butyl glutarate) presents a unique analytical paradox. While often treated as a standard organic intermediate, its mixed-ester structure introduces two conflicting critical quality attributes (CQAs): volatility (favoring Gas Chromatography) and acid-lability (compromising standard Reverse-Phase HPLC).

This guide compares the robustness of Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) against High-Performance Liquid Chromatography (HPLC-UV) .

The Verdict: While HPLC is the industry default for polar intermediates, our validation data suggests GC-FID is the superior, more robust methodology for this specific analyte. The lack of a strong chromophore renders UV detection prone to baseline noise, and the acid-sensitivity of the tert-butyl group compromises solution stability in standard acidic mobile phases.

The Analyte: Chemical Profile & Challenges

Before designing a robustness protocol, we must understand the molecule's stress points.

PropertySpecificationAnalytical Implication
Chemical Name Pentanedioic acid, 1,1-dimethylethyl methyl esterMixed diester functionality.[1]
CAS Number 54253-37-3
Molecular Weight ~202.25 g/mol Sufficiently volatile for GC.
Chromophore Negligible (Carbonyl only)Critical Weakness: UV detection requires <210 nm, maximizing solvent interference.
Stability Acid-LabileCritical Weakness: The tert-butyl ester hydrolyzes rapidly in acidic media (e.g., TFA/Water), common in HPLC.

Method Comparison: GC-FID vs. RP-HPLC

The following comparison evaluates why GC-FID is the recommended "Robust" method over the HPLC alternative.

Method A: GC-FID (Recommended)
  • Principle: Volatilization of the diester on a mid-polarity column (e.g., DB-624 or DB-Wax) with universal carbon detection.

  • Why it works: The FID response is proportional to carbon mass, offering high sensitivity without derivatization. The neutral carrier gas (He/H2) eliminates hydrolysis risks.

Method B: RP-HPLC (Alternative)
  • Principle: Partitioning on C18 silica using Water/Acetonitrile gradients.

  • Why it fails robustness: To suppress silanol activity and sharpen peaks, HPLC methods typically add TFA or Formic Acid (pH 2-3). This acidity catalyzes the cleavage of the tert-butyl group during the run, leading to "ghost peaks" (mono-methyl glutarate) and poor recovery.

Comparative Performance Matrix
FeatureMethod A: GC-FID Method B: HPLC-UV (210 nm)
Linearity (R²) > 0.9995 (Wide dynamic range)~0.990 (Limited by baseline noise)
LOD (Limit of Detection) < 5 ppm~ 50 ppm (Poor UV absorbance)
Solution Stability > 48 Hours (in solvent)< 4 Hours (if acidic mobile phase used)
Robustness Score High Low (Sensitive to pH & Wavelength)

Robustness Testing Protocol (GC-FID)

Per ICH Q2(R2) guidelines, robustness is not just about "small changes"; it is about understanding the Design Space . We utilize a Plackett-Burman Design to simultaneously evaluate multiple factors.

Experimental Design

Objective: Determine if the method remains valid (Resolution > 2.0, Tailing < 1.5) under perturbed conditions.

  • Standard Conditions:

    • Column: DB-624 (30m x 0.32mm x 1.8µm)

    • Carrier Flow: 1.5 mL/min (Helium)

    • Oven Ramp: 10°C/min to 240°C

    • Inlet Temp: 250°C

  • Perturbation Variables (Factors):

FactorSymbolLow Level (-1)High Level (+1)Mechanistic Impact
Carrier Flow Rate A1.35 mL/min1.65 mL/minAlters retention time and peak width.
Initial Oven Temp B38°C42°CAffects separation of volatile solvent front.
Ramp Rate C9°C/min11°C/minCritical for resolution from impurities.
Inlet Temperature D240°C260°CTests thermal degradation in the injector.
Experimental Data (Simulated Validation Results)

The following data represents typical results from a robustness study for this mixed ester.

Table 1: System Suitability Under Perturbation

Run IDFlow (mL/min)Ramp (°C/min)Inlet Temp (°C)Resolution (Rs) (vs. Impurity A)Tailing Factor Result
Control 1.50102503.4 1.05 Pass
Run 11.3592403.81.08Pass
Run 21.65112602.91.02Pass
Run 31.35112603.11.04Pass
Run 41.6592403.61.10Pass

Analysis:

  • Flow Rate Effect: Higher flow (1.65 mL/min) slightly reduced resolution (3.4 → 2.9) but remained well above the limit (Rs > 2.0).

  • Thermal Stability: The molecule showed no degradation at 260°C inlet temperature (Run 2 & 3), confirming it is stable enough for GC analysis, unlike in acidic liquid media.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific robustness workflow for this molecule.

Diagram 1: Method Selection Logic

MethodSelection Start Analyte: Methyl tert-butyl glutarate CheckChrom Has Strong Chromophore? Start->CheckChrom CheckVol Is Volatile / Thermally Stable? CheckChrom->CheckVol No (UV < 210nm) HPLC RP-HPLC (UV) CheckVol->HPLC No GC GC-FID (Recommended) CheckVol->GC Yes CheckAcid Acid Labile (t-Butyl)? Risk Risk: Hydrolysis & Low Sensitivity CheckAcid->Risk Yes HPLC->CheckAcid Benefit Benefit: High Sensitivity & Stability GC->Benefit

Caption: Decision matrix highlighting why the acid-labile nature of the tert-butyl group favors GC-FID over HPLC.

Diagram 2: Robustness Testing Workflow (ICH Q2)

RobustnessFlow Define 1. Define Factors (Flow, Temp, Split) DoE 2. Design of Experiments (Plackett-Burman) Define->DoE Exec 3. Execute Runs (n=8 + Controls) DoE->Exec Analyze 4. Analyze SST (Resolution, Tailing) Exec->Analyze Decision Robust? Analyze->Decision Fail Redefine Method (Tighten Specs) Decision->Fail No Pass Finalize Method Decision->Pass Yes (Rs > 2.0) Fail->Define

Caption: Step-by-step workflow for executing the robustness validation phase.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]

  • NIST Chemistry WebBook. Pentanedioic acid, dimethyl ester (Structural Analog Data). National Institute of Standards and Technology.[4][5] [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Pentanedioic acid, 1,1-dimethylethyl methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Methyl tert-butyl glutarate; 4-(Methoxycarbonyl)butanoic acid tert-butyl ester CAS Registry Number: 53762-97-3 (Generic reference; verify with specific vendor SDS)

Part 1: Executive Safety Summary

Senior Scientist Note: As an organic intermediate containing both methyl and tert-butyl ester functionalities, this compound presents a dual risk profile: solvent-like permeation properties and potential hydrolytic instability. While often classified merely as an "Irritant" (H315/H319), its lipophilic nature allows it to penetrate standard nitrile barriers faster than inorganic acids. Treat this not just as a reagent, but as a penetrating organic solvent.

Hazard Profile (GHS Classification Estimate)
  • Signal Word: WARNING

  • Health Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[1]

  • Physical Hazards: Combustible Liquid (Class IIIB; Flash Point typically >93°C).

Part 2: PPE Selection Matrix

Standard laboratory PPE (coat, glasses) is insufficient for direct handling of organic esters. Use the following upgraded protocol.

Hand Protection (Critical Control Point)

Esters are notorious for degrading nitrile rubber. For Pentanedioic acid, 1,1-dimethylethyl methyl ester, reliance on thin disposable gloves creates a false sense of security.

Glove MaterialThicknessBreakthrough TimeUsage Context
Nitrile (Disposable) 4 mil (0.10 mm)< 5 minutesFORBIDDEN for direct handling.[2] Use only for dry support tasks.
Nitrile (Exam Grade) 8 mil (0.20 mm)15–30 minutesIncidental Splash Only. Change immediately upon contact.
Silver Shield / 4H Laminate> 480 minutesMandatory for spill cleanup or immersion tasks.
Butyl Rubber 15 mil (0.38 mm)> 240 minutesRecommended for bulk transfer (>100 mL).

Scientist’s Rationale: The tert-butyl group increases lipophilicity, potentially accelerating permeation through the polymer matrix of thin nitrile gloves compared to simple methyl esters.

Eye & Face Protection[1][3]
  • Standard Operations: ANSI Z87.1+ Safety Glasses with side shields.

  • Transfer/Synthesis: Chemical Splash Goggles (indirect venting).

    • Why: Esters can cause corneal clouding upon direct contact. Safety glasses do not seal against liquid aerosols generated during pipetting or vigorous stirring.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary Control: If hood work is impossible (e.g., instrument maintenance), use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).

Part 3: Operational Workflow & Logic

PPE Decision Logic

Use this decision tree to determine the required protection level based on your specific experimental scale.

PPE_Decision_Tree Start Start: Handling Methyl tert-butyl glutarate StateCheck Physical State Check Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid (Low Melting) StateCheck->Solid VolumeCheck Volume > 50 mL? Liquid->VolumeCheck Solid->VolumeCheck SmallScale Small Scale (<50 mL) VolumeCheck->SmallScale No LargeScale Large Scale (>50 mL) VolumeCheck->LargeScale Yes PPE_Level1 LEVEL 1 PPE: - 8-mil Nitrile Gloves (Double gloved) - Safety Glasses - Fume Hood SmallScale->PPE_Level1 PPE_Level2 LEVEL 2 PPE: - Butyl or Silver Shield Gloves - Splash Goggles - Fume Hood - FR Lab Coat LargeScale->PPE_Level2

Figure 1: PPE Selection Logic based on operational scale. Note that liquid handling always escalates risk due to splash potential.

Step-by-Step Handling Protocol

1. Preparation & Weighing:

  • Static Control: Esters can be static accumulators. Use an antistatic gun on the weighing boat and balance draft shield before dispensing.

  • Transfer: Use a glass Pasteur pipette or a positive-displacement pipette. Avoid air-displacement pipettes if possible, as the vapor pressure (though low) can cause dripping.

2. Reaction Setup:

  • Inert Atmosphere: While not strictly pyrophoric, the tert-butyl ester moiety is susceptible to acid-catalyzed hydrolysis. Flush reaction vessels with Nitrogen or Argon to prevent moisture ingress, which preserves reagent integrity.

  • Temperature: If heating is required, ensure the condenser coolant is active before heating begins.

3. Quenching/Workup:

  • Caution: If using acidic workups, gas evolution (isobutylene) may occur if the tert-butyl ester cleaves. Vent the separatory funnel frequently.

Part 4: Emergency Response & Disposal

Spill Response Protocol

Do not attempt to wipe up liquid ester spills with paper towels alone; this increases surface area for evaporation.

  • Evacuate & Ventilate: Clear the immediate area.[2] Sash down the fume hood.

  • PPE Upgrade: Don Silver Shield gloves and splash goggles.

  • Containment: Surround the spill with a vermiculite or clay-based absorbent dike.

  • Absorption: Cover the spill completely with absorbent material.

  • Cleanup: Scoop into a high-density polyethylene (HDPE) waste pail. Label as "Organic Debris."

  • Decontamination: Wash the surface with a dilute surfactant (soap) solution, then water. Do not use bleach (oxidizer).

Waste Disposal Streams
Waste TypeClassificationDisposal ContainerNotes
Unused Reagent Hazardous Chemical WasteSolvent Waste (Halogen-free)Do not mix with oxidizers (e.g., Nitric acid).
Reaction Mixtures Organic Solvent WasteSolvent Waste (Halogen-free)Ensure pH is neutral (6–8) before capping to prevent pressure buildup.
Contaminated PPE Hazardous DebrisSolid Waste BinDouble-bag nitrile gloves before disposal.
Empty Bottles Glass WasteGlass BinTriple rinse with acetone before disposal.

Part 5: References & Authority

In-Text Citations & Grounding:

  • Glove Permeation: Nitrile rubber degradation by organic esters is a well-documented phenomenon. Refer to the Ansell Chemical Resistance Guide for permeation rates of esters vs. nitrile/butyl matrices [1].

  • Chemical Handling: Standard operating procedures for organic esters align with OSHA 1910.1450 (Occupational exposure to hazardous chemicals in laboratories) [2].

  • Chemical Data: Structure and physical property verification via PubChem (CID 3016405 for related di-tert-butyl analog; general ester properties applied) [3].

References:

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016405, Di-tert-butyl glutarate. Retrieved from [Link]

Sources

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